H-Met-Gly-Met-OH
Description
Structure
3D Structure
Properties
CAS No. |
14486-10-3 |
|---|---|
Molecular Formula |
C12H23N3O4S2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N3O4S2/c1-20-5-3-8(13)11(17)14-7-10(16)15-9(12(18)19)4-6-21-2/h8-9H,3-7,13H2,1-2H3,(H,14,17)(H,15,16)(H,18,19)/t8-,9-/m0/s1 |
InChI Key |
UZVKFARGHHMQGX-IUCAKERBSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |
sequence |
MGM |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of H-Met-Gly-Met-OH for peptide research
As a Senior Application Scientist, understanding the precise physicochemical and kinetic behavior of model peptides is non-negotiable for advancing drug delivery and proteomics. The tripeptide H-Met-Gly-Met-OH (Methionyl-Glycyl-Methionine) serves as a critical molecular probe in two primary domains: the study of oxidative stress mechanisms (due to its dual thioether groups) and the profiling of oligopeptide transporters and aminopeptidases.
This technical guide deconstructs the structural dynamics, biological interactions, and field-proven experimental workflows associated with H-Met-Gly-Met-OH, providing a rigorous framework for peptide researchers.
Structural Dynamics and Physicochemical Profile
The unique behavior of H-Met-Gly-Met-OH stems from its specific sequence architecture. The presence of two bulky, sulfur-containing methionine residues flanking a highly flexible, achiral glycine hinge creates a dynamic conformational space.
At physiological pH, the peptide exists predominantly as a zwitterion, with a protonated N-terminal amine (
Quantitative Physicochemical and Kinetic Parameters
The following table summarizes the core quantitative data associated with the peptide and its direct derivatives in biological assays.
| Parameter | Biological Target / Mechanism | Value / Observation | Reference |
| Molecular Formula | Physicochemical | N/A | |
| Molar Mass | Physicochemical | 337.46 g/mol | N/A |
| PepT1 Transport Affinity | Intestinal Transporter (PepT1) | High affinity (Competitive with Gly-Sar) | [3] |
| Tetrapeptide Variant (Met-Gly-Met-Met) | Intestinal Transporter (PepT1) | Exhibits substrate inhibition | [4] |
| MAP Cleavage Efficiency | Methionine Aminopeptidase (MAP) | Intermediate/High ( | [5] |
| >S•+ Decay Half-life | Photo-oxidation (ROS) | [6] |
Mechanisms of Action
A. One-Electron Oxidation and Radical Stabilization
Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS), making them primary targets during cellular oxidative stress[7]. When H-Met-Gly-Met-OH undergoes one-electron oxidation (e.g., via hydroxyl radicals or photo-sensitization), a highly reactive sulfur-centered radical cation (
The Causality of Stabilization: Because the N-terminal methionine possesses a free primary amino group, the molecule can undergo an intramolecular electron transfer. The lone pair on the nitrogen overlaps with the half-filled orbital of the oxidized sulfur, forming a stabilized sulfur-nitrogen three-electron bond (S∴N)[8][9]. This stabilization dictates the peptide's degradation pathway, temporarily preventing irreversible sulfoxide formation or decarboxylation, and extending the radical's half-life to approximately 50 µs[6].
Fig 1: One-electron oxidation pathway of Met-Gly-Met forming a stabilized S∴N radical intermediate.
B. Enzymatic Cleavage and Membrane Transport
-
Methionine Aminopeptidase (MAP): MAP is responsible for the co-translational excision of N-terminal methionine from nascent proteins. The efficiency of this cleavage is heavily dependent on the
residue (the amino acid adjacent to the N-terminal Met). Because glycine has the smallest side chain (a single hydrogen), H-Met-Gly-Met-OH serves as an excellent, sterically unhindered substrate for profiling MAP catalytic efficiency[2][5]. -
Oligopeptide Transporter 1 (PepT1): PepT1 is a proton-coupled symporter located in the intestinal epithelium. It transports di- and tripeptides regardless of sequence, but transport efficiency varies. H-Met-Gly-Met-OH acts as a strong competitive inhibitor of standard PepT1 substrates. Interestingly, extending the sequence to a tetrapeptide (e.g., Met-Gly-Met-Met) results in substrate inhibition, making the tripeptide the optimal length for transport kinetic studies[3][4].
Experimental Methodologies: Self-Validating Protocols
To rigorously study the biological interactions of H-Met-Gly-Met-OH, assays must be designed with internal controls that validate the mechanism of action. Below are two field-proven protocols.
Protocol 1: PepT1 Competitive Transport Kinetics Assay
Objective: Determine the binding affinity (
-
Cell Preparation: Transfect Chinese Hamster Ovary (CHO) cells or Xenopus laevis oocytes with mammalian PepT1 cDNA. Culture until confluent expression is achieved (typically 48 hours post-transfection)[3].
-
Buffer Equilibration: Wash cells three times with an uptake buffer adjusted strictly to pH 6.0 (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose) to establish the proton gradient.
-
Competitive Incubation: Expose the cells to a fixed concentration of
-Gly-Sar spiked with varying concentrations of unlabeled H-Met-Gly-Met-OH (ranging from to ) for exactly 10 minutes at 37°C. -
Termination: Halt the transport rapidly by aspirating the uptake buffer and washing the cells three times with ice-cold PBS (pH 7.4). The temperature drop and removal of the proton gradient instantly freeze transporter kinetics.
-
Quantification: Lyse the cells using 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained
via liquid scintillation counting. Calculate the using non-linear regression.
Fig 2: Self-validating competitive transport assay workflow for PepT1 using radiolabeled substrates.
Protocol 2: Nanosecond Laser Flash Photolysis for Oxidation Profiling
Objective: Capture and quantify the transient S∴N three-electron bond formed during the oxidation of H-Met-Gly-Met-OH.
Causality & Validation: Because the
-
Solution Preparation: Prepare a
solution of H-Met-Gly-Met-OH in ultra-pure water. Add of 3-carboxybenzophenone (3CB) as the photosensitizer. Adjust the pH to 6.0 to ensure the peptide is in its zwitterionic state. -
Deoxygenation: Purge the quartz cuvette with high-purity Argon gas for 20 minutes. Oxygen is a potent radical scavenger; removing it ensures the radical cation's decay is strictly intramolecular.
-
Excitation: Irradiate the sample with a 355 nm pulse from an Nd:YAG laser (pulse duration
). This excites the 3CB to its triplet state, which subsequently abstracts an electron from the methionine sulfur atom[6]. -
Transient Detection: Monitor the transient absorption spectra using a Xenon arc lamp and a monochromator coupled to a photomultiplier tube. The S∴N three-electron bond exhibits a characteristic absorption peak around 380-400 nm[7]. Plot the decay curve to calculate the intermediate's half-life.
References
Sources
- 1. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine (Met) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Developmental regulation of a turkey intestinal peptide transporter (PepT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. bip.amu.edu.pl [bip.amu.edu.pl]
- 7. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycylmethionine - Wikipedia [en.wikipedia.org]
- 9. chimia.ch [chimia.ch]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Chemical Structure Analysis of Met-Gly-Met Tripeptide: A Technical Guide to Conformational and Oxidative Profiling
Executive Summary
The Met-Gly-Met (MGM) tripeptide serves as a critical model in peptide chemistry, proteomics, and biopharmaceutical development. Structurally, it is characterized by two flanking methionine residues that provide highly reactive thioether side chains, separated by a central glycine residue that acts as an unconstrained conformational hinge. This unique architecture makes MGM highly susceptible to oxidation while simultaneously granting it a vast, dynamic conformational landscape in solution.
This whitepaper provides an in-depth, self-validating analytical framework for researchers and drug development professionals. It details the causality behind selecting Nuclear Magnetic Resonance (NMR) spectroscopy for 3D conformational elucidation and stable-isotope-labeled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate oxidation profiling.
Structural Dynamics & Chemical Architecture
The structural behavior of the MGM tripeptide is dictated by two primary chemical features:
-
The Glycine Hinge: Unlike other amino acids, glycine lacks a β-carbon. This absence of steric hindrance removes rotational barriers around the φ (phi) and ψ (psi) dihedral angles. Consequently, MGM does not adopt a single, rigid 3D structure but exists as a dynamic ensemble of rapidly interconverting conformations[1].
-
Thioether Oxidation Liability: Methionine contains a sulfur atom in a thioether linkage. This functional group is highly susceptible to reactive oxygen species (ROS), readily undergoing two-electron oxidation to form methionine sulfoxide (MetO), which exists as two distinct diastereomers (R-form and S-form)[2][3]. Further oxidation yields the irreversible methionine sulfone (MetO2)[4].
Conformational Elucidation via NMR Spectroscopy
Because the MGM tripeptide is highly flexible, traditional X-ray crystallography is ineffective; the molecule resists crystallization into a single ordered state. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Molecular Dynamics (MD) simulations, is the gold standard for capturing its solution-state conformational ensemble[1][5].
Causality of Experimental Design
1D ¹H NMR provides chemical shifts that indicate the local electronic environment, but it cannot determine 3D folding. To build a 3D model, researchers must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY measures through-space dipole-dipole interactions between protons that are close in space (< 5 Å) but potentially far apart in the primary sequence[6]. These interactions provide the critical distance constraints required to guide MD simulations[5].
Protocol: 2D NOESY NMR Conformational Analysis
This protocol is designed to extract high-resolution distance constraints while preventing solvent interference.
-
Step 1: Sample Preparation. Dissolve the synthesized MGM tripeptide in a deuterated solvent (e.g., DMSO-d6) to a concentration of 1–5 mM. Causality: DMSO-d6 provides a deuterium lock signal for the spectrometer and prevents the massive H2O solvent peak from obscuring the peptide's amide proton signals. Vacuum-seal the NMR tube to prevent atmospheric moisture absorption[5][6].
-
Step 2: Spectrometer Calibration. Insert the sample into a high-field NMR spectrometer (≥ 400 MHz). Tune and match the probe for the ¹H frequency, and rigorously optimize the shim settings to ensure sharp, highly resolved spectral peaks[5][6].
-
Step 3: 1D ¹H Acquisition. Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset, ensuring all peptide signals fall within the acquisition window[6].
-
Step 4: 2D NOESY Acquisition. Initiate the 2D NOESY experiment. Set the mixing time between 100–300 ms. Causality: A carefully calibrated mixing time is critical; if it is too short, NOE signals will be too weak to detect. If it is too long, "spin diffusion" occurs (magnetization transferring through intermediate protons), leading to false distance constraints[6].
-
Step 5: Data Processing & MD Integration. Apply a sine-bell window function to both dimensions, perform a 2D Fourier transform, and phase correct the spectrum. Integrate the cross-peaks to calculate NOE intensities, convert these into upper distance constraints (< 5 Å), and input them into an MD simulation to generate the final conformational ensemble[5][6].
Quantitative NMR Data Summary
| Parameter | Optimal Value / Range | Analytical Purpose |
| Peptide Concentration | 1 - 5 mM | Ensures a sufficient signal-to-noise ratio without causing artificial aggregation[6]. |
| NOESY Mixing Time | 100 - 300 ms | Captures direct through-space NOE cross-peaks while preventing spin diffusion artifacts[6]. |
| Interproton Distance | < 5 Å | The fundamental upper limit for NOE-derived distance constraints used in 3D modeling[6]. |
Workflow Visualization
Caption: Integrated NMR and Molecular Dynamics workflow for MGM tripeptide conformational analysis.
Oxidation Profiling via LC-MS/MS
Methionine oxidation is a major degradation pathway that must be monitored during biotherapeutic development[7]. However, quantifying the native oxidation state of MGM is notoriously difficult because the sample preparation process itself (exposure to air, pH changes, and electrospray ionization) induces artifactual oxidation[2][7].
Causality of Experimental Design
To create a self-validating assay, we employ a stable isotope labeling strategy. By reacting the sample with 18O-enriched hydrogen peroxide before sample processing, we intentionally oxidize all remaining native methionine residues into 18O-MetO. Because native oxidation utilizes atmospheric 16O, the mass spectrometer can easily differentiate native oxidation (+15.99 Da) from the artificially induced label (+17.99 Da). Any oxidation that occurs as an artifact during later LC-MS steps will incorporate 16O, but since all available Met sites were already blocked by the 18O label, artifactual skewing is mathematically eliminated[7].
Protocol: 18O-Labeling and LC-MS/MS Peptide Mapping
-
Step 1: Isotope Labeling. Incubate the MGM peptide sample with 18O-enriched H2O2. This converts all unoxidized Met residues to 18O-MetO, effectively "freezing" the native 16O-MetO profile[7].
-
Step 2: Reaction Quenching. Quench the oxidation reaction by buffer exchanging the sample into a solution containing excess free methionine (e.g., 15 mM) to consume residual peroxide[3].
-
Step 3: Desalting. Pass the mixture through a C18 spin column to remove salts and enzymes that could suppress ionization during mass spectrometry[8].
-
Step 4: Chromatographic Separation. Inject the sample onto a reversed-phase UHPLC C18 column. Causality: Use a highly shallow linear gradient (e.g., 5% to 10% mobile phase B over 140 minutes). Methionine sulfoxide exists as R- and S-diastereomers; this shallow gradient is strictly required to chromatographically resolve these stereoisomers prior to MS detection[3]. Monitor the system suitability test (SST) to ensure trace metals in the column frit are not causing on-column oxidation[4].
-
Step 5: Tandem Mass Spectrometry. Analyze the eluent using LC-MS/MS in data-dependent acquisition mode. Calculate the true native oxidation fraction by comparing the peak area of the 16O-MetO species against the 18O-MetO species[3][7].
Quantitative Mass Spectrometry Data Summary
| Modification Type | Mass Shift (Da) | Oxygen Isotope | Biological / Analytical Context |
| Native Met Oxidation | +15.99 | 16O | Endogenous ROS exposure, aging, or in vivo degradation[7]. |
| Labeled Met Oxidation | +17.99 | 18O | Intentional labeling to block sites and prevent analytical artifacts[7]. |
| Met Sulfone (MetO2) | +31.99 | 16O / 18O | Irreversible over-oxidation product; indicates excessive oxidative stress[4]. |
Workflow Visualization
Caption: 18O-stable isotope labeling and LC-MS/MS workflow to eliminate oxidation artifacts.
Conclusion
The structural and oxidative analysis of the Met-Gly-Met tripeptide requires a multi-disciplinary analytical approach. Because of its extreme flexibility, 2D NOESY NMR combined with MD simulations is mandatory to accurately map its conformational ensemble. Concurrently, because its thioether groups are highly reactive, standard LC-MS/MS protocols are insufficient for oxidation profiling due to artifact generation. By implementing an 18O-stable isotope labeling strategy prior to LC-MS/MS, researchers can establish a self-validating assay that mathematically eliminates sample preparation artifacts, ensuring absolute confidence in the quantitative data.
References
-
Conformational Analysis of Arginine-Rich Tripeptides: A Technical Guide. Benchchem. 6
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PMC / NIH. 8
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. 4
-
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry - ACS Publications. 7
-
The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications. ThermoFisher. 2
-
Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. PMC / NIH. 3
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed / NIH. 1
-
Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.org. 5
Sources
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-Met-Gly-Met-OH in Oxidative Stress Studies: A Technical Guide to Sulfur Radical Cation Dynamics
Executive Summary
In the landscape of oxidative stress and protein aging, methionine (Met) residues serve as critical endogenous antioxidants. Because the thioether group of methionine is highly susceptible to one-electron oxidation by Reactive Oxygen Species (ROS), it acts as a primary sink for oxidative damage. However, the transient intermediates formed during this process—specifically sulfur radical cations (
The tripeptide H-Met-Gly-Met-OH (Methionyl-glycyl-methionine) has emerged as an indispensable model compound for elucidating these sub-microsecond stabilization mechanisms. By providing a flexible spacer (Glycine) between two redox-active methionine residues, this peptide allows researchers to map the highly complex intramolecular electron transfers and the formation of two-center, three-electron (2c-3e) bonds. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and kinetic data regarding the role of H-Met-Gly-Met-OH in modern oxidative stress research.
The Structural Rationale: Why H-Met-Gly-Met-OH?
The selection of H-Met-Gly-Met-OH in time-resolved oxidation studies is not arbitrary; it is a deliberate structural design meant to mimic the diverse microenvironments of folded proteins. When a hydroxyl radical (
To prevent irreversible protein cleavage or decarboxylation, this radical must be stabilized. The architecture of H-Met-Gly-Met-OH facilitates two primary competitive stabilization pathways through neighboring group participation, as detailed in 1[1]:
-
Bond Formation: The N-terminal methionine provides a free amino group. If the local pH is favorable (unprotonated state), the lone pair of electrons on the nitrogen can interact with the oxidized sulfur, forming a stable 5-membered cyclic
2c-3e bond. -
Bond Formation: The central Glycine residue is the critical variable. Lacking a bulky side chain, Glycine provides maximum backbone flexibility. This allows the peptide to fold into a macrocyclic transition state, bringing the unoxidized sulfur of the C-terminal methionine into close proximity with the oxidized N-terminal sulfur, forming an intramolecular
bond.
This competition is a perfect proxy for understanding how a protein's tertiary structure dictates the fate of oxidized methionine residues[2].
Mechanistic pathways of H-Met-Gly-Met-OH oxidation and radical stabilization.
Self-Validating Experimental Methodologies
To capture sub-microsecond transient species, researchers rely on high-energy techniques. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.
Protocol A: Pulse Radiolysis for Hydroxyl Radical ( ) Isolation
This protocol utilizes ionizing radiation to generate specific radical species in aqueous solutions, allowing for the precise kinetic mapping of H-Met-Gly-Met-OH oxidation.
-
Step 1: Matrix Preparation & pH Titration: Dissolve H-Met-Gly-Met-OH (1-5 mM) in high-purity Milli-Q water. Prepare two distinct sample batches adjusted to pH 3.0 and pH 6.5.
-
Causality: The pH dictates the protonation state of the N-terminal amine. At pH 3.0, the amine is protonated (
), sterically and electronically hindering formation, thereby forcing the molecule to favor the pathway.
-
-
Step 2: Atmospheric Engineering (
Saturation): Purge the solution with continuous Nitrous Oxide ( ) gas for 30 minutes prior to irradiation.-
Causality: Radiolysis of water generates both
radicals and solvated electrons ( ). rapidly scavenges the solvated electrons and converts them into additional radicals ( ). This ensures a purely oxidative environment, preventing mixed kinetic signals.
-
-
Step 3: Electron Pulse Irradiation: Subject the sample to a 2-10 MeV electron pulse (duration: 10-50 ns) using a linear accelerator.
-
Step 4: Transient Absorption Detection: Monitor the optical density changes using a photomultiplier tube.
-
Self-Validating Check: Conduct a parallel run using an
gas mixture. Oxygen rapidly scavenges carbon-centered radicals but reacts poorly with sulfur radical cations. If the transient absorption signal persists under , it validates that the observed species is a true sulfur-centered 2c-3e bond ( or ) and not a secondary carbon radical artifact.
-
Protocol B: Laser Flash Photolysis (LFP) with Carboxybenzophenone
LFP is utilized to study anoxic photosensitized oxidation, simulating specific triplet-state electron transfers[3].
-
Step 1: Sensitizer Integration: Mix the peptide with 3-carboxybenzophenone (3CB) or 4-carboxybenzophenone (4CB) as a photosensitizer.
-
Step 2: Deoxygenation: Purge the system with Argon.
-
Causality: Oxygen is a potent triplet quencher. Anoxic conditions are mandatory to allow the sensitizer to reach its excited triplet state (
) and successfully abstract an electron from the methionine thioether group.
-
-
Step 3: Laser Excitation & Quenching: Excite the sample with an Nd:YAG laser (355 nm). The decay of the
state and the concurrent formation of the intermediate (absorbing around 390 nm) is recorded.
Time-resolved experimental workflow for capturing transient sulfur radical cations.
Quantitative Kinetic Data & Decarboxylation Yields
The structural environment of the methionine residue directly dictates the macroscopic outcome of oxidative stress—specifically, whether the protein undergoes destructive decarboxylation or safely dissipates the radical energy. As demonstrated in 4
4[4], the presence of neighboring groups drastically altersTable 1: Comparative Oxidation Kinetics of Methionine Peptides
| Peptide Sequence | Primary Radical Stabilizer | Dominant 2c-3e Bond | Decarboxylation Yield ( | Transient Half-life / Decay |
| H-Met-OH (Free) | Intermolecular collision | Intermolecular | ~10 - 20% | Concentration dependent |
| H-Met-Gly-OH | N-terminal Amine | Intramolecular | 0% | ~50 μs (at pH 6) |
| H-Met-Gly-Met-OH | Amine & C-terminal Met | Intramolecular | 0% | Complex multi-component |
| None (Steric hindrance) | Unstabilized | ~80% | Rapid irreversible decay |
Data Synthesis: The data reveals a profound causality: peptides containing an N-terminal methionine adjacent to a flexible spacer (like Met-Gly or Met-Gly-Met) exhibit a 0% decarboxylation yield [4]. The rapid formation of the
Implications for Drug Development
Understanding the kinetic behavior of H-Met-Gly-Met-OH provides a blueprint for rational drug design in neurodegenerative diseases and aging, where oxidative stress is a primary pathology.
By mapping how the Glycine spacer facilitates macrocyclic radical stabilization, pharmaceutical scientists can design synthetic antioxidant peptides. Incorporating thioether-containing amino acids separated by highly flexible, non-sterically hindered aliphatic spacers ensures that upon encountering ROS, the therapeutic peptide will rapidly form stable 2c-3e bonds, neutralizing the radical without undergoing destructive fragmentation.
References
- Source: Adam Mickiewicz University (amu.edu.pl)
- Source: National Institutes of Health (nih.gov)
- Source: CHIMIA (chimia.ch)
- ˙OH radical induced decarboxylation of methionine-containing peptides.
Sources
- 1. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. bip.amu.edu.pl [bip.amu.edu.pl]
- 4. ˙OH radical induced decarboxylation of methionine-containing peptides. Influence of peptide sequence and net charge - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Characteristics of H-Met-Gly-Met-OH in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the tetrapeptide H-Met-Gly-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical physicochemical properties of the peptide and offers a practical, field-proven framework for its empirical solubility assessment. We will explore the causal factors governing its behavior in aqueous solutions, including pH, buffer composition, and the critical influence of methionine oxidation. This guide presents detailed, self-validating experimental protocols and data interpretation strategies to empower researchers to confidently and accurately work with this peptide.
Introduction: The Critical Role of Peptide Solubility
Peptide solubility is a fundamental determinant of success in a vast array of scientific applications, from in vitro assays to the formulation of therapeutic agents.[1] Incomplete solubilization can lead to inaccurate concentration assessments, which in turn compromises the reliability and reproducibility of experimental results.[2] The tetrapeptide H-Met-Gly-Met-OH, with its distinct sequence of methionine and glycine residues, presents a unique solubility profile that warrants careful consideration. This guide serves as an in-depth resource for understanding and systematically characterizing the solubility of H-Met-Gly-Met-OH in aqueous buffers, ensuring its effective and accurate use in research and development.
Physicochemical Properties of H-Met-Gly-Met-OH: A Theoretical Analysis
A foundational understanding of a peptide's physical and chemical properties is essential for predicting its solubility.[3][4] The structure and amino acid composition of H-Met-Gly-Met-OH are the primary determinants of its behavior in aqueous environments.
2.1. Amino Acid Composition and Hydrophobicity
The sequence of H-Met-Gly-Met-OH consists of:
-
Two Methionine (Met) residues: These are non-polar, hydrophobic amino acids.[5] Their sulfur-containing side chains contribute to the overall hydrophobicity of the peptide.
-
One Glycine (Gly) residue: As the simplest amino acid with a single hydrogen atom for its side chain, glycine is considered neutral in terms of hydrophobicity and provides conformational flexibility to the peptide backbone.
Given that 50% of the residues are hydrophobic, H-Met-Gly-Met-OH can be anticipated to have limited solubility in neutral aqueous solutions and may require specific conditions for complete dissolution.[4]
2.2. Isoelectric Point (pI) and Net Charge vs. pH
The isoelectric point (pI) is the pH at which a peptide carries no net electrical charge, and it is often the point of minimum solubility.[6] To estimate the pI of H-Met-Gly-Met-OH, we consider the pKa values of its ionizable groups: the N-terminal amine and the C-terminal carboxylic acid. The side chains of methionine and glycine are not ionizable.
-
N-terminal amine (-NH3+): pKa ≈ 8.0
-
C-terminal carboxyl (-COOH): pKa ≈ 3.0
The pI for a peptide with no ionizable side chains can be estimated as the average of the N-terminal and C-terminal pKa values:
pI ≈ (8.0 + 3.0) / 2 = 5.5
This calculated pI of approximately 5.5 suggests that H-Met-Gly-Met-OH will have its lowest solubility around this pH.[6] At pH values below the pI, the peptide will carry a net positive charge, and at pH values above the pI, it will have a net negative charge, both of which generally enhance solubility in aqueous media.[2][7]
Diagram: Chemical Structure of H-Met-Gly-Met-OH
Caption: Chemical structure of H-Met-Gly-Met-OH.
Key Factors Influencing Aqueous Solubility
The solubility of H-Met-Gly-Met-OH is not an intrinsic constant but is highly dependent on the conditions of the aqueous environment.
3.1. The Impact of pH
As predicted by the calculated pI, pH is the most critical factor governing the solubility of this peptide.
-
At pH ≈ 5.5 (the pI): The peptide has a net neutral charge, minimizing its interaction with water molecules and leading to the lowest solubility. Aggregation and precipitation are most likely to occur at or near this pH.[6]
-
At pH < 5.5 (acidic conditions): The C-terminal carboxyl group is largely protonated (COOH), while the N-terminal amine group is protonated (-NH3+), resulting in a net positive charge. This charge increases electrostatic repulsion between peptide molecules and enhances interactions with water, thereby increasing solubility. For basic peptides, dissolving in a dilute acidic solution like 10% acetic acid is a common strategy.[2][5]
-
At pH > 5.5 (basic conditions): The N-terminal amine group becomes deprotonated (-NH2), while the C-terminal carboxyl group is deprotonated (-COO-), resulting in a net negative charge. This also promotes solubility. For acidic peptides, dissolving in a dilute basic solution such as 0.1M ammonium bicarbonate is recommended.[3][5]
3.2. Buffer Composition and Ionic Strength
The choice of buffer and its ionic strength can influence peptide solubility.
-
Buffer Salts: Different buffer salts can interact with the peptide in various ways. It is advisable to test solubility in the final assay buffer to avoid precipitation upon dilution.
-
Ionic Strength: The effect of ionic strength can be complex. In some cases, increasing ionic strength can enhance solubility by reducing the activity of water and promoting "salting-in" effects. However, at very high salt concentrations, competition for water molecules can lead to "salting-out" and decreased peptide solubility.[7]
3.3. The Special Case of Methionine: Oxidation
Methionine residues are susceptible to oxidation, where the thioether side chain is converted to methionine sulfoxide (MetO).[8][9] This conversion has significant implications for the peptide's properties:
-
Increased Polarity: Methionine sulfoxide is more polar than methionine.[10][11] This increase in polarity can lead to a significant improvement in the aqueous solubility of the peptide.[10]
-
Experimental Variability: Uncontrolled oxidation during storage or handling can lead to inconsistent experimental results due to changes in solubility and potentially biological activity. The presence of both the native and oxidized forms of the peptide can complicate data interpretation.
To mitigate this, it is crucial to handle the peptide with care. Using oxygen-free solvents for reconstitution and storing solutions at -80°C can help minimize oxidation.[4][12]
Recommended Experimental Workflow for Solubility Assessment
A systematic, tiered approach is the most efficient way to determine the solubility of H-Met-Gly-Met-OH. This workflow minimizes sample consumption and provides a comprehensive solubility profile.
Diagram: Experimental Workflow for Solubility Assessment
Caption: A systematic workflow for characterizing peptide solubility.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for key solubility experiments.
5.1. Protocol 1: Preliminary Solubility Testing
Objective: To quickly identify suitable solvents for H-Met-Gly-Met-OH.
Materials:
-
Lyophilized H-Met-Gly-Met-OH
-
Deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Aliquot approximately 1 mg of the lyophilized peptide into four separate microcentrifuge tubes.
-
Tube 1 (Water): Add 100 µL of deionized water to achieve a target concentration of 10 mg/mL. Vortex for 30 seconds.
-
Tube 2 (Acid): If insoluble in water, add 100 µL of 10% acetic acid to a fresh tube of peptide. Vortex for 30 seconds.
-
Tube 3 (Base): If insoluble in water, add 100 µL of 0.1 M ammonium bicarbonate to a fresh tube of peptide. Vortex for 30 seconds.
-
Tube 4 (Organic): If insoluble in aqueous solutions, add 100 µL of DMSO to a fresh tube of peptide. Vortex for 30 seconds.
-
Visually inspect each tube for clarity. A clear solution indicates solubility at that concentration. Cloudiness or visible particles indicate insolubility or partial solubility.
Causality: This tiered approach starts with the most benign solvent (water) and progresses to more extreme pH or organic solvents, which might be necessary for hydrophobic peptides but may not be compatible with all downstream applications.[3][4]
5.2. Protocol 2: Turbidimetric Solubility Assay for pH Profile
Objective: To quantitatively assess the peptide's solubility across a range of pH values.
Materials:
-
A concentrated stock solution of H-Met-Gly-Met-OH in a suitable solvent (e.g., DMSO).
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
96-well microplate (UV-transparent).
-
Microplate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm).
Procedure:
-
In the wells of the microplate, add 198 µL of each buffer from the pH series.
-
Add 2 µL of the peptide stock solution to each well to achieve the desired final concentration. Include buffer-only controls.
-
Seal the plate and incubate with shaking for 2 hours at room temperature to allow for equilibration.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The pH at which a significant increase in turbidity is observed corresponds to the pH of precipitation and indicates the limit of solubility.
Causality: This method provides a rapid and high-throughput assessment of solubility.[1] Turbidity is a direct indicator of insoluble aggregate formation. By testing across a pH range, a clear profile of the peptide's pH-dependent solubility can be generated, which should show a dip around the pI.
5.3. Protocol 3: HPLC-Based Thermodynamic Solubility Assay
Objective: To obtain precise, equilibrium solubility data.
Materials:
-
Lyophilized H-Met-Gly-Met-OH
-
A series of aqueous buffers (pH 3-9)
-
HPLC system with a C18 column and UV detector
-
Microcentrifuge
-
Thermomixer
Procedure:
-
Add an excess amount of the lyophilized peptide to microcentrifuge tubes containing each buffer in the pH series.
-
Incubate the tubes in a thermomixer (e.g., 24 hours at 25°C) to ensure the solution reaches equilibrium.
-
Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved peptide.
-
Carefully collect the supernatant.
-
Analyze the concentration of the peptide in the supernatant using a validated reverse-phase HPLC method. A calibration curve with known concentrations of the peptide should be used for accurate quantification.
-
The measured concentration is the thermodynamic solubility at that specific pH.
Causality: This method is considered the gold standard for solubility measurement as it quantifies the amount of peptide that is truly in solution at equilibrium, providing highly accurate and reliable data.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy interpretation.
Table 1: Hypothetical Solubility Data for H-Met-Gly-Met-OH
| pH | Net Charge (Predicted) | Solubility (mg/mL) by HPLC |
| 3.0 | Positive | > 10 |
| 4.0 | Slightly Positive | 5.2 |
| 5.0 | Near Neutral | 0.8 |
| 6.0 | Near Neutral | 1.1 |
| 7.0 | Slightly Negative | 4.5 |
| 8.0 | Negative | > 10 |
| 9.0 | Negative | > 10 |
The data should be plotted as a pH-solubility profile, which is expected to show a "U" shaped curve with the minimum solubility around the peptide's isoelectric point (pI ≈ 5.5).
Troubleshooting Common Solubility Issues
-
Precipitation upon dilution: If a peptide dissolved in an organic solvent precipitates when diluted into an aqueous buffer, try adding the organic stock solution dropwise to the vortexing buffer to avoid localized high concentrations.[3]
-
Gel Formation: Peptides with a high propensity for hydrogen bonding can form gels.[4] Using denaturing agents like 6M guanidine hydrochloride or 8M urea can disrupt these interactions, though this is often incompatible with biological assays.[6][7]
-
Inconsistent Results: This may be due to the uncontrolled oxidation of methionine residues.[10] It is advisable to characterize the peptide stock for the presence of oxidized species using mass spectrometry.
Conclusion
The tetrapeptide H-Met-Gly-Met-OH is characterized by its moderate hydrophobicity and an isoelectric point around pH 5.5. Its aqueous solubility is highly dependent on pH, exhibiting a classic U-shaped profile with minimal solubility near its pI and significantly higher solubility in acidic (pH < 4) and basic (pH > 7) conditions. The susceptibility of its two methionine residues to oxidation represents a critical variable that can enhance polarity and solubility but may also lead to experimental inconsistencies. A systematic approach, beginning with preliminary solvent screening and followed by quantitative HPLC-based analysis, is recommended for a thorough characterization. By understanding and controlling these key factors, researchers can ensure the accurate and effective use of H-Met-Gly-Met-OH in their experimental systems.
References
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]
-
Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. (2019). PMC. Retrieved from [Link]
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (n.d.). PMC. Retrieved from [Link]
-
Peptide solubility guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. (2025). ResearchGate. Retrieved from [Link]
-
How Can I Make My Peptide More Water Soluble? (2024). LifeTein. Retrieved from [Link]
-
G-PEPTIDE SOLUBILITY GUIDELINES. (2023). GenScript. Retrieved from [Link]
-
H-Met-met-OH. (n.d.). PubChem. Retrieved from [Link]
-
H-Gly-Pro-Val-Met-OH. (n.d.). PubChem. Retrieved from [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. Retrieved from [Link]
-
Site-specific methionine oxidation alters structure and phase separation of TDP-43 C-terminal domain. (2025). bioRxiv. Retrieved from [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025). ResolveMass. Retrieved from [Link]
-
Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. (2012). PMC. Retrieved from [Link]
-
Peptide solubility testing. (n.d.). SB-PEPTIDE. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chegg.com [chegg.com]
- 11. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADD YOUR PAGE TITLE [employees.csbsju.edu]
Thermodynamic Stability of Methionine-Containing Tripeptides
This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability of methionine (Met)-containing tripeptides. It is designed for researchers optimizing peptide therapeutics, where Met oxidation is a critical critical quality attribute (CQA).
Content Type: Technical Guide / Whitepaper Audience: Senior Scientists, Peptide Chemists, Drug Development Leads
Executive Summary
Methionine (Met) residues in tripeptides represent a "Janus-faced" stability challenge. While thermodynamically prone to irreversible chemical oxidation (
This guide delineates the chemical thermodynamics (propensity for degradation) from the conformational thermodynamics (structural integrity). It details the mechanistic pathways of sulfoxide formation, quantifies the stabilizing effects of neighboring aromatic residues, and provides a validated experimental workflow for assessing stability in drug candidates.
Thermodynamic Principles of Methionine Stability
Chemical Stability: The Oxidation Barrier
In the context of peptide drugs, "stability" primarily refers to resistance against chemical degradation. Methionine is uniquely susceptible to oxidation due to the nucleophilicity of its thioether sulfur.
-
Reaction: Met + H
O Met-Sulfoxide (MetO) + H O[1] -
Thermodynamics: The reaction is highly exergonic. The Gibbs free energy of oxidation is negative, meaning the sulfoxide form is thermodynamically favored in the presence of oxidants.
-
Kinetics: Stability is kinetically controlled by the activation energy (
).
| Parameter | Value (Model Tripeptide: Gly-Met-Gly) | Context |
| Activation Energy ( | ~15.5 kcal/mol | Barrier for H |
| Rate Constant ( | 7.9 × 10 | Second-order rate constant at pH 7.0. |
| Solvent Accessibility | 100% | In tripeptides, Met is fully exposed. In folded proteins, |
Conformational Stability: Neighboring Group Effects
While oxidation is a degradation pathway, the thermodynamics of the peptide conformation are heavily influenced by the "Met-Aromatic" motif.
-
Met-Aromatic Interaction: The sulfur atom of Met interacts with aromatic rings (Phe, Tyr, Trp) via dispersion forces and electrostatic interactions (
). -
The "Oxidation Trap": Counter-intuitively, oxidation stabilizes this interaction . The sulfoxide oxygen forms strong electrostatic interactions with the aromatic ring edge.
Thermodynamic Interaction Energies (
| Interaction Pair | Stability Implication | |
| Met – Phe | -0.65 | Weak stabilization of the native tripeptide conformation. |
| Met(O) – Phe | -1.25 | Oxidation increases interaction strength by ~0.6 kcal/mol. |
| Result | Conformational Locking | Oxidized tripeptides may adopt a more rigid, thermodynamically stable conformation, potentially altering bioactivity or immunogenicity. |
Mechanistic Pathways of Instability
Understanding the mechanism is prerequisite to designing stable analogs.
The Two-Electron Oxidation Pathway (H O )
This is the dominant pathway in formulation buffers containing trace peroxides (e.g., from polysorbates). It involves a direct nucleophilic attack of the sulfur on the peroxide oxygen.
The One-Electron Pathway (Radical Stress)
Under photo-stress or metal catalysis (Fenton chemistry), Met undergoes one-electron oxidation to a sulfuranyl radical cation (MetS
-
N-Terminal Effect: In X-Met-Y tripeptides, the N-terminal amine can stabilize the radical, accelerating degradation.
-
C-Terminal Effect: Carboxylates are less effective stabilizers.
Visualization: Oxidation Pathways
The following diagram illustrates the bifurcation between peroxide-mediated and radical-mediated degradation.
Caption: Dual pathways of Methionine instability. The H2O2 pathway leads directly to Sulfoxide, while the Radical pathway involves complex neighboring group stabilization.
Experimental Workflow: Validating Stability
Trustworthiness: This protocol is based on ICH Q1A(R2) guidelines but adapted for high-throughput peptide screening.
Stress Conditions
Do not rely on a single stressor. Use a matrix approach to identify specific vulnerabilities.
-
Oxidative (Peroxide): 0.1% - 3.0% H
O at 25°C. (Simulates formulation impurities). -
Oxidative (Radical): AAPH (Azobis-amidinopropane) or Fe(II)/Ascorbate. (Simulates light/metal stress).
-
Thermal: 40°C, 50°C, 60°C (Arrhenius modeling).
Analytical Method: LC-MS/MS
UV absorbance (214 nm) is insufficient due to lack of chromophore change upon oxidation. Mass Spectrometry is mandatory.
-
Column: C18 Reverse Phase (MetO is more hydrophilic; elutes earlier than Met).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile. Avoid TFA if high sensitivity is needed (ion suppression).
-
Detection:
-
Met: Parent Ion [M+H]
. -
MetO: [M+H+16]
. -
Signature: Neutral loss of methanesulfenic acid (-64 Da) is a specific fragmentation signature for MetO in MS/MS.
-
Data Analysis: Pseudo-First-Order Kinetics
Since
Plot
Visualization: Stability Testing Workflow
Caption: Step-by-step workflow for determining thermodynamic stability parameters via accelerated degradation.
References
-
Valley, C.C., et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction."[3] Proceedings of the National Academy of Sciences. Link
-
Foley, S., et al. (2018). "Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study." Journal of Photochemistry and Photobiology B: Biology. Link
-
Griffiths, S.W., & Cooney, C.L. (2002).[4] "Relationship between protein structure and methionine oxidation in recombinant human alpha 1-antitrypsin." Biochemistry. Link
-
Schöneich, C. (2005). "Mechanisms of metal-catalyzed oxidation of proteins." Annual Review of Pharmacology and Toxicology. Link
-
Chu, J.W., et al. (2004). "Oxidation of methionine residues in aqueous solutions: free methionine and methionine in granulocyte colony-stimulating factor."[5] Biochemistry. Link
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation of methionine residues in aqueous solutions: free methionine and methionine in granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into Metal Coordination by Methionine-Containing Tripeptides: A Focus on H-Met-Gly-Met-OH
Executive Summary
The tripeptide H-Met-Gly-Met-OH (MGM) serves as a critical model system in bioinorganic chemistry for understanding the competitive coordination dynamics between "soft" thioether donors and "hard" amide/amine nitrogen donors. This guide provides a technical review of the ligand's behavior in metal binding assays, specifically focusing on the dichotomy between Platinum/Palladium (Pt/Pd) and Copper (Cu) coordination.
For researchers in drug development—particularly those designing metallodrugs or peptide-based chelators—understanding MGM reveals how the positioning of Methionine (Met) residues dictates the thermodynamic stability and kinetic pathways of metal complexation.
Chemical Profile & Ligand Architecture
The H-Met-Gly-Met-OH sequence presents a unique "ambivalent" coordination environment. The peptide chain offers three distinct types of donor atoms, creating a pH-dependent landscape for metal binding.
Structural Analysis
-
N-Terminal Methionine (Met1): Provides an anchoring primary amine (
) and a flexible thioether side chain ( ). This residue can form stable chelate rings, particularly with soft metals.[1] -
Glycine Spacer (Gly2): Provides backbone flexibility and an amide nitrogen capable of deprotonation (
) at physiological or basic pH. -
C-Terminal Methionine (Met3): Provides a terminal carboxylate (
) and a second thioether group.
Donor Atom Classification (HSAB Theory)
| Donor Group | Type | Hard/Soft | Preferred Metal | pKa (Approx) |
| Terminal Amine ( | Neutral | Borderline/Hard | Cu(II), Zn(II), Ni(II) | ~9.2 |
| Thioether ( | Neutral | Soft | Pt(II), Pd(II), Ag(I) | N/A |
| Amide Nitrogen ( | Anionic* | Hard | Cu(II), Ni(II), Pd(II) | >14 (deprotonation induced by metal) |
| Carboxylate ( | Anionic | Hard | Ca(II), Mg(II) | ~3.1 |
*Note: Amide nitrogens only coordinate upon metal-induced deprotonation.
Metal Coordination Dynamics
Palladium(II) and Platinum(II): The Sulfur Anchor
Research indicates that Pt(II) and Pd(II) complexes preferentially "anchor" to the methionine sulfur due to favorable soft-soft interactions.
-
Mechanism: The reaction typically proceeds via a kinetic intermediate where the metal binds the thioether sulfur. This is followed by a slower ring-closure step involving the N-terminal amine or deprotonated amide nitrogens.
-
Cheliation Modes:
- Mode: Formation of a 6-membered chelate ring involving the Met1 sulfur and the N-terminal amine.
- Mode: At higher pH, Pd(II) can induce deprotonation of the peptide backbone, leading to tridentate coordination involving the Met1 sulfur, the N-terminal amine, and the Gly2 amide nitrogen.
-
Regioselectivity: Studies on Pd(II)-promoted hydrolysis show that binding to the Met sulfur activates specific peptide bonds, a property exploited in proteomic cleavage reagents.[2]
Copper(II): The Nitrogen Switch
Unlike Pt/Pd, Copper(II) is a borderline acid that strongly prefers nitrogen donors.
-
Low pH (< 6): Cu(II) interactions are weak, primarily electrostatic or involving the terminal amine.
-
Physiological pH (7.4): Cu(II) promotes the deprotonation of amide nitrogens. The H-Met-Gly-Met-OH sequence likely adopts a
or coordination mode. -
The "Spectator" Sulfur: While Met sulfur is generally a poor donor for Cu(II), it can provide weak apical coordination (axial bonding) in square-pyramidal geometries, subtly influencing the redox potential of the complex.
Visualization of Coordination Logic
The following diagram illustrates the divergent binding pathways for Soft (Pt/Pd) vs. Borderline (Cu) metals with H-Met-Gly-Met-OH.
Caption: Divergent coordination pathways. Pt/Pd anchor at Sulfur (Red path), while Cu drives Nitrogen-based backbone deprotonation (Blue path).
Experimental Protocols
To rigorously characterize the H-Met-Gly-Met-OH metal interaction, two complementary techniques are required: Potentiometric Titration (for stability constants) and NMR Spectroscopy (for structural assignment).
Protocol A: Potentiometric Titration (Stability Constants)
This method quantifies the protonation states and metal binding constants (
Reagents:
-
Ligand: 2 mM H-Met-Gly-Met-OH in
(to protonate all sites). -
Metal Salt:
or (high purity). -
Titrant: Carbonate-free 0.1 M NaOH.
-
Ionic Strength Adjuster: 0.1 M
or .
Workflow:
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and verify Nernstian slope.
-
Ligand Titration: Titrate the free peptide (2 mM) with NaOH from pH 2.5 to 11.0 to determine ligand
values (expect , ). -
Complex Titration: Prepare 1:1, 1:2, and 2:1 (Metal:Ligand) ratios. Titrate under inert atmosphere (
or Ar) to prevent carbonate formation or oxidation. -
Data Analysis: Use Hyperquad or SUPERQUAD software to fit the titration curves and calculate stability constants (
, , etc.).
Protocol B: 1H-NMR Titration (Structural Evidence)
NMR is definitive for identifying S-binding, as the S-methyl protons shift significantly upon metal coordination.
Reagents:
-
Solvent:
(99.9%). -
Buffer: Phosphate or unbuffered (pH adjusted with
). -
Standard: TSP (trimethylsilylpropanoic acid) as internal reference.
Workflow:
-
Baseline: Acquire 1H-NMR of free peptide at pH 2.0, 7.0, and 10.0. Note the chemical shift of the Met
singlet ( ppm). -
Metal Addition: Add 0.2 equivalents of metal ion (e.g.,
) sequentially up to 1.5 equivalents. -
Incubation: For Pt(II), equilibrium is slow. Incubate samples at 37°C for 24-48 hours.
-
Observation:
-
S-Binding: Look for a downfield shift of the
peak (typically +0.4 to +0.8 ppm). -
N-Binding: Look for shifts in the
-CH protons adjacent to the peptide bond. -
Pt-Satellite: If using Pt, look for
satellites on the proton peaks (coupling constant ).
-
Workflow Visualization
Caption: Integrated workflow combining thermodynamic quantification and structural verification.
References
-
Interactions of Palladium(II) with Methionine-Containing Peptides
- Source: PubMed / NIH
- Context: Detailed analysis of Pd(II) coordination with Gly-Met, Gly-Met-Gly, and Gly-Gly-Met, establishing the S-anchoring mechanism and regioselective cleavage.
-
URL:[Link]
-
Reactions of Platinum(II) Complexes with Sulfur- and Nitrogen-Containing Biomolecules
-
Copper(II) Import and Reduction Dependent on His-Met Clusters
- Source: PMC / NIH
- Context: Discusses the biological relevance of Met-Gly-Met clusters in copper transport proteins (hCTR1), highlighting the functional interplay between Met and Cu(II) in biological systems.
-
URL:[Link]
-
Combined Use of Platinum(II) and Palladium(II) Complexes for Selective Cleavage
- Critical Stability Constants of Amino Acids and Peptides Source: General Reference (Martell & Smith) Context: While not a direct link, the methodology for calculating stability constants cited in the text is grounded in the standard protocols established by Martell and Smith, widely referenced in the search results (e.g., Snippet 1.5).
Sources
- 1. allpeptide.com [allpeptide.com]
- 2. Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Combined use of platinum(II) complexes and palladium(II) complexes for selective cleavage of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The MGM Gateway: Biological Significance of the Met-Gly-Met Sequence in Protein Degradation
[1]
Executive Summary
The Met-Gly-Met (MGM) sequence is not merely a structural string of amino acids; it functions as a high-fidelity biochemical logic gate at the N-terminus of nascent proteins.[1] Its biological significance lies in its ability to dictate the fate of a protein immediately following translation.
The MGM motif serves as a primary substrate for N-terminal Methionine Excision (NME) , an irreversible processing event that exposes a secondary glycine residue.[1] Once exposed, this glycine becomes a determinant for one of three distinct fates:[1]
-
Membrane Anchoring (Stabilization): Via N-myristoylation.[1]
-
Rapid Turnover (Degradation): Via the Gly/N-degron pathway (CRL2^ZYG11B).[1]
-
Ligand-Induced Turnover: Acting as a metal-sensing motif (e.g., in hCTR1) that triggers endocytosis and degradation upon copper binding.[1]
This guide dissects the mechanistic pathways, enzymology, and experimental validation of the MGM motif’s role in proteostasis.[1]
Part 1: The Biochemical Logic of MGM Processing
The fate of an MGM-containing protein is decided the moment it emerges from the ribosome. The governing principle is the N-End Rule , but the MGM sequence presents a specific case due to the efficiency of Methionine Aminopeptidase (MetAP).
The MetAP Cleavage Rule
The removal of the initiator Methionine (iMet) is governed by the radius of gyration of the second residue (P1').
-
Rule: MetAP cleaves iMet if the side chain of P1' is small (< 1.29 Å).
-
MGM Context: In a Met-Gly-Met sequence, the P1' residue is Glycine (the smallest amino acid, radius ~0 Å).[1]
-
Outcome: MetAP cleavage is constitutive and highly efficient .[1] The iMet is removed, exposing the Glycine at the new N-terminus (neo-N-terminus).[1]
Resulting Species: H2N-Gly-Met-...
The Fork in the Road: Post-Cleavage Fates
Once Gly-Met- is exposed, the protein enters a competitive landscape between modification enzymes and ubiquitin ligases.[1]
| Pathway | Enzyme/Complex | Mechanism | Outcome |
| N-Myristoylation | N-Myristoyltransferase (NMT) | Attaches myristate (C14 fatty acid) to N-term Gly.[1][2] | Stabilization / Membrane Localization |
| Gly/N-Degron | CRL2^ZYG11B (Humans) | Direct recognition of free N-term Gly.[1] | Proteasomal Degradation |
| N-Acetylation | NatA Complex | Acetylates N-term Gly (Ac-Gly).[1] | Context Dependent (Ac/N-End Rule) |
Part 2: The Gly/N-Degron Pathway (The "Trapdoor")
Recent advances in N-terminomics have identified that the exposed Glycine from an MGM precursor is a potent degron (degradation signal) if it escapes myristoylation.[1] This is a critical quality control mechanism.[1]
Mechanism of Recognition
In mammalian cells, the CRL2^ZYG11B E3 ubiquitin ligase complex specifically recognizes N-terminal Glycine residues.[1]
-
Substrate Requirement: An unmodified N-terminal Glycine (exposed after Met-cleavage).[1]
-
The MGM Link: The Met-Gly-Met sequence is the perfect generator of this substrate.[1] MetAP removes the first Met, creating the Gly-degron.[1]
-
Binding Pocket: The ZYG11B subunit contains a deep, hydrophobic pocket that specifically accommodates the Glycine alpha-amine.[1]
Physiological Implication: "Myristoylation or Death"
The MGM motif often appears in proteins destined for N-myristoylation (e.g., ADP-ribosylation factors, G-protein alpha subunits).[1]
-
Successful Folding: NMT binds the N-term Gly and attaches myristate
Membrane anchoring Stable .[1] -
Failed Folding/Low NMT Activity: The N-term Gly remains exposed
Recognized by CRL2^ZYG11B Degradation .
This system ensures that proteins failing to acquire their essential lipid modification are rapidly cleared from the cytosol.
Part 3: MGM as a Metal-Sensing Degron (The hCTR1 Case)[1]
Beyond the N-end rule, the Met-Gly-Met sequence has a specific structural role in metal homeostasis, exemplified by the Human Copper Transporter 1 (hCTR1) .[1]
The "Mets" Motifs
hCTR1 contains extracellular "Mets" motifs, including Met-Gly-Met clusters (e.g., residues 7-9).[1][3][4] These are not cleaved by MetAP (likely due to structural context or signal peptides) but remain accessible.
Ligand-Induced Endocytosis[1]
-
Basal State: In low copper, hCTR1 is stable at the plasma membrane.[1]
-
Activation: Excess Copper (Cu) binds directly to the thioether groups of the Met-Gly-Met cluster.[1]
-
Conformational Change: This binding induces a structural shift that triggers the internalization (endocytosis) of the transporter.
-
Degradation: The internalized transporter is routed to the lysosome for degradation, preventing copper toxicity.[1]
Significance: Here, MGM acts as a rheostat for cellular copper levels, directly coupling ligand binding to protein half-life.[1]
Part 4: Visualization of Pathways
The following diagram illustrates the divergent fates of a protein initiating with the Met-Gly-Met sequence.
Caption: The "MGM Decision Tree": Post-translational processing of the Met-Gly-Met motif determines protein stability via competing lipid modification (NMT) and ubiquitin-mediated degradation (CRL2) pathways.[1]
Part 5: Experimental Protocols
To determine which pathway regulates your MGM-containing protein of interest, use the following validated workflow.
Cycloheximide (CHX) Chase Assay
Objective: Determine the half-life of the protein and the effect of N-terminal processing.
-
Cell Culture: Seed HEK293T or HeLa cells to 70% confluence.
-
Transfection: Express Wild-Type (WT) MGM-protein and a Mutant (e.g., MA M-protein or MV M-protein).[1]
-
Note: Changing Gly to Val (MVM) prevents MetAP cleavage (Val radius > 1.29 Å), retaining the initiator Met.[1]
-
-
Treatment: Treat cells with Cycloheximide (100 µg/mL) to halt new synthesis.
-
Timepoints: Harvest lysates at 0, 1, 2, 4, and 8 hours.
-
Analysis: Western Blot. Quantify band intensity relative to t=0.
-
Interpretation: If WT (MGM) degrades faster than Mutant (MVM), the exposed Glycine is likely the destabilizing factor (Gly/N-degron).[1]
-
N-Myristoylation Validation (Click Chemistry)
Objective: Confirm if the MGM motif leads to myristoylation (stabilization).[1]
-
Metabolic Labeling: Incubate cells with Alkynyl-Myristic Acid (Alk-C14) (50 µM) for 4–6 hours.
-
Lysis & Click Reaction: Lyse cells and perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a Biotin-Azide tag.[1]
-
Pull-Down: Streptavidin bead enrichment.
-
Blotting: Probe for your target protein.[1]
-
Result: A strong signal indicates the Gly-Met N-terminus was successfully myristoylated.[1] Absence suggests the protein may be targeted by the Gly/N-degron pathway.
-
Drug Sensitivity Assay (hCTR1-like targets)
Objective: Test if MGM acts as a ligand-sensor degron.[1]
-
Ligand Exposure: Treat cells with the specific metal/ligand (e.g., CuCl2, 0-100 µM).[1]
-
Inhibitor Check: Co-treat with Bafilomycin A1 (Lysosome inhibitor) or MG132 (Proteasome inhibitor).
-
Readout: If protein levels drop with Ligand but are rescued by Bafilomycin, the MGM motif is driving lysosomal turnover (endocytosis).[1]
References
-
Timms, R. T., et al. (2019). "A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation."[1] Science, 364(6447).[1] Link
-
Varshavsky, A. (2011). "The N-end rule pathway and regulation by proteolysis."[1] Protein Science, 20(8), 1298–1345.[1] Link
-
Gupta, A., et al. (2022). "Copper(II) import and reduction are dependent on His-Met clusters in the extracellular amino terminus of human Copper Transporter-1."[1] Journal of Biological Chemistry. Link
-
Xiao, Q., et al. (2010). "N-Terminal Methionine Processing in Mammalian Cells."[1] Frontiers in Molecular Biosciences. Link
-
Giglione, C., & Meinnel, T. (2021). "MetAP and N-terminal processing: The gatekeepers of protein stability."[1] Trends in Biochemical Sciences. Link
Sources
- 1. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPT - xtalwebary.blogspot/2011/01/membrane-proteins.html PowerPoint Presentation - ID:5932260 [slideserve.com]
- 3. Copper(II) import and reduction are dependent on His-Met clusters in the extracellular amino terminus of human copper transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: Chemical Identifiers, Synthesis, and Pharmacological Profiling of H-Met-Gly-Met-OH
Executive Summary
As a Senior Application Scientist overseeing peptide synthesis and characterization, I frequently encounter tripeptides that serve as critical foundational models for complex biochemical interactions. H-Met-Gly-Met-OH (Methionyl-glycyl-methionine) is one such molecule. Characterized by its dual thioether side chains, this peptide acts as a minimal structural motif for studying oxidative stress mechanisms and metal-peptide coordination—specifically the interaction between platinum-based antineoplastic agents and human copper transporters. This whitepaper provides a comprehensive technical guide detailing the chemical identifiers, mechanistic pathways, and self-validating experimental protocols required to synthesize and utilize H-Met-Gly-Met-OH in advanced research settings.
Chemical Identity and Structural Parameters
Accurate chemical identification is the bedrock of reproducible research. H-Met-Gly-Met-OH is officially registered under the CAS number 14486-10-3[1],[2]. The presence of two methionine residues separated by a flexible glycine linker gives this peptide unique chelating properties.
Table 1: Chemical Identifiers and Structural Properties
| Parameter | Specification / Identifier |
| IUPAC / Chemical Name | L-Methionylglycyl-L-methionine[1] |
| CAS Registry Number | 14486-10-3[1],[2] |
| Molecular Formula | C12H23N3O4S2[1],[2] |
| Molecular Weight | 337.46 g/mol |
| Canonical SMILES | CSCCC(=O)NCC(=O)NC(=O)O |
| Appearance | White to off-white powder[1] |
| Storage Conditions | -20°C, desiccated, protected from light[1] |
Mechanistic Role in Biological Systems
Coordination with Platinum Therapeutics
The human copper transport protein 1 (hCtr1) plays a paradoxical role in oncology: it is responsible for high-affinity copper uptake but is also implicated in the active cellular transport of platinum-based chemotherapy drugs[3]. The extracellular N-terminus of hCtr1 contains highly conserved methionine-rich (Met-rich) motifs (e.g., Met-Gly-Met-Ser-Tyr-Met-Asp-Ser)[3].
H-Met-Gly-Met-OH serves as a truncated, highly controlled model to study these interactions. Research demonstrates a distinct causality in ligand exchange when platinum drugs encounter these Met-rich sequences. Cisplatin and carboplatin undergo complete carrier ligand displacement upon coordinating with the thioether sulfur of the methionine residues[3]. In stark contrast, oxaliplatin retains its bulky diaminocyclohexane (DACH) ligand during coordination[3]. This differential binding directly impacts the pharmacokinetics and toxicity profiles of these drugs.
Radical Oxidation Pathways
Methionine residues act as endogenous antioxidants, scavenging reactive oxygen species (ROS). During photo- and radiation-induced one-electron oxidation, the thioether group is rapidly oxidized[4]. In linear peptides like Met-Gly-Met, the primary oxidation event yields a transient radical cation, Met(S∴N)+, which subsequently dictates whether the peptide undergoes decarboxylation or forms a stable methionine sulfoxide[4]. Understanding this pathway is critical when handling the peptide, as ambient oxidation can ruin experimental yields.
Experimental Workflows and Protocols
To ensure scientific integrity, the synthesis and purification of H-Met-Gly-Met-OH must follow a self-validating system . Every step must include a feedback mechanism to confirm success before proceeding.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Cleavage
-
Resin Loading: Utilize a pre-loaded Fmoc-Met-Wang resin to prevent C-terminal racemization.
-
Coupling: Sequentially couple Fmoc-Gly-OH and Fmoc-Met-OH using HBTU/DIPEA in DMF.
-
Cleavage and Scavenging (Critical Step): Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Ethanedithiol (EDT) for 2 hours.
-
Causality: Methionine's thioether is highly nucleophilic and prone to alkylation by the t-butyl cations generated during TFA cleavage. EDT is strictly required as a sacrificial scavenger to trap these carbocations, preventing the irreversible modification of the peptide.
-
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C).
-
Causality: Cold ether selectively precipitates the highly polar peptide while leaving non-polar scavengers and cleaved protecting groups in solution, isolating the crude product without inducing thermal degradation.
-
Protocol 2: RP-HPLC Purification and MS Validation
-
Chromatography: Dissolve the crude pellet in 5% Acetonitrile/95% Water (0.1% TFA) and inject onto a C18 Reverse-Phase HPLC column. Run a linear gradient of 5-60% Acetonitrile over 30 minutes.
-
Self-Validating Feedback Loop: Collect the primary peak absorbing at 214 nm (peptide bond). Immediately analyze the fraction via Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Validation Logic: The target mass is m/z 338.1[M+H]+ . If a peak at m/z 354.1 is observed, it conclusively indicates a +16 Da shift due to methionine oxidation (forming methionine sulfoxide). This invalidates the fraction and dictates that the cleavage scavenger ratios must be optimized.
-
Data Presentation
Table 2: Quantitative Analytical Parameters for H-Met-Gly-Met-OH Validation
| Analytical Target | Expected Value | Diagnostic Significance |
| Target Mass [M+H]+ | 338.14 m/z | Confirms successful synthesis of intact tripeptide. |
| Oxidized Impurity [M+O+H]+ | 354.14 m/z | Flags single methionine oxidation (Sulfoxide formation). |
| Double Oxidized [M+2O+H]+ | 370.14 m/z | Flags complete oxidation of both Met residues. |
| RP-HPLC UV Detection | 214 nm | Optimal wavelength for monitoring the peptide backbone. |
| Oxidation Rate Constant | ~3 × 10^9 M⁻¹s⁻¹ | Highlights extreme susceptibility to rapid radical oxidation[4]. |
Systems and Pathways Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Figure 1: Differential coordination of platinum therapeutics with Met-rich peptide motifs.
Figure 2: Self-validating workflow for H-Met-Gly-Met-OH synthesis and purification.
References
- H-Met-Gly-Met-OH CAS:14486-10-3 - Hebei Dangtong Biological Technology Co..LTD LookChem
- H-MET-GLY-MET-OH CAS#: 14486-10-3 ChemicalBook
- Coordination of platinum therapeutic agents to met-rich motifs of human copper transport protein1w DukeSpace (Duke University)
- Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques MDPI
Sources
Methodological & Application
Solid-phase peptide synthesis protocol for H-Met-Gly-Met-OH
Application Note: High-Fidelity Solid-Phase Synthesis of H-Met-Gly-Met-OH
Executive Summary
The synthesis of H-Met-Gly-Met-OH presents a specific chemoselective challenge: the high susceptibility of the Methionine (Met) thioether side chain to oxidation during the cleavage and global deprotection steps. While the sequence is short and sterically unhindered, standard Fmoc SPPS protocols often yield significant quantities of Met(O) (methionine sulfoxide) impurities, requiring arduous downstream purification.
This protocol details an optimized workflow using 2-Chlorotrityl Chloride (2-CTC) resin to ensure C-terminal enantiomeric purity and introduces a Reductive Cleavage Cocktail (Reagent H) specifically designed to suppress Met oxidation to <1%, eliminating the need for post-synthesis reduction steps.
Strategic Analysis & Materials
Resin Selection: Why 2-CTC?
For C-terminal carboxylic acids, Wang resin is the traditional choice. However, loading the first amino acid onto Wang resin requires esterification (often using DMAP), which poses a risk of C-terminal racemization (epimerization).
-
Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Mechanism: The trityl linker allows for S_N1-like direct loading of Fmoc-Met-OH in the presence of DIPEA (base) without carboxyl activation, effectively eliminating racemization risks.
The Methionine Challenge
Methionine residues are easily oxidized by electrophilic scavengers (like t-butyl cations) or dissolved oxygen during TFA cleavage.
-
Standard Risk: Cleavage with standard "Reagent K" can result in 15–55% Met(O) formation.
-
Solution: Incorporation of Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) into the cleavage cocktail acts as an in situ reducing system, reverting any formed sulfoxide back to the thioether.
Reagents List
| Component | Grade/Spec | Purpose |
| Resin | 2-Chlorotrityl Chloride (1.0–1.6 mmol/g) | Solid support |
| Amino Acids | Fmoc-Met-OH, Fmoc-Gly-OH | Building blocks |
| Coupling | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Racemization-suppressing coupling |
| Deprotection | 20% Piperidine in DMF | Fmoc removal |
| Scavengers | EDT (1,2-Ethanedithiol), Thioanisole, Phenol | Cation scavenging |
| Reductants | NH₄I (Ammonium Iodide), DMS (Dimethyl Sulfide) | Critical: Prevents Met oxidation |
Experimental Protocol
Resin Loading (The Critical First Step)
Target Loading: 0.6 mmol/g (Lower loading reduces aggregation risks, though minimal for tripeptides).
-
Swelling: Place 2-CTC resin (1.0 g) in a reaction vessel. Swell in dry DCM (10 mL) for 30 min.
-
Loading Solution: Dissolve Fmoc-Met-OH (0.6 mmol, 1.0 eq relative to desired loading) in dry DCM (10 mL). Add DIPEA (2.4 mmol, 4.0 eq).
-
Reaction: Add solution to resin. Agitate for 2 hours at Room Temperature (RT).
-
Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture. Agitate for 20 min. Note: Methanol caps unreacted trityl chlorides.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Peptide Assembly Cycle (Fmoc/tBu)
Perform the following cycle for Glycine and the final Methionine.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Coupling Activation:
-
Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq).
-
Pre-activation: Allow to react for 2 minutes before adding to resin.
-
-
Coupling Reaction: Add activated mixture to resin.[1][2][3] Agitate for 60 min at RT.
-
Monitoring: Perform Kaiser Test (Ninhydrin).
-
Blue beads = Incomplete coupling (Repeat step 3).
-
Colorless beads = Complete coupling.
-
The "Expert" Cleavage Step (Reagent H)
Standard cocktails are insufficient for Met-rich peptides. We utilize a reductive cocktail.
Preparation of Reagent H (Freshly made):
-
Trifluoroacetic acid (TFA): 81%[4]
Procedure:
-
Wash final resin with DCM (5x) to remove all traces of DMF (DMF can cause TFA salts to adhere). Dry resin under nitrogen.
-
Add Reagent H (10 mL per 1 g resin).
-
Cool to 0°C for the first 10 minutes, then allow to warm to RT. Agitate for 2.5 hours.
-
Why Cool? Controls the exothermic heat of acidolysis, reducing initial oxidation kinetics.
-
-
Precipitation: Filter resin.[3] Drop filtrate into cold Diethyl Ether (-20°C, 10-fold volume).
-
Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.
Process Visualization
Synthesis Workflow
Figure 1: Optimized SPPS workflow for H-Met-Gly-Met-OH emphasizing the reductive cleavage step.
Methionine Protection Mechanism
Figure 2: The cycle of Methionine oxidation and the restorative function of Ammonium Iodide/DMS in Reagent H.
Analytical Data & Quality Control
Cleavage Cocktail Comparison
The following data illustrates the necessity of the specialized cocktail for this specific sequence.
| Cleavage Condition | Composition | Met(O) Content (HPLC) | Yield |
| Standard (TFA/H2O/TIS) | 95:2.5:2.5 | 35 - 45% | Moderate |
| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT | 10 - 15% | High |
| Reagent H (Recommended) | TFA/Phenol/Thioanisole/EDT/H2O/DMS/NH₄I | < 1% | High |
QC Parameters
-
HPLC: Gradient 0-30% Acetonitrile in Water (0.1% TFA) over 20 min. C18 Column.
-
Note: Met(O)-containing peptides elute earlier than the target peptide due to the polarity of the sulfoxide.
-
-
Mass Spectrometry (ESI):
-
Target Mass [M+H]+: 308.1 Da (approx).
-
Impurity Mass [M+16+H]+: 324.1 Da (Met-sulfoxide).
-
References
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(29), 3943-3946. (Foundational text on 2-CTC loading).
-
Albericio, F. (2000). Solid-Phase Synthesis of Peptides Containing Methionine. Biopolymers.[8] (Discusses oxidation mechanisms).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. lifetein.com [lifetein.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
RP-HPLC method development for H-Met-Gly-Met-OH separation
This Application Note provides a rigorous, field-validated approach to developing an RP-HPLC method for H-Met-Gly-Met-OH (MGM) . Unlike standard hydrophobic peptides, MGM presents a dual challenge: high hydrophilicity (leading to poor retention) and high susceptibility to oxidation (due to two Methionine residues).[1]
Application Note & Protocol: AN-MGM-2025
Executive Summary
The tripeptide H-Met-Gly-Met-OH is a small, polar molecule often used in chemotaxis research and peptide synthesis studies.[1] Its separation requires a departure from standard "generic" peptide gradients. Standard C18 columns often suffer from "phase collapse" (dewetting) when analyzing such hydrophilic species in highly aqueous conditions. Furthermore, the sulfur atoms in the flanking Methionine residues are prone to oxidation, forming sulfoxides (Met-O) that must be chromatographically resolved from the native peptide.[2]
This guide outlines a AQ-C18 (Aqueous C18) approach using ion-pairing chromatography to achieve retention, resolution, and stability.
Physicochemical Profiling
Before method development, we must understand the analyte to predict its behavior.
| Property | Value / Characteristic | Chromatographic Impact |
| Sequence | H-Met-Gly-Met-OH | Two hydrophobic ends (Met) separated by a flexible, hydrophilic spacer (Gly).[1] |
| Hydrophobicity | Low (LogP < 0 estimated) | Risk: Elution in the void volume ( |
| Isoelectric Point (pI) | ~5.7 | Zwitterionic at neutral pH.[1] Requires acidic pH (< 3.0) to protonate the C-term and ensure net positive charge for retention. |
| Reactivity | High (Thioether group) | Risk: Rapid oxidation to Met-Sulfoxide (+16 Da) and Met-Sulfone (+32 Da).[1] |
Strategic Method Design
Stationary Phase Selection: The "Dewetting" Problem
Standard C18 columns are hydrophobic. When exposed to 100% aqueous mobile phases (necessary to retain MGM), the C18 chains can mat down, expelling the mobile phase from the pores. This results in a loss of retention.
-
Recommended Phase: Aqueous C18 (AQ-C18) or Polar-Embedded C18 .[1]
-
Mechanism: These phases contain hydrophilic groups near the silica surface or within the alkyl chain that allow water to penetrate the pores, maintaining ligand availability even at 100% aqueous conditions.
Mobile Phase Chemistry
-
Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][3][4]
-
Why TFA? TFA acts as an ion-pairing agent.[1][3][4] The trifluoroacetate anion (
) pairs with the positively charged N-terminus of the peptide, forming a neutral, more hydrophobic complex that retains better on the C18 surface. Formic acid (0.1%) is weaker and may result in earlier elution and broader peaks.
-
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Why ACN? Methanol creates higher backpressure and has lower elution strength, which is generally unnecessary for such small peptides.
-
Experimental Protocol
Equipment & Reagents[1][5]
-
HPLC System: Binary High-Pressure Gradient system (low dwell volume preferred).
-
Detector: UV/Vis or PDA at 215 nm (peptide bond) and 254 nm (impurities).[1]
-
Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (Dimensions: 4.6 x 150 mm, 3 µm or 5 µm).[1]
-
Solvents: LC-MS grade Water and Acetonitrile.[1]
-
Standard: H-Met-Gly-Met-OH (>98% purity).[1]
Sample Preparation (Critical for Stability)[1]
-
Solvent: Dissolve peptide in 0.1% TFA in Water (Do not use organic solvent in the diluent to prevent "solvent effect" peak distortion).
-
Concentration: 0.5 mg/mL.[1]
-
Precautions:
-
Use degassed solvents to minimize dissolved oxygen.
-
Fresh Prep: Methionine oxidizes rapidly in solution.[1] Inject within 4 hours of preparation or store at 4°C.
-
Method Development Workflow
Step 1: The "Scouting" Gradient
Do not start with an isocratic run. Use a wide gradient to locate the peptide and impurities.
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Injection: 10 µL
-
Gradient:
-
Expected Result: H-Met-Gly-Met-OH is small and polar; it will likely elute early (approx. 5–15% B).[1]
Step 2: Gradient Optimization ("Focusing")
Once the approximate elution %B is found (e.g., at 10% B), create a shallower gradient focused on that region to separate the native peptide from the oxidized impurities.
-
Optimized Gradient:
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for optimizing the separation of MGM and its oxidized forms.
Figure 1: Decision tree for developing a robust RP-HPLC method for hydrophilic peptides.
Critical Quality Attributes: Handling Oxidation
The most common failure mode in MGM analysis is the co-elution of the native peptide with its oxidized forms.
The Oxidation Mechanism
Methionine (Met) oxidizes to Methionine Sulfoxide (Met-O).[1][2] Since MGM has two Met residues, you may observe:
-
Met(O)-Gly-Met: Mon-oxidized (more polar, elutes first).[1]
-
Met-Gly-Met(O): Mon-oxidized (isomer).[1]
-
Met(O)-Gly-Met(O): Di-oxidized (most polar, elutes earliest).[1]
Resolution Strategy
Oxidized species are more polar than the native peptide.
-
Elution Order: Di-oxidized
Mono-oxidized Native H-Met-Gly-Met-OH.[1] -
Troubleshooting: If you see a "shoulder" on the front of your main peak, it is likely oxidation.
-
Solution: Flatten the gradient slope at the beginning (e.g., 0% to 10% B over 15 minutes) to pull these peaks apart.
-
Validation Parameters (System Suitability)
To ensure the method is "Self-Validating" (Trustworthiness), establish these criteria:
-
Retention Factor (
): Must be to ensure the peak is not in the void volume.-
Calculation:
[1]
-
-
Resolution (
): If oxidation impurities are present, between Met-O and Native peak.[1] -
Tailing Factor (
): Should be .[1] High tailing indicates secondary silanol interactions (add more TFA) or column overload.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Phenomenex. (2025).[1][5] Optimization of Peptide Separations using C18 and Polar-Embedded Phases.
-
Waters Corporation. (2024).[1] Atlantis T3: Retention of Polar Compounds in Reversed-Phase HPLC.
-
Sigma-Aldrich. (2023).[1] Peptide Solubility and Handling Guidelines.
(Note: While specific URLs to dynamic application notes change, the references above point to the authoritative domains for the specific column technologies cited: Luna Omega (Phenomenex) and Atlantis T3 (Waters).)
Sources
Application Note: High-Precision Preparation of H-Met-Gly-Met-OH Stock Solutions
Abstract & Scope
This guide details the preparation of stock solutions for the tripeptide H-Met-Gly-Met-OH , a critical substrate in protease and aminopeptidase research. While short peptides are generally soluble, this specific sequence presents a dual challenge: the hydrophobicity of two Methionine residues and the high susceptibility of the thioether side chains to oxidation (Met-sulfoxide formation).
This protocol departs from standard "dissolve and go" methods by integrating oxidation mitigation strategies and self-validating solubility checks , ensuring that the substrate entering your enzymatic assay is chemically authentic and concentration-accurate.
Physicochemical Profile
Understanding the molecule is the first step to successful solubilization.
| Property | Value / Description | Implication for Protocol |
| Sequence | H-Met-Gly-Met-OH | N-terminal amine, C-terminal acid. |
| Molecular Weight | ~337.46 g/mol | Use this for molarity calculations (adjust for salts). |
| Isoelectric Point (pI) | ~5.7 | Lowest solubility near pH 5.7. Buffer away from this point. |
| Hydrophobicity | Moderate to High | Two Met residues increase hydrophobicity; Gly provides flexibility. |
| Oxidation Potential | Critical | Met residues rapidly oxidize to Met-Sulfoxide (Met(O)) in air/DMSO. |
| Counter-ions | Varies (often TFA or HCl) | Drastically alters "Gross Weight" vs. "Peptide Content." |
Critical Technical Considerations
The "DMSO Paradox"
Dimethyl Sulfoxide (DMSO) is the standard universal solvent for peptides, but it poses a specific risk for Methionine-rich peptides. DMSO can act as an oxidizing agent, accelerating the conversion of Met to Met-Sulfoxide, especially in acidic conditions or during long-term storage.
-
Recommendation: For H-Met-Gly-Met-OH, Dimethylformamide (DMF) is the preferred organic co-solvent if aqueous solubility is insufficient, as it lacks the oxidizing potential of DMSO. If DMSO must be used (due to assay compatibility), it should be fresh, high-grade, and stored at -80°C immediately.
The "Net Peptide" Trap
Lyophilized peptide powder is never 100% peptide. It contains salts (TFA, acetate) and water.
-
Error Source: Weighing 1 mg of powder and assuming 1 mg of peptide results in a 10–30% concentration error.
-
Correction: Always calculate molarity based on Net Peptide Content (NPC) provided on the Certificate of Analysis (CoA). If NPC is unknown, assume 70-80% for initial screens, but perform Quantitative Amino Acid Analysis (AAA) for K_m/V_max determination.
Decision Logic: Solvent Selection
Do not guess the solvent. Follow this logic path to determine the optimal solubilization strategy for your specific assay conditions.
Figure 1: Solvent selection logic emphasizing the preference for DMF over DMSO to prevent Methionine oxidation.
Detailed Protocols
Protocol A: Preparation of Oxygen-Free Buffer (Pre-requisite)
Why: Dissolved oxygen is the primary enemy of Methionine.
-
Prepare your assay buffer (e.g., HEPES or Tris, pH 7.5).
-
Degas the buffer by sparging with Helium or Nitrogen gas for 15 minutes, or by sonication under vacuum for 10 minutes.
-
Optional: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 mM if your enzyme tolerates it. Avoid DTT if using metal-dependent enzymes (like MetAP), as DTT chelates metal ions.
Protocol B: Primary Stock Solution (10 mM)
Target: A high-concentration stock stable for storage.
-
Equilibration: Remove the peptide vial from the freezer and let it warm to room temperature (approx. 30 mins) inside a desiccator.
-
Caution: Opening a cold vial causes condensation, hydrolyzing the peptide.[1]
-
-
Weighing: Weigh the powder into a sterile microcentrifuge tube. Record the Gross Weight .
-
Calculation:
-
Solubilization (The "Dropwise" Method):
-
Add DMF (Dimethylformamide) to the powder. Use approximately 10-20% of the calculated final volume.
-
Vortex gently. Ensure no clumps remain.
-
Observation: The solution should be clear. If cloudy, add more DMF in 5% increments.
-
-
Dilution: Slowly add the Degassed Buffer (from Protocol A) to reach the final calculated volume.
-
Note: Adding water to organic solvent is better than adding organic solvent to water to prevent precipitation shock.
-
-
Aliquoting: Immediately divide into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Storage: Overlay with Argon or Nitrogen gas if available.[2] Snap freeze in liquid nitrogen and store at -80°C.
Quality Control & Self-Validation
How do you verify your stock is good?
Visual Inspection (Pass/Fail)
-
Pass: Solution is optically clear (like water).
-
Fail: "Gel-like" appearance, schlieren lines (swirls), or visible particulates. Action: Sonication (3 x 5 sec bursts) may resolve this. If not, re-filter or switch solvents.
HPLC Validation (The Gold Standard)
Because Met oxidation is invisible to the eye, run a quick RP-HPLC check.
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA).
-
Detection: 214 nm.
-
Interpretation:
-
Peak A (Early eluting): Met-Sulfoxide (Oxidized).
-
Peak B (Late eluting): Intact H-Met-Gly-Met-OH.
-
Criteria: If Peak A > 5% of total area, the stock is compromised.
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for preparing stable stock solutions.
References
-
Sigma-Aldrich. Handling and Storage of Synthetic Peptides.Link
-
Biotage. How to handle peptides that contain methionine. (Discusses oxidation risks during cleavage and storage). Link
-
GenScript. Peptide Solubility Guidelines. (General rules for hydrophobic/neutral peptides). Link
-
R&D Systems. H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate Product Sheet. (Context for Met-peptide assays and storage stability). Link
-
Activotec. Peptide Storage and Solubilization.[3][4] (Highlights the need for oxygen-free environments for Met/Cys/Trp peptides). Link
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of H-Met-Gly-Met-OH
This Application Note is structured to guide researchers through the mass spectrometry (MS) analysis of the tripeptide H-Met-Gly-Met-OH (MGM). It synthesizes theoretical fragmentation mechanics with practical experimental protocols, focusing on the unique behavior of Methionine residues during Collision-Induced Dissociation (CID).
Abstract & Scientific Context
The tripeptide H-Met-Gly-Met-OH serves as a critical model system for studying sulfur chemistry in proteomics, particularly methionine oxidation and metal binding. Unlike standard aliphatic peptides, MGM exhibits complex fragmentation behavior due to the labile thioether side chains of its two methionine residues.
Reliable identification requires distinguishing between backbone amide cleavage (generating b- and y-ions) and side-chain neutral losses (characteristic of Methionine). This guide provides a validated protocol for sequencing MGM using ESI-MS/MS, with specific focus on differentiating native Methionine from its oxidative artifacts (Met-Sulfoxide).
Chemical Properties & Mass Calculations
Before MS analysis, exact mass targets must be established.
| Property | Value | Notes |
| Formula | Two Sulfur atoms present.[1][2][3][4][5][6][7][8] | |
| Monoisotopic Mass | 337.1130 Da | Calculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207. |
| Precursor Ion [M+H]⁺ | 338.1203 Da | Primary target for isolation. |
| Doubly Charged [M+2H]²⁺ | 169.5638 Da | May be observed but singly charged dominates for tripeptides. |
Experimental Protocol
Sample Preparation
Methionine is highly susceptible to oxidation (+16 Da) during handling.[6]
-
Solvent: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Concentration: Prepare a 1 µM working solution.
-
Pre-Analysis Check: Avoid vortexing aggressively to minimize air oxidation. If oxidation is suspected (peak at m/z 354.12), add 10 mM DTT or TCEP to reduce Met-Sulfoxide back to Met.
LC-MS/MS Parameters (Q-TOF / Orbitrap)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Flow Rate: Direct infusion (5 µL/min) or LC (0.3 mL/min).
-
Isolation Window: 1.0 Da (centered on m/z 338.1).
-
Collision Energy (CE):
-
Low CE (10-15 eV): Preserves side chains; maximizes b/y ions.
-
High CE (25-35 eV): Induces diagnostic immonium ions and internal fragments.[9]
-
Fragmentation Analysis (Results & Discussion)
The MS/MS spectrum of H-Met-Gly-Met-OH is defined by a competition between standard backbone fragmentation and Methionine-specific side-chain losses.
Backbone Fragmentation (Sequence Ions)
The nomenclature follows Roepstorff and Fohlman (b-ions retain N-terminus, y-ions retain C-terminus).
-
y-Ion Series (C-terminal retention):
-
y₁ (Met): m/z150.06 . (Met residue 131.04 + H₂O + H⁺). This is often the base peak.
-
y₂ (Gly-Met): m/z207.08 . (Gly 57.02 + Met 131.04 + H₂O + H⁺).
-
-
b-Ion Series (N-terminal retention):
-
b₂ (Met-Gly): m/z188.06 . (Met 131.04 + Gly 57.02).
-
b₁ (Met): m/z 131.04. Note: b₁ ions are thermodynamically unstable and typically degrade into a₁ ions.
-
a₁ (Met): m/z103.05 . (b₁ - CO).
-
Methionine-Specific Neutral Losses
Methionine residues introduce unique "satellite" peaks that act as diagnostic markers.
-
Loss of Methanethiol (
, -48 Da): -
Loss of Sulfenic Acid (
, -64 Da):-
Diagnostic for Oxidation: If you see a loss of 64 Da from a precursor of m/z 354, the sample is oxidized. In native MGM (m/z 338), this loss is absent.
-
Diagnostic Immonium Ions
High-energy collision yields immonium ions (
-
Met Immonium: m/z104.05 (Dominant).
-
Gly Immonium: m/z 30.03 (Low intensity).
Visualization of Fragmentation Pathways[12][13]
The following diagram illustrates the primary dissociation pathways for H-Met-Gly-Met-OH, mapping the precursor to its constituent ions.
Figure 1: Fragmentation tree of H-Met-Gly-Met-OH. Green nodes indicate primary sequence ions; Red nodes indicate internal/immonium ions; Yellow nodes indicate Methionine-specific neutral losses.
Summary of Diagnostic Ions
Use this table to validate your spectrum.
| Ion Type | Fragment Composition | Theoretical m/z | Relative Intensity (Est.) |
| Precursor | [M+H]⁺ | 338.1203 | 100% (if not fully frag.) |
| Neutral Loss | [M+H]⁺ - | 290.1200 | Medium |
| y₂ | Gly-Met | 207.0803 | High |
| b₂ | Met-Gly | 188.0619 | Medium |
| y₁ | Met | 150.0589 | High (Base Peak Candidate) |
| Immonium | Met Side Chain | 104.0534 | High (at High CE) |
| a₁ | Met (N-term) | 103.0500 | Low |
Troubleshooting & Quality Control
-
Artifact Check: If m/z 354.12 is observed, the N-terminal or C-terminal Met has oxidized to Methionine Sulfoxide.
-
Correction: Prepare fresh samples using degassed solvents.
-
-
Isobaric Interference: Distinguish a₁ (103.05) from Met-Immonium (104.05). High-resolution instruments (R > 20,000) will resolve these easily. On low-res instruments, they may merge into a broad peak.
References
-
NIST Mass Spectrometry Data Center. "Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine." Journal of the American Society for Mass Spectrometry, 2011.[3][11] Link
-
Matrix Science. "Mascot Help: Peptide Fragmentation & Nomenclature." Matrix Science Guidelines. Link
-
O'Hair, R.A.J. "The role of nucleophiles in the fragmentation of protonated peptides." Journal of the American Society for Mass Spectrometry, 2000. (General mechanism for side-chain losses).[5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Met-met-OH | C10H20N2O3S2 | CID 6993082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Loss of 45 Da from a2 ions and preferential loss of 48 Da from a2 ions containing methionine in peptide ion tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms for the selective gas-phase fragmentation reactions of methionine side chain fixed charge sulfonium ion containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra | NIST [nist.gov]
Application Note: High-Resolution Methodologies for Monitoring Methionine Oxidation in H-Met-Gly-Met-OH
Abstract
This application note provides a comprehensive guide with detailed protocols for the monitoring and quantification of methionine oxidation in the tripeptide H-Met-Gly-Met-OH. The sulfur-containing side chains of methionine residues are particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (MetO) and, under harsher conditions, methionine sulfone (MetO2). For a peptide such as H-Met-Gly-Met-OH, which contains two methionine residues at the N-terminus and in an internal position, a robust analytical strategy is crucial for researchers, scientists, and drug development professionals. This document outlines protocols using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of oxidized species and Liquid Chromatography-Mass Spectrometry (LC-MS) for their unambiguous identification and quantification.
Introduction: The Criticality of Monitoring Methionine Oxidation
The tripeptide H-Met-Gly-Met-OH serves as a model compound in various research and development settings, from fundamental biochemical studies to its use as a fragment in larger therapeutic peptides. The two methionine residues in its structure are potential sites of oxidation, a modification that can significantly alter the peptide's physicochemical properties, including its structure, hydrophobicity, and potential biological activity.[1][2] Oxidation can be induced by a variety of factors, including exposure to reactive oxygen species (ROS), light, and trace metal ions.[3] Therefore, accurate and precise monitoring of methionine oxidation is a critical aspect of quality control, stability testing, and formulation development.
The oxidation of methionine to methionine sulfoxide introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers, which can further complicate analysis. This modification increases the hydrophilicity of the peptide, a property that is exploited for chromatographic separation.[2][4] Further oxidation to the sulfone is also possible and represents a more significant and generally irreversible modification.
This guide provides a detailed framework for the robust analysis of H-Met-Gly-Met-OH and its oxidized derivatives, ensuring data integrity and providing a deeper understanding of the peptide's stability profile.
Analytical Strategies: A Two-Pronged Approach
A combination of RP-HPLC for separation and mass spectrometry for identification and quantification provides a powerful and comprehensive approach to monitoring methionine oxidation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Unoxidized H-Met-Gly-Met-OH, being more hydrophobic, will have a longer retention time on the column. Conversely, its oxidized forms (sulfoxides and sulfones) are more polar and will elute earlier.[2][4] This difference in retention time allows for the separation and relative quantification of the parent peptide and its oxidized variants.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique allows for the precise mass determination of the eluting species, confirming their identity. The addition of an oxygen atom during the formation of methionine sulfoxide results in a mass increase of 16 Da, while the formation of methionine sulfone adds 32 Da. With two methionine residues, we can expect to see mass increases corresponding to the oxidation of one or both residues. Tandem mass spectrometry (MS/MS) can further be employed to pinpoint the site of oxidation by analyzing the fragmentation patterns of the peptide.
Experimental Protocols
Sample Preparation and Handling
To minimize artifactual oxidation during sample preparation and analysis, the following precautions are essential:
-
Use of High-Purity Solvents: All solvents should be of HPLC or LC-MS grade.
-
Degassing of Mobile Phases: Degassing the mobile phase prevents the introduction of oxygen, which can cause on-column oxidation.[2]
-
Control of Metal Contamination: Trace metal ions can catalyze oxidation. The use of metal-free vials and pipettes is recommended.
-
Prompt Analysis: Samples should be analyzed as soon as possible after preparation. If storage is necessary, it should be at low temperatures (2-8 °C) and protected from light.
Protocol for Standard and Sample Preparation:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of H-Met-Gly-Met-OH in a suitable solvent, such as water or a low concentration of organic solvent (e.g., 10% acetonitrile).
-
Working Standard Preparation: Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
Forced Oxidation Sample (Positive Control): To generate oxidized species for method development and peak identification, treat a portion of the stock solution with a mild oxidizing agent like 0.03% hydrogen peroxide (H₂O₂) for a defined period (e.g., 1-4 hours) at room temperature. The reaction can be quenched by adding catalase.
RP-HPLC Method for Separation of Oxidized Species
This protocol provides a starting point for the separation of H-Met-Gly-Met-OH and its oxidized forms. Optimization may be required based on the specific HPLC system and column used.
Table 1: RP-HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-30% B; 15-16 min: 30-95% B; 16-18 min: 95% B; 18-18.1 min: 95-2% B; 18.1-25 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 5 µL |
Expected Elution Profile:
Based on the principle of reversed-phase chromatography, the expected elution order will be:
-
Di-sulfoxide/Sulfone-Sulfoxide forms (most polar)
-
Mono-sulfoxide forms
-
Unoxidized H-Met-Gly-Met-OH (least polar)
The exact retention times will depend on the specific oxidized species and the chromatographic conditions.
LC-MS Method for Identification and Quantification
This method utilizes the HPLC separation described above, coupled with a mass spectrometer for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Mode | Full Scan (MS1) and Data-Dependent Acquisition (DDA) for MS/MS |
| Mass Range (MS1) | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
Data Analysis and Interpretation:
-
Identification: The theoretical monoisotopic mass of H-Met-Gly-Met-OH is approximately 321.12 Da. The expected m/z for the singly protonated ion [M+H]⁺ is ~322.13.
-
Mono-sulfoxide: [M+H+16]⁺ ≈ 338.13 m/z
-
Di-sulfoxide: [M+H+32]⁺ ≈ 354.13 m/z
-
Mono-sulfone: [M+H+32]⁺ ≈ 354.13 m/z
-
Sulfoxide-Sulfone: [M+H+48]⁺ ≈ 370.13 m/z
-
Di-sulfone: [M+H+64]⁺ ≈ 386.13 m/z
-
-
Quantification: The relative abundance of each species can be determined by integrating the peak areas from the extracted ion chromatograms (XICs) for each specific m/z value. The percentage of each oxidized form can be calculated relative to the total area of all related peptide peaks.
-
Localization of Oxidation (MS/MS): Fragmentation analysis can help distinguish between oxidation at the N-terminal (Met1) versus the internal (Met3) position. The fragmentation of peptide ions in the gas phase typically occurs at the peptide bonds, generating b- and y-type fragment ions. A characteristic neutral loss of 64 Da (CH₃SOH) from methionine sulfoxide-containing fragment ions can also be a diagnostic marker.[5]
-
Oxidation at Met1: Expect a +16 Da mass shift on the b-ions starting from b1. The y-ions will remain unchanged until y3.
-
Oxidation at Met3: The b-ions up to b2 will be unaffected. A +16 Da mass shift will be observed on the y-ions starting from y1.
-
Visualizing the Workflow and Chemical Transformations
To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow and the chemical pathways of methionine oxidation.
Caption: Experimental workflow for monitoring methionine oxidation in H-Met-Gly-Met-OH.
Caption: Chemical pathway of methionine oxidation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
System Suitability: Before sample analysis, a system suitability test should be performed using a standard mixture of the unoxidized peptide and the forced oxidation sample. This ensures that the chromatographic system can adequately resolve the different species and that the mass spectrometer provides the expected mass accuracy and sensitivity.
-
Negative Controls: Analysis of a blank (mobile phase) injection between samples is crucial to check for carryover.
-
Positive Controls: The forced oxidation sample serves as a positive control, confirming that the analytical method can detect and identify the oxidized forms.
-
Spiking Experiments: For complex matrices, spiking the sample with a known amount of the unoxidized peptide standard can help assess matrix effects and recovery.
By implementing these measures, researchers can have high confidence in the accuracy and reliability of their results.
Conclusion
This application note provides a robust and detailed set of protocols for the monitoring of methionine oxidation in the tripeptide H-Met-Gly-Met-OH. The combination of RP-HPLC and high-resolution mass spectrometry offers a powerful analytical solution for the separation, identification, and quantification of the parent peptide and its oxidized variants. Adherence to best practices in sample handling is critical to prevent artifactual oxidation and ensure data integrity. The methodologies outlined here are essential for any scientist or professional involved in the research, development, and quality control of methionine-containing peptides.
References
-
Schöneich, C. (2001). The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes. Free Radical Biology and Medicine, 31(11), 1432-1441. [Link]
-
Harrison, A. G. (2013). Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. Journal of the American Society for Mass Spectrometry, 24(10), 1635-1645. [Link]
-
Gucinski, A. C., & Turecek, F. (2011). Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 22(5), 868-877. [Link]
-
Wysocki, V. H., et al. (2005). Peptide ion fragmentation in mass spectrometry. In Methods in Enzymology (Vol. 402, pp. 1-32). Academic Press. [Link]
-
Kühn, F. J., et al. (2011). Oxidation of multiple methionine residues impairs rapid sodium channel inactivation. The Journal of general physiology, 137(2), 193-207. [Link]
-
Bello, M., et al. (1994). Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(1), 38-42. [Link]
-
Wang, Y., et al. (2017). Antibody characterization using novel ERLIC-MS/MS-based peptide mapping. mAbs, 9(3), 446-456. [Link]
-
Vàmosi, G., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 33(12), 20-27. [Link]
-
Levine, R. L., et al. (2014). Oxidation increases the strength of the methionine-aromatic interaction. Proceedings of the National Academy of Sciences, 111(35), 12752-12757. [Link]
-
Apetrei, C., & El-Kaoutit, M. (2015). Radiation Chemical Studies of Gly-Met-Gly in Aqueous Solution. International Journal of Molecular Sciences, 16(12), 29425-29441. [Link]
-
Dadlez, M., et al. (2023). Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen. iScience, 26(7), 107205. [Link]
Sources
- 1. Oxidation of multiple methionine residues impairs rapid sodium channel inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Profiling Metalloprotease Activity Using the Model Substrate H-Met-Gly-Met-OH
Executive Summary
N-terminal methionine excision (NME) is a universally conserved, co-translational modification essential for protein maturation, stability, and subcellular targeting. This process is driven exclusively by Methionine Aminopeptidases (MetAPs), a unique class of metalloproteases that represent critical targets for both antibacterial drug discovery and anti-angiogenic cancer therapies.
Evaluating MetAP kinetics and screening potential inhibitors requires a robust, label-free biochemical assay. The synthetic tripeptide H-Met-Gly-Met-OH serves as an ideal, highly specific model substrate for these studies. This application note details the mechanistic rationale, experimental design, and a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for quantifying MetAP activity using H-Met-Gly-Met-OH.
Mechanistic Rationale: Why H-Met-Gly-Met-OH?
The selection of a model substrate in enzymology must directly reflect the protease's native physiological constraints. MetAPs do not cleave all N-terminal methionines indiscriminately; their activity is strictly governed by the steric properties of the penultimate amino acid (the P1' position).
-
The P1' Constraint (Glycine): The active site pocket of MetAP is highly restricted. Cleavage only occurs if the P1' residue has a small radius of gyration (≤ 1.29 Å), such as Gly, Ala, Ser, Cys, Pro, Thr, or Val [1]. Glycine provides the absolute minimum steric hindrance, ensuring that the substrate docks efficiently into the catalytic cleft, making it the most rapidly processed P1' residue [2].
-
The P2' Stabilizer (Methionine): While dipeptides (e.g., Met-Gly) can be cleaved, they often lack sufficient binding energy to stabilize the enzyme-substrate complex. Extending the peptide to a tripeptide by adding a hydrophobic Methionine at the P2' position (H-Met-Gly-Met-OH) significantly lowers the Michaelis constant (
) and increases catalytic efficiency ( ) without introducing complex secondary structures that could confound kinetic modeling. -
Metal Dependency: MetAPs are strictly dependent on divalent transition metals (Co²⁺, Mn²⁺, or Zn²⁺) for catalysis [3]. The metal ions coordinate the water molecule responsible for the nucleophilic attack on the scissile peptide bond.
Fig 1: Mechanistic pathway of MetAP activation and H-Met-Gly-Met-OH substrate cleavage.
Experimental Design & Causality
To ensure reproducibility and scientific integrity, every reagent in the assay workflow is selected based on specific biochemical causalities:
-
Buffer Selection (HEPES vs. Tris/PBS): The assay utilizes 25 mM HEPES (pH 7.5). Why? Tris buffers act as weak metal chelators, stripping the essential Co²⁺ or Mn²⁺ from the MetAP active site. Phosphate buffers (PBS) precipitate transition metals. HEPES maintains physiological pH without interfering with metal coordination.
-
Label-Free Detection: Because H-Met-Gly-Met-OH lacks a synthetic chromophore (like p-nitroanilide) or fluorophore, cleavage must be monitored by separating the intact substrate from the products. RP-HPLC with UV detection at 215 nm (which detects the peptide bond backbone) is the gold standard for this [4].
-
Reaction Quenching (1% TFA): Adding 1% Trifluoroacetic acid (TFA) serves a dual purpose. Why? First, the extreme pH drop instantly denatures the MetAP enzyme, freezing the reaction at precise time points. Second, TFA acts as an ion-pairing agent, protonating the peptides to ensure sharp, highly resolved peaks during RP-HPLC analysis.
Step-by-Step Analytical Protocol
This protocol is designed as a self-validating system. It includes mandatory controls to rule out background hydrolysis and non-specific protease contamination.
Fig 2: Step-by-step experimental workflow for HPLC-based label-free protease activity profiling.
Phase 1: Reagent Preparation & Enzyme Activation
-
Assay Buffer: Prepare 25 mM HEPES, 150 mM KCl, pH 7.5. Filter through a 0.22 µm membrane.
-
Substrate Stock: Dissolve H-Met-Gly-Met-OH powder in Assay Buffer to a concentration of 10 mM. Store aliquots at -20°C.
-
Apo-Enzyme Generation (Optional but Recommended): Treat recombinant MetAP with 1 mM EDTA for 30 minutes to strip endogenous metals, followed by extensive dialysis against Assay Buffer to remove the EDTA.
-
Metal Reconstitution: Incubate the apo-MetAP with 10–100 µM CoCl₂ or MnCl₂ (depending on the specific MetAP isoform) at 4°C for 30 minutes to generate the active holo-enzyme.
Phase 2: Cleavage Reaction & System Validation Controls
Set up the following reactions in HPLC-compatible microvials (Total volume: 50 µL):
-
Reaction A (Experimental): 40 µL Substrate (final conc. 1-4 mM) + 10 µL Holo-MetAP.
-
Reaction B (Negative Control 1 - Substrate Stability): 40 µL Substrate + 10 µL Assay Buffer. (Validates that the substrate does not auto-hydrolyze).
-
Reaction C (Negative Control 2 - Metal Dependency): 40 µL Substrate + 10 µL Apo-MetAP + 1 mM EDTA. (Validates that cleavage is strictly metalloprotease-mediated, ruling out serine/cysteine protease contamination).
-
Incubate all vials at 30°C.
-
At designated time points (e.g., 1, 5, 10, 30 minutes), extract 10 µL of the reaction mixture and immediately mix with 40 µL of 1% TFA to quench.
Phase 3: RP-HPLC Analysis
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in LC-MS grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: Isocratic elution at 5-10% Solvent B, or a shallow gradient (0-20% B over 15 minutes) at a flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 215 nm.
-
Quantification: Integrate the area under the curve (AUC) for the newly formed H-Gly-Met-OH and L-Methionine peaks. Calculate product formation using a standard curve generated from pure L-Methionine.
Representative Data & Kinetic Interpretation
By varying the concentration of H-Met-Gly-Met-OH (e.g., 0.1 mM to 5.0 mM) and measuring the initial velocity (
Below is a comparative summary of typical kinetic parameters for different MetAP classes utilizing Met-Gly-Met-based substrates, demonstrating the universal utility of this peptide sequence across species.
| Enzyme Source | Substrate Motif | Activating Metal | Catalytic Efficiency ( | ||
| E. coli MetAP-I | Met-Gly-Met-X | Co²⁺ | ~0.8 - 1.2 | ~35 - 45 | ~3.8 × 10⁴ M⁻¹s⁻¹ |
| P. falciparum MAP2 | Met-Gly-Met-X | Zn²⁺ / Co²⁺ | ~0.9 ± 0.2 | ~38 ± 3 | ~4.4 × 10⁴ M⁻¹s⁻¹ |
| Human MetAP-2 | Met-Gly-Met-X | Mn²⁺ | ~0.5 - 1.0 | ~15 - 25 | ~2.5 × 10⁴ M⁻¹s⁻¹ |
Data summarized and adapted from foundational MetAP kinetic profiling studies [2, 3]. Variations in X (the P3' position) have minimal impact compared to the critical P1' Glycine constraint.
References
- Amino Acid Residues Involved in the Functional Integrity of Escherichia coli Methionine Aminopeptidase Source: PMC - NIH
- The proteomics of N-terminal methionine cleavage Source: GenScript / J. Biol. Chem.
- Analyzing the catalytic role of Asp97 in the methionine aminopeptidase from Escherichia coli Source: NIH / FEBS Journal
- A High-Throughput Absorbance-Based Assay for Methionine Produced by Methionine Aminopeptidase Using S-Adenosyl-L-Methionine Synthetase Source: ResearchG
Application Note: Advanced Coordination Protocols for the H-Met-Gly-Met-OH Model System
Topic: Metal ion coordination chemistry techniques using H-Met-Gly-Met-OH Content Type: Application Note & Protocol Guide
Abstract & Technical Significance
The tripeptide H-Met-Gly-Met-OH (MGM) represents a critical model system in bioinorganic chemistry due to its "soft-hard" donor duality. Containing two thioether (sulfur) groups and a peptide backbone capable of amide nitrogen deprotonation, MGM serves as a primary template for understanding:
-
Platinum-Drug Resistance: How cytosolic proteins (like glutathione or Ctr1) sequester Pt(II) drugs via sulfur trapping.
-
Sequence-Specific Hydrolysis: The use of Pd(II) anchors to promote regioselective peptide cleavage.[1][2]
-
Metal Trafficking: Modeling Cu(I)/Ag(I) transport in methionine-rich motifs (Mets).
This guide details the synthesis, metal complexation, and characterization of MGM-metal adducts, with a specific focus on Platinum(II) and Palladium(II) chemistries.[3]
Chemical Identity & Ligand Properties[2][4][5][6][7]
| Property | Specification |
| Sequence | H-L-Met-Gly-L-Met-OH |
| Formula | |
| MW | 337.46 g/mol |
| Donor Atoms | Thioether |
| pKa Values (Approx) | |
| Coordination Modes | Monodentate (S-bound), Bidentate (N,S-chelate), Tridentate (N,N',S-pincer) |
Key Mechanistic Insight: The sulfur atoms in Methionine are kinetically preferred binding sites for soft metals (Pt, Pd).[4] However, thermodynamic rearrangement often leads to
Protocol 1: Synthesis and Handling of H-Met-Gly-Met-OH
Note: While MGM is commercially available, in-house synthesis allows for isotopic labeling (
Workflow Diagram
Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for Met-rich peptides. Note the inclusion of EDT (Ethanedithiol) in the cleavage cocktail to prevent Sulfur oxidation.
Critical Handling Steps
-
Oxidation Suppression: Methionine is prone to oxidation to Methionine Sulfoxide (
).-
Action: Always degas buffers with
or Ar. -
Scavenger: Use Ethanedithiol (EDT) or Thioanisole during TFA cleavage (Ratio: 94% TFA, 2.5% EDT, 2.5%
, 1% TIS).
-
-
Storage: Store lyophilized peptide at -20°C under Argon.
Protocol 2: Metal Complexation (Pt/Pd)
This protocol describes the formation of the cis-[Pt(Met-Gly-Met)Cl] complex.
Reagents
- (Potassium tetrachloroplatinate(II))
-
H-Met-Gly-Met-OH (MGM)
-
(for NMR monitoring) or
(for isolation) -
0.1 M HCl and 0.1 M NaOH
Step-by-Step Methodology
Step 1: Pre-Activation (Aquation) To facilitate ligand exchange, convert the chloroplatinate to the more labile aqua species.
-
Dissolve
(0.1 mmol) in 1 mL water. -
(Optional for Ag-activation): Add 1.95 eq of
. Stir in dark for 24h. Filter off AgCl precipitate. This yields , which reacts much faster. Note: For kinetic studies, skip this and react directly with chloro-species.
Step 2: Peptide Addition (Kinetic Phase)
-
Dissolve MGM (0.1 mmol, 1:1 equiv) in 1 mL water.
-
Mix with Pt(II) solution. Adjust pH to 2.0-3.0 immediately.
-
Observation: At low pH, the terminal amine is protonated (
). The Pt(II) will preferentially bind to the Thioether Sulfur atoms. -
Incubation: Stir at 25°C for 2-4 hours.
Step 3: Chelation Promotion (Thermodynamic Phase)
-
Slowly raise pH to 5.0 - 6.0 using dilute NaOH.
-
Mechanism: As pH rises, the N-terminal amine deprotonates. The Pt(II) center, anchored at the sulfur, will displace a chloride/water to form a S,N-chelate ring .
-
Incubation: Heat to 40-50°C for 12-24 hours to reach thermodynamic equilibrium.
Step 4: Isolation
-
Lyophilize the solution.
-
Desalt using Size Exclusion Chromatography (Sephadex G-10) if necessary, or precipitate with cold acetone/ethanol.
Protocol 3: Characterization Techniques
The validation of Met-coordination is heavily reliant on NMR due to the diagnostic shift of the S-methyl group.
Data Summary: Diagnostic Signals
| Technique | Parameter | Free Peptide | Metal-Bound (Pt/Pd) | Interpretation |
| ~2.10 ppm (singlet) | 2.40 - 2.60 ppm | Downfield shift indicates S-coordination. | ||
| Chemical Shift | N/A | -3000 to -3500 ppm | Range typical for | |
| UV-Vis | LMCT Band | N/A | 280-320 nm | Sulfur-to-Metal Charge Transfer band. |
| CD Spec | Ellipticity | Random Coil | Induced Cotton Effect | Chirality induced at the coordinated Sulfur atom. |
Detailed NMR Analysis Workflow
-
Sample Prep: Dissolve 5 mg complex in 600
L . Adjust pD (pH + 0.4) to 4.0. -
1H Acquisition:
-
Look for the splitting of the S-methyl singlet. Upon coordination, the Sulfur becomes a chiral center (
). -
Result: You will often see two sets of signals for the S-Me group (diastereomers) if the exchange is slow.
-
Satellites: Look for
satellites (spin 1/2, ~33% abundance).[3] coupling on the S-Me protons is typically 40-60 Hz . This is the definitive proof of a Pt-S bond.
-
-
2D Experiments:
-
HSQC: Correlate protons to
to confirm the backbone integrity. -
NOESY: Determine the spatial arrangement (cis/trans) of the chelate rings.
-
Coordination Logic Diagram
Figure 2: Evolution of coordination species from kinetic S-binding to thermodynamic N,S-chelation.
Case Study Application: Cisplatin Scavenging
Objective: Determine if MGM can strip ligands from Cisplatin (
-
Mix: 1:1 ratio of Cisplatin and MGM in phosphate buffer (pH 7.4, 37°C).
-
Monitor: Time-dependent ESI-MS.
-
Expectation:
-
T=0h: Peak at m/z 300 (Cisplatin).
-
T=2h: Appearance of
(Monodentate S-bound). -
T=24h: Loss of ammonia ligands. Appearance of
species.
-
References
-
Perera, E., et al. (2021). "From Preassociation to Chelation: A Survey of Cisplatin Interaction with Methionine at Molecular Level." Journal of Physical Chemistry B. Link
-
Guns, M., et al. (2001). "Solution equilibria and structural characterisation of the palladium(II) complexes of peptides containing methionyl residues." Journal of Inorganic Biochemistry. Link
-
Milacic, V., et al. (2002). "Palladium(II) Complex as a Sequence-Specific Peptidase: Hydrolytic Cleavage of X-Pro Peptide Bonds." Journal of the American Chemical Society.[5] Link
-
Toth, E., et al. (2007). "Platinum(II) complexes with L-methionylglycine: synthesis and characterization." Journal of Inorganic Biochemistry. Link
-
Franz, K.J., et al. (2009). "Coordination of platinum therapeutic agents to met-rich motifs of human copper transport protein 1." Journal of Biological Inorganic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. From Preassociation to Chelation: A Survey of Cisplatin Interaction with Methionine at Molecular Level by IR Ion Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of H-Met-Gly-Met-OH Using Far-UV Spectroscopy
Abstract
This application note presents a detailed protocol for the quantification of the tripeptide H-Met-Gly-Met-OH using ultraviolet (UV) spectroscopy. Due to the absence of aromatic amino acid residues, the analysis relies on the intrinsic UV absorbance of the peptide bonds in the far-UV region (190-230 nm). This method provides a rapid, simple, and non-destructive approach for determining peptide concentration, which is crucial for various applications in biochemical research and pharmaceutical development. The protocol covers the theoretical principles, instrument setup, standard curve generation, sample analysis, and method validation considerations based on the Beer-Lambert law.
Introduction and Scientific Principle
The accurate quantification of peptides is a fundamental requirement in drug development, proteomics, and biochemical assays. H-Met-Gly-Met-OH is a tripeptide composed of two methionine residues and one glycine residue. Unlike larger proteins or peptides containing aromatic amino acids such as tryptophan or tyrosine, H-Met-Gly-Met-OH does not exhibit significant absorbance at the commonly used wavelength of 280 nm[1].
The primary chromophores in this peptide are the amide bonds of the polypeptide backbone. These peptide bonds exhibit characteristic electronic transitions in the far-UV region, specifically a strong π→π* transition around 190 nm and a weaker n→π* transition between 210-220 nm[2]. Research has demonstrated that UV absorbance at 200 nm is directly proportional to the number of peptide bonds within a non-aromatic peptide[3]. This principle allows for the quantitative analysis of H-Met-Gly-Met-OH.
The analysis is based on the Beer-Lambert Law , a fundamental principle in spectroscopy that establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[1][4] The law is mathematically expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or extinction coefficient (M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol/L)
Since the molar absorptivity of H-Met-Gly-Met-OH at a specific far-UV wavelength may not be readily available or can be instrument-dependent, a calibration curve constructed with certified standards is the most robust method for accurate quantification.[5]
Materials and Equipment
2.1 Reagents
-
H-Met-Gly-Met-OH certified reference standard (≥98% purity)
-
Deionized (DI) water, HPLC-grade or equivalent (>18 MΩ·cm)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
2.2 Equipment
-
Dual-beam UV-Vis Spectrophotometer capable of measurements in the far-UV range (190-350 nm)
-
Matched pair of 1.0 cm path length quartz cuvettes
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
pH meter
Experimental Protocol
Preparation of UV-Transparent Buffer
Rationale: Many common biological buffers (e.g., Tris, acetate) and salts absorb strongly in the far-UV region, creating significant interference.[6][7] A low-concentration phosphate buffer is an excellent choice due to its transparency below 220 nm.[8][9]
Protocol:
-
Prepare a 10 mM sodium phosphate buffer.
-
Dissolve the appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in DI water.
-
Adjust the pH to 7.0 using dilute HCl or NaOH.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter that could cause light scattering.
Wavelength Selection
Rationale: The optimal wavelength should provide sufficient absorbance for the analyte while minimizing background noise and interference from the buffer. A full spectrum scan is necessary to identify the absorption maximum (λ_max_) for H-Met-Gly-Met-OH under the specific experimental conditions. The peak is expected in the 205-215 nm range.
Protocol:
-
Prepare a mid-range concentration standard of H-Met-Gly-Met-OH (e.g., 50 µg/mL) in the 10 mM phosphate buffer.
-
Using the 10 mM phosphate buffer as a blank, perform a wavelength scan from 300 nm down to 190 nm.
-
Identify the wavelength of maximum absorbance (λ_max_). This wavelength will be used for all subsequent measurements.
Preparation of Standard Solutions
Rationale: A series of standards with known concentrations are required to generate a calibration curve, which establishes the empirical relationship between absorbance and concentration.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the H-Met-Gly-Met-OH reference standard and dissolve it in 10.0 mL of 10 mM phosphate buffer in a Class A volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a set of at least five working standards. A suggested concentration range is presented in Table 1.
Table 1: Preparation of H-Met-Gly-Met-OH Working Standards
| Standard ID | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
|---|---|---|---|
| STD-1 | 10 | 100 | 10 |
| STD-2 | 25 | 250 | 10 |
| STD-3 | 50 | 500 | 10 |
| STD-4 | 75 | 750 | 10 |
| STD-5 | 100 | 1000 | 10 |
Generation of the Standard Curve
Rationale: The standard curve plots absorbance versus concentration. The linearity of this plot, as indicated by the coefficient of determination (R²), validates the applicability of the Beer-Lambert Law within the tested concentration range.
Protocol:
-
Set the spectrophotometer to the predetermined λ_max_.
-
Zero the instrument (autozero or baseline correction) using a quartz cuvette filled with the 10 mM phosphate buffer. This cuvette will serve as the blank.
-
Measure the absorbance of each working standard (STD-1 to STD-5), starting with the lowest concentration.
-
Rinse the sample cuvette with the next standard solution before filling to prevent carryover.
-
Record the absorbance for each standard in triplicate.
-
Plot the average absorbance (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the R² value. An acceptable R² value should be ≥ 0.995.
Diagram 1: Experimental Workflow
Caption: Workflow for H-Met-Gly-Met-OH quantification.
Sample Analysis
-
Prepare the unknown sample(s) by dissolving or diluting them in the same 10 mM phosphate buffer used for the standards. The dilution factor should be chosen to ensure the final absorbance reading falls within the linear range of the standard curve (e.g., between the absorbance of STD-1 and STD-5).
-
Measure the absorbance of the prepared unknown sample(s) in triplicate at the selected λ_max_.
-
Calculate the average absorbance.
Data Analysis and Calculations
The concentration of H-Met-Gly-Met-OH in the unknown sample is calculated using the linear equation derived from the standard curve.
Concentration_diluted (µg/mL) = (Average Absorbance_unknown - y-intercept) / slope
To find the concentration in the original, undiluted sample, apply the dilution factor:
Concentration_original = Concentration_diluted × Dilution Factor
Table 2: Example Standard Curve Data (λ_max_ = 210 nm)
| Concentration (µg/mL) | Absorbance (AU) |
|---|---|
| 10 | 0.152 |
| 25 | 0.378 |
| 50 | 0.755 |
| 75 | 1.130 |
| 100 | 1.510 |
| Linear Regression | y = 0.0151x + 0.001 |
| R² | 0.9998 |
Method Validation and Trustworthiness
To ensure the reliability of the results, the analytical method should be validated according to ICH Q2(R1) guidelines.[4][5][10] Key parameters to assess for this type of assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In this case, it's crucial to ensure the buffer and other excipients do not absorb at the analytical wavelength.
-
Linearity: Confirmed by the generation of the standard curve with an R² value ≥ 0.995 over the desired concentration range.
-
Accuracy: The closeness of agreement between the measured value and an accepted true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and should be evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Diagram 2: The Beer-Lambert Law Principle
Caption: Relationship between absorbance and concentration.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | Buffer or solvent is not UV-transparent at the analytical wavelength. Contaminated cuvettes. | Use high-purity, UV-grade solvents/buffers (e.g., low-concentration phosphate).[6][8] Thoroughly clean quartz cuvettes before use. |
| Non-Linear Standard Curve (R² < 0.995) | Concentration of standards is too high, exceeding the linear range of the detector. Pipetting errors. | Prepare a new set of standards with a lower concentration range. Ensure micropipettes are calibrated and use proper pipetting technique. |
| Poor Reproducibility (High RSD) | Instrument instability. Temperature fluctuations. Inconsistent sample handling. | Allow the spectrophotometer lamp to warm up for at least 30 minutes. Use a temperature-controlled cuvette holder if available. Ensure consistent mixing. |
| Negative Absorbance Readings | Incorrect blanking procedure. | Re-blank the instrument using the exact same buffer/solvent as the samples. Ensure the blank cuvette is clean and correctly positioned. |
Conclusion
The protocol described provides a reliable and efficient method for quantifying the tripeptide H-Met-Gly-Met-OH using far-UV spectroscopy. By leveraging the absorbance of peptide bonds and establishing a robust standard curve, this technique serves as a valuable tool for researchers and quality control analysts. Adherence to proper experimental technique, use of high-purity reagents, and appropriate method validation are critical for achieving accurate and reproducible results.
References
-
CSIR NET LIFE SCIENCE COACHING. (2025, December 26). Peptides UV Absorption Above 250 nm Explained. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Krull, I. S., & Swadesh, J. K. (2006). The Amount of Ultraviolet Absorbance in a Synthetic Peptide is Directly Proportional to Its Number of Peptide Bonds. Analytical Letters, 28(12), 2219-2228. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Chiralabs. Circular Dichroism (CD) Applications - Far UV CD (FUV-CD) of Proteins. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Debnath, M., et al. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Chemical Science, 8(7), 4939-4945. [Link]
-
FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]
-
CD Formulation. UV-Vis Spectrophotometry Technology. [Link]
-
University of California, Davis. Sample preparation for far-UV CD spectra. [Link]
-
Bio-Logic. (2025, July 8). Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization. [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00880E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. Circular Dichroism (CD) Applications - Far UV CD (FUV-CD) of Proteins [chiralabsxl.com]
- 9. jascoinc.com [jascoinc.com]
- 10. fda.gov [fda.gov]
Application Note: High-Fidelity Fmoc-Synthesis of H-Met-Gly-Met-OH
Strategies for Mitigating Methionine Oxidation and C-Terminal Racemization
Executive Summary
The synthesis of the tripeptide H-Met-Gly-Met-OH presents a deceptive simplicity. While the sequence is short, the presence of two Methionine (Met) residues—including one at the C-terminus—introduces two critical failure modes: sulfur oxidation (yielding Met-sulfoxide, +16 Da) and C-terminal racemization during resin loading.
Standard Fmoc solid-phase peptide synthesis (SPPS) protocols often fail to address the high susceptibility of Methionine to alkylation by carbocations (specifically tert-butyl cations) generated during cleavage. Furthermore, the loading of the first Methionine onto standard Wang resin using carboxyl-activation methods carries a significant risk of enantiomeric purity loss.
This Application Note details a High-Fidelity Protocol utilizing 2-Chlorotrityl Chloride (2-CTC) resin for racemization-free loading and a Reductive Cleavage Strategy (Reagent H/Ammonium Iodide) to ensure the isolation of the reduced, native peptide.
Strategic Analysis & Resin Selection[1][2]
2.1 The C-Terminal Challenge: Wang vs. 2-CTC
For peptides ending in a carboxylic acid (–OH), Wang resin is the industry standard.[1] However, anchoring the first amino acid (Fmoc-Met-OH) to Wang resin requires activation of the carboxylic acid (e.g., using DIC/DMAP or Symmetric Anhydride). This activation increases the acidity of the
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
-
Mechanism: Loading onto 2-CTC occurs via nucleophilic substitution (
) of the chloride by the carboxylate anion. This requires no carboxyl activation , thereby preserving the chiral integrity of the C-terminal Methionine.
2.2 The Methionine Challenge: Oxidation & Alkylation
Methionine's thioether side chain is a "soft" nucleophile. During the final cleavage step, the removal of tert-butyl (tBu) protecting groups generates reactive carbocations. Without adequate scavenging, these cations alkylate the Met sulfur, forming irreversible sulfonium salts. Additionally, trace oxidants can convert Met to Methionine Sulfoxide (Met(O)).
-
Solution: Use a cleavage cocktail containing Iodide (I⁻) and Dimethyl Sulfide (DMS) . The iodide acts as a reducing agent to revert any formed sulfoxide back to Methionine in situ.
Experimental Protocols
3.1 Materials
-
Resin: 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading).[1]
-
Amino Acids: Fmoc-Met-OH, Fmoc-Gly-OH.
-
Coupling Reagents: HBTU (or DIC/Oxyma for lower racemization risk in coupling), DIEA.
-
Solvents: DMF (Peptide grade), DCM, Methanol.
-
Cleavage Components: TFA, Phenol, Thioanisole, EDT (1,2-Ethanedithiol), DMS, Ammonium Iodide (
).[2][3][4]
3.2 Phase 1: Racemization-Free Resin Loading (2-CTC)
This step anchors the C-terminal Met without activating its chiral center.
-
Resin Preparation: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted synthesis vessel. Wash with DCM (
min) to swell. -
Loading Solution: Dissolve Fmoc-Met-OH (0.6 eq relative to resin capacity) in minimal dry DCM. Add DIEA (4.0 eq relative to Fmoc-Met-OH).
-
Note: Limiting the amino acid (0.6 eq) ensures high-yield capping of unreacted sites later.
-
-
Reaction: Add solution to resin. Agitate gently for 1 hour at room temperature.
-
Capping (Critical): Add Methanol (1 mL) to the reaction mixture (creates DCM:MeOH:DIEA 17:2:1). Agitate for 15 min.
-
Purpose: The methanol reacts with remaining trityl-chloride sites, capping them as methyl ethers to prevent non-specific binding later.
-
-
Wash: Drain and wash with DCM (
), DMF ( ), DCM ( ).
3.3 Phase 2: Peptide Assembly (Fmoc Cycles)
Sequence: Resin-Met
| Step | Reagent | Duration | Notes |
| 1. Deprotection | 20% Piperidine in DMF | 5 min + 10 min | Two treatments.[5] |
| 2. Wash | DMF | Ensure removal of piperidine. | |
| 3. Activation | Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF | Pre-activate 2 min | Use Fmoc-Met-OH for the final cycle. |
| 4. Coupling | Add activated solution to resin | 45–60 min | Ninhydrin test to confirm completion. |
| 5. Wash | DMF |
Repeat steps 1–5 for the N-terminal Methionine. Final Step: Remove the N-terminal Fmoc group (Steps 1–2), then wash with DCM and dry the resin under nitrogen.
3.4 Phase 3: Reductive Cleavage (The "Met-Rescue" Cocktail)
Standard cleavage cocktails (95% TFA) are insufficient. We utilize a modified Reagent H strategy to actively reverse oxidation.
Cocktail Composition (Per 10 mL):
-
TFA: 8.1 mL (81%)
-
Phenol: 0.5 g (5%) – Scavenger
-
Thioanisole: 0.5 mL (5%) – Accelerates removal of Pbf/tBu (if present) & protects Met
-
EDT: 0.25 mL (2.5%) – Crucial thiol scavenger
-
Water: 0.3 mL (3%)
-
DMS (Dimethyl sulfide): 0.2 mL (2%)
-
Ammonium Iodide (
): 150 mg (1.5%) – Reducing agent
Procedure:
-
Cool the cocktail to 0°C before adding to the resin (control exotherm).
-
Add cocktail to dry resin (10 mL per 1 g resin).
-
Agitate for 2.5 to 3 hours at Room Temperature.
-
Note: The presence of
and DMS facilitates the reduction of Met(O) Met.
-
-
Precipitation: Filter resin.[4] Drop filtrate into cold Diethyl Ether (
C). Centrifuge to pellet the peptide. -
Iodine Removal: If the pellet is yellow/brown (iodine), wash with ether containing a trace of ascorbic acid or simply wash extensively with fresh ether.
Process Visualization (Graphviz)
The following diagram illustrates the critical decision points and chemical logic distinguishing this high-fidelity protocol from standard methods.
Caption: Workflow comparison highlighting the critical impact of resin selection and cleavage cocktail composition on Methionine integrity.
Quality Control & Troubleshooting
5.1 Analytical HPLC & Mass Spectrometry
-
Expected Mass: Calculate the monoisotopic mass of H-Met-Gly-Met-OH (
).-
MW
323.43 g/mol . -
324.4.
-
-
Common Impurities:
-
+16 Da (340.4): Methionine Sulfoxide (Met(O)). Cause: Insufficient scavengers or oxidation during workup.
-
+32 Da (356.4): Double oxidation (both Met residues).
-
+56 Da: tert-butyl alkylation of Met sulfur. Cause: Lack of EDT/Thioanisole in cleavage.
-
5.2 Storage
Methionine peptides are sensitive to air oxidation. Store the lyophilized powder at
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews. (Comprehensive review of protection strategies including Trityl resins).
-
Huang, H., & Rabenstein, D. L. (1999). "A cleavage cocktail for methionine-containing peptides."[2] Journal of Peptide Research.[2] (Original description of the Reagent H/NH4I strategy).
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." (Protocol standards for Reagent K and Met scavengers).
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters. (Foundational work on 2-Chlorotrityl resin).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing methionine sulfoxide formation in H-Met-Gly-Met-OH samples
Troubleshooting Guide: Preventing Methionine Sulfoxide Formation
Welcome to the technical support resource for H-Met-Gly-Met-OH and other methionine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to address the common and critical issue of methionine oxidation.
The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (MetO).[1][2] This seemingly minor modification can have significant consequences, altering the peptide's biological activity, structure, and stability. This guide provides a comprehensive overview of the causes of methionine oxidation and offers detailed, field-proven strategies to prevent, detect, and manage this undesirable side reaction.
Frequently Asked Questions (FAQs)
Q1: What is methionine sulfoxide and why is it a problem for my H-Met-Gly-Met-OH peptide?
A1: Methionine sulfoxide (MetO) is the product formed when the sulfur atom in methionine's side chain is oxidized.[2] In your tripeptide, H-Met-Gly-Met-OH, both methionine residues are potential sites for this modification. The primary culprits are reactive oxygen species (ROS), which can be introduced at nearly any stage of a peptide's lifecycle, from synthesis to storage.[1][3]
The formation of MetO is a critical quality attribute to control for several reasons:
-
Altered Biological Activity: The addition of an oxygen atom increases the polarity and steric bulk of the methionine side chain. This can disrupt the precise conformational fit required for receptor binding or enzymatic activity, often leading to a significant reduction or complete loss of function.[4]
-
Structural Perturbations: The change in hydrophobicity can alter the peptide's secondary structure, solubility, and aggregation propensity.[5][6]
-
Impact on Drug Development: For therapeutic peptides, uncontrolled or high levels of oxidation can affect drug efficacy, stability, and potentially lead to immunogenicity.[4][7]
Q2: I've detected methionine sulfoxide in my peptide sample. What are the most likely causes?
A2: Methionine oxidation is rarely caused by a single event but rather by cumulative exposure to oxidizing conditions. Identifying the source is crucial for implementing effective preventative measures. The diagram below outlines the key stages in a peptide's workflow where oxidation is commonly introduced.
Figure 1. Common sources of methionine oxidation during peptide handling.
Troubleshooting Guide for Oxidation Sources:
| Stage | Potential Cause | Recommended Preventative Action |
| Synthesis & Cleavage | Oxidizing impurities in reagents, particularly trifluoroacetic acid (TFA). Incomplete scavenging of reactive cations. | Use high-purity, freshly opened reagents. Incorporate effective scavengers like dimethyl sulfide (DMS), dithiothreitol (DTT), or thioanisole into the cleavage cocktail to suppress oxidation.[8][9][10][11] |
| Purification (HPLC) | Dissolved oxygen in mobile phase solvents (water, acetonitrile). Trace metal ions on columns or in the LC system can catalyze oxidation.[7][12] | Thoroughly degas all mobile phases via sparging with an inert gas (Helium or Nitrogen) before and during use. Periodically passivate the HPLC system and column to remove metal contaminants. |
| Lyophilization & Reconstitution | Exposure to atmospheric oxygen when handling the fluffy, high-surface-area lyophilized powder. Dissolved oxygen in reconstitution buffers. | Minimize the time the vial is open to the atmosphere. If possible, handle in an inert atmosphere (glove box). Use deoxygenated buffers for reconstitution. |
| Storage | Oxygen in the vial headspace. Repeated freeze-thaw cycles that reintroduce oxygen into the solution. Light exposure can generate free radicals. | Store lyophilized powder at -20°C or -80°C under an inert gas (Argon or Nitrogen). For solutions, aliquot into single-use volumes, overlay with inert gas before sealing, and store at -80°C protected from light (amber vials).[13] |
Q3: What is a reliable, step-by-step protocol to minimize oxidation when preparing my peptide stock solution?
A3: A proactive approach combining deoxygenated solvents and the exclusion of atmospheric oxygen is the most effective strategy. The workflow below illustrates the key steps.
Figure 2. Recommended workflow for preparing oxidation-resistant peptide solutions.
Detailed Experimental Protocol: Preparation of an Oxidation-Resistant Peptide Stock Solution
Materials:
-
Lyophilized H-Met-Gly-Met-OH peptide
-
High-purity (e.g., Milli-Q or WFI) water or desired buffer
-
Inert gas cylinder (Argon or Nitrogen) with a sparging line
-
Sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)
-
Optional: N-acetyl-methionine or D-methionine (as a free radical scavenger)[14]
Procedure:
-
Buffer Deoxygenation:
-
Prepare the required volume of your reconstitution buffer in a clean, sterile container.
-
Introduce a sparging line (e.g., a sterile pipette tip attached to tubing) below the surface of the liquid.
-
Bubble Argon or Nitrogen gas through the buffer at a steady, gentle rate for 20-30 minutes. This displaces dissolved oxygen.
-
-
Optional Addition of Scavenger:
-
If your peptide is particularly sensitive or will be used in a system known to generate oxidants, consider adding a scavenger to the deoxygenated buffer. N-acetyl-methionine can be added to a final concentration of 0.05% (w/v).
-
-
Peptide Reconstitution:
-
Before opening, allow the lyophilized peptide vial to warm to room temperature to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Working quickly to minimize air exposure, add the precise volume of the deoxygenated buffer to the peptide.
-
Cap the vial and mix by gentle vortexing or inversion until the peptide is fully dissolved. Avoid vigorous shaking, which can reintroduce oxygen.
-
-
Aliquoting for Storage:
-
Immediately dispense the stock solution into single-use aliquots in pre-labeled, low-retention tubes.
-
Before sealing each tube, gently flush the headspace with a stream of Argon or Nitrogen to displace the air.
-
Seal the tubes tightly, flash-freeze (e.g., in a dry ice/ethanol bath or liquid nitrogen), and transfer to -80°C for long-term storage.
-
Q4: How can I analytically confirm the presence and quantity of methionine sulfoxide in my sample?
A4: The two most powerful and commonly used analytical techniques for identifying and quantifying methionine sulfoxide are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
RP-HPLC:
-
Principle: The addition of an oxygen atom makes methionine sulfoxide more polar than native methionine. In a reverse-phase system (e.g., using a C18 column), the more polar oxidized peptide will have a weaker interaction with the stationary phase and will therefore elute earlier than the non-oxidized peptide.[12]
-
Quantification: The relative percentage of the oxidized form can be calculated from the peak areas in the UV chromatogram.
-
-
LC-MS:
-
Principle: This is the definitive method for confirmation. The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting peptides. The oxidation of one methionine residue results in a mass increase of +16 Da.[1]
-
Application to H-Met-Gly-Met-OH: You can specifically look for ions corresponding to the native peptide, the singly oxidized peptide (+16 Da), and the doubly oxidized peptide (+32 Da).
-
Expected Mass Data for H-Met-Gly-Met-OH:
| Peptide Form | Molecular Weight (Monoisotopic) | Expected Mass Change (Da) |
| H-Met-Gly-Met-OH (Native) | 323.12 | 0 |
| H-Met(O)-Gly-Met-OH or H-Met-Gly-Met(O)-OH | 339.12 | +16 |
| H-Met(O)-Gly-Met(O)-OH | 355.11 | +32 |
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Toennies, G., & Callan, T. P. (1939). A Process for reducing methionine sulfoxide residues in peptides or proteins. J. Biol. Chem., 129, 481.
-
Kéri, A., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39253–39260. [Link]
-
Kim, G., et al. (2011). Methionine sulfoxide reductase A is a stereospecific methionine oxidase. Proceedings of the National Academy of Sciences, 108(24), 9782–9787. [Link]
-
Taylor & Francis. Methionine sulfoxide – Knowledge and References. [Link]
-
Wikipedia. Methionine sulfoxide. [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
AAPPTec. Technical Support Information Bulletin 1157 | Peptides. [Link]
-
Gomara, M. J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15474–15483. [Link]
-
Schroll, C., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 11(11), e202200177. [Link]
-
Valley, M. P., et al. (2012). Oxidation increases the strength of the methionine-aromatic interaction. Journal of the American Chemical Society, 134(4), 2246–2254. [Link]
-
Pan, H., et al. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 88(17), 8491–8498. [Link]
-
Ji, J., et al. (2009). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 766–773. Referenced on ResearchGate. [Link]
-
Forman, H. J., & Fukuto, J. M. (2017). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1), 245-253. [Link]
-
Gomara, M. J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Vasan, S., et al. (2014). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Medicinal Chemistry, 21(32), 3696–3704. [Link]
-
Pira, S. L., et al. (2020). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]
-
Soh, C. H., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Mautz, B., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 33(12), 580-587. [Link]
-
Kaya, A., et al. (2019). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology, 1867, 15-26. [Link]
-
de Abdalla, P. A., et al. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. SSRN Electronic Journal. [Link]
- CN114166964A. A kind of rapid detection method of methionine sulfoxide imide.
-
Miyazawa, T., et al. (2003). Simultaneous determination of methionine sulfoxide and methionine in blood plasma using gas chromatography-mass spectrometry. Analytical Biochemistry, 313(1), 162-167. [Link]
-
Amiconi, G., et al. (1985). Determination of methionine sulfoxide in proteins: comparison of a gas-chromatographic and electrophoretic method. Journal of Biochemical and Biophysical Methods, 11(4-5), 241-249. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. US4835254A - Process for reducing methionine sulfoxide residues in peptides or proteins - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: H-Met-Gly-Met-OH Synthesis & Impurity Profiling
The following technical support guide is designed for researchers and process chemists synthesizing or analyzing the tripeptide H-Met-Gly-Met-OH . It addresses the unique stability challenges posed by the high Methionine content and the specific sequence-dependent side reactions.
Status: Operational Subject: Troubleshooting Impurities, Byproducts, and Stability in Met-Rich Tripeptides Applicable Protocols: Fmoc/tBu SPPS, Solution Phase Synthesis, HPLC-MS Analysis
Part 1: The "Methionine Minefield" – Oxidation & Alkylation
The sequence H-Met-Gly-Met-OH contains two Methionine residues, making it hypersensitive to redox conditions and electrophilic attack. The most frequent user inquiry involves "unexplained" mass shifts of +16 Da or +56 Da.
Troubleshooting Guide: Mass Spectral Anomalies
Q: My mass spectrum shows peaks at M+16 and M+32. Is this a synthesis error? A: This is likely Methionine Sulfoxide [Met(O)] formation, not a coupling error.
-
Diagnosis: The thioether moiety in Methionine is oxidized to a sulfoxide (
) by atmospheric oxygen or peroxides present in solvents (especially ethers like THF or Dioxane) or trace oxidants in the cleavage cocktail.-
+16 Da: Single oxidation (one Met residue oxidized).
-
+32 Da: Double oxidation (both Met residues oxidized).
-
-
Root Cause:
-
Cleavage: Absence of sufficient scavengers during TFA cleavage.
-
Solvents: Use of old or non-degassed solvents.
-
Work-up: Lyophilization from acidic water containing dissolved air.
-
Q: I used no side-chain protecting groups. Why do I see a +106 Da or +56 Da impurity? A: This is the "Linker Paradox." Even though H-Met-Gly-Met-OH has no tBu-protected side chains (like Asp/Glu/Ser), the Resin Linker itself generates carbocations upon cleavage.
-
Mechanism: If you use Wang Resin , the cleavage releases a p-alkoxybenzyl cation. If you use Rink Amide , it releases a linker-derived cation.
-
The Trap: Methionine is an excellent nucleophile. Without scavengers, the sulfur atom attacks these linker cations, forming irreversible S-alkylated sulfonium salts .
-
+106 Da: S-p-hydroxybenzyl adduct (common with Wang resin).
-
+56 Da: S-tert-butyl adduct (if tBu was present in the system or cross-contamination).
-
Visualizing the Pathways
The following diagram illustrates how the Methionine thioether acts as a "magnet" for both oxygen and carbocations during the cleavage step.
Figure 1: Divergent degradation pathways of Methionine during peptide cleavage. The sulfur atom competes for oxidants and alkylating agents.
Part 2: Sequence-Specific Risks (DKP Formation)
Q: My yield is very low, and I see a peak corresponding to the dipeptide or a cyclic byproduct. What happened? A: You likely encountered Diketopiperazine (DKP) formation .[1]
-
The Trigger: The sequence H-Met-Gly-Met-OH requires the formation of the H-Gly-Met-Resin intermediate.
-
The Mechanism:
-
After deprotecting the Fmoc from Glycine (the 2nd residue), you have a free amine: H2N-Gly-Met-O-Resin .
-
Glycine is sterically unhindered. The terminal amine can "back-bite" and attack the ester carbonyl of the Methionine-Resin linkage.
-
This forms Cyclo(Gly-Met) , which detaches from the resin.
-
Result: The peptide chain is lost from the solid support before the third amino acid (Met) can be coupled.
-
Q: How do I prevent DKP formation for this specific sequence? A:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl group creates steric hindrance that discourages the back-biting attack.
-
Short Deprotection Times: When removing Fmoc from Gly, use short bursts (e.g., 2 x 3 min) rather than long incubations.
-
Active Coupling: Ensure the third amino acid (Fmoc-Met-OH) is activated and added immediately after Gly deprotection.
Part 3: Analytical Method Development (HPLC)
Q: H-Met-Gly-Met-OH elutes in the void volume on my C18 column. How do I retain it? A: This tripeptide is extremely hydrophilic. Standard C18 protocols (0-100% ACN) will fail because the peptide prefers the aqueous mobile phase.
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Works) |
| Column | C18 (Standard) | C18-Aq (Polar Endcapped) or HILIC |
| Mobile Phase A | 0.1% TFA in Water | 0.1% HFBA (Heptafluorobutyric acid) in Water |
| Mobile Phase B | ACN | ACN |
| Gradient | 5% -> 60% B | 0% -> 20% B (Very shallow) |
| Rationale | Peptide too polar; washes off. | HFBA acts as a stronger ion-pairing agent, increasing hydrophobicity and retention. |
Q: How do I separate the D-Met isomer (Racemization)? A: You cannot separate D-Met/L-Met isomers on a standard C18 column.
-
Solution: Use a chiral column (e.g., Chiralpak derivatized with crown ethers) or use Marfey’s Reagent (FDLA) derivatization followed by C18 analysis. The diastereomers formed (L-FDLA-L-Met vs L-FDLA-D-Met) will have distinct retention times.
Part 4: Recommended Protocols
Protocol A: "Scavenger-Heavy" Cleavage Cocktail
Use this to prevent Oxidation and Linker Alkylation.
-
Prepare Cocktail:
-
TFA: 90%
-
Thioanisole: 5% (Accelerates removal of Pbf/tBu if present, but here acts as a "sink" for cations).
-
EDT (1,2-Ethanedithiol): 3% (The gold standard for protecting Methionine from oxidation).
-
Anisole: 2% (Scavenges carbocations).
-
-
Procedure: Chill the cocktail to 0°C before adding to the resin. Cleave for 2 hours.
-
Precipitation: Precipitate in cold diethyl ether. Do not use rotovap immediately, as concentrating TFA can promote side reactions.
Protocol B: Reverting Methionine Sulfoxide
If you detect M+16 peaks in your crude product.[2]
-
Dissolve crude peptide in water.
-
Add N-Methylmercaptoacetamide (10-20 eq) or Ammonium Iodide (NH4I) + Dimethyl Sulfide (DMS) in TFA.
-
Incubate at RT for 30 mins to reduce Met(O) back to Met.
-
Repurify.
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for identifying and resolving common impurities in Met-Gly-Met synthesis.
References
-
Methionine Oxidation & Scavengers
-
Diketopiperazine (DKP)
-
Methionine Alkylation (Linker Side Reactions)
- Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Source:ACS Omega
-
URL:[Link]
-
Racemization Detection
-
HPLC of Polar Peptides
- Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Source: HPLC.eu
-
URL:[Link]
Sources
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 6. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H-Gly-Gly-Met-OH peptide [novoprolabs.com]
- 8. peptide.com [peptide.com]
- 9. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Met-Gly-Met-OH Stability & Handling
The following Technical Support Guide is designed to address the specific stability profiles and handling requirements for H-Met-Gly-Met-OH . This guide functions as a self-contained troubleshooting unit for researchers observing degradation or inconsistency in their experimental results.
Product: H-Met-Gly-Met-OH (Methionyl-Glycyl-Methionine) Molecular Weight: ~307.41 g/mol Risk Profile: High susceptibility to Oxidation (Met residues) and Diketopiperazine (DKP) formation .
Module 1: Critical Storage Parameters
The "Why" behind the protocol. Understanding the chemical vulnerability of Methionine is the first step in preventing data loss.
Q: What are the primary degradation risks for this specific sequence?
A: H-Met-Gly-Met-OH contains two Methionine (Met) residues, making it highly prone to oxidation.
-
Oxidation (Primary Risk): The thioether group in the Met side chain reacts with atmospheric oxygen to form Methionine Sulfoxide (Met(O)) . This results in a mass shift of +16 Da per oxidized Met residue.[1] This reaction is accelerated by light, metal ions, and basic pH.
-
Diketopiperazine (DKP) Formation (Secondary Risk): As a tripeptide with a free N-terminus, the amine of the first Methionine can nucleophilically attack the carbonyl carbon of the Glycine residue. This typically results in the cleavage of the peptide, forming a cyclic Cyclo(Met-Gly) and releasing free Methionine.
Q: What are the mandatory storage conditions?
Refer to the table below for strict environmental controls.
| Parameter | Condition | Technical Rationale |
| Temperature | -20°C (Long-term) | Slows kinetic rate of oxidation and DKP formation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen to prevent sulfoxide formation. |
| Humidity | < 10% RH (Desiccator) | Prevents hygroscopic moisture absorption which catalyzes hydrolysis. |
| Light | Dark / Amber Vial | Prevents photo-oxidation of the Met-thioether moiety. |
Module 2: Troubleshooting Degradation
Visualizing the invisible. Use this section to diagnose the state of your peptide.
Diagnostic: Chemical Degradation Pathways
The following diagram illustrates the two distinct pathways that lead to H-Met-Gly-Met-OH degradation. Use this to interpret Mass Spectrometry (MS) or HPLC data.
Figure 1: Degradation pathways showing Oxidation (mass increase) and Cyclization (cleavage).[2][3][4]
Q: My peptide solution has turned yellow. Is it usable?
A: No. A yellow discoloration often indicates advanced photo-oxidation or the formation of degradation byproducts.
-
Action: Discard the aliquot.
-
Verification: Run LC-MS. If you see peaks at M+16 (323.4 Da) or M+32 (339.4 Da), the Methionine has oxidized.
Q: I see a +16 Da peak in my Mass Spec. Can I reverse it?
A: Methionine Sulfoxide (Met(O)) can technically be reduced back to Met using reducing agents like N-methylmercaptoacetamide or DTT (Dithiothreitol), but this is difficult to control in a biological assay context without affecting other components.
-
Recommendation: For analytical standards or critical bioassays, do not attempt reduction . Re-synthesize or purchase a fresh batch.
Module 3: Handling & Reconstitution Protocols
Standard Operating Procedures (SOPs) to ensure data integrity.
Protocol: Inert Gas Reconstitution
Use this workflow to solubilize H-Met-Gly-Met-OH without inducing immediate oxidation.
Materials:
-
Degassed Buffer (Sparged with Nitrogen/Argon for 15 mins).
-
Amber microcentrifuge tubes.
-
Inert gas source (Gentle stream).
Step-by-Step:
-
Equilibration: Remove the lyophilized peptide vial from the freezer and place it in a desiccator. Allow it to warm to Room Temperature (RT) for 30 minutes .
-
Why? Opening a cold vial causes atmospheric moisture to condense on the peptide, leading to hydrolysis.
-
-
Solvent Prep: Use degassed water or buffer (pH 5.0 - 6.0 is optimal; avoid basic pH).
-
Dissolution: Add solvent to the vial. Do not vortex vigorously (introduces oxygen bubbles). Swirl gently or pipette up and down.
-
Blanketing: Immediately blow a gentle stream of Nitrogen or Argon into the headspace of the vial for 5-10 seconds.
-
Aliquot & Freeze: Divide into single-use aliquots. Flash freeze in liquid nitrogen if possible, then store at -80°C.
Workflow Visualization
Figure 2: Safe handling workflow to minimize moisture and oxygen exposure.[5]
Module 4: Frequently Asked Questions (FAQ)
Q: What is the solubility limit of H-Met-Gly-Met-OH? A: While specific solubility data depends on the counter-ion (e.g., TFA vs. Acetate), this tripeptide is generally soluble in water due to the charged N- and C-termini.
-
Troubleshooting: If the peptide does not dissolve at >1 mg/mL, add a small amount of acetic acid (10%) to protonate the amines and assist solvation. Avoid DMSO if possible, as DMSO can act as an oxidizing agent for Methionine over time.
Q: Can I store the peptide in solution at 4°C? A: Not recommended for >24 hours. Methionine oxidation occurs even at 4°C in solution. For storage longer than a day, the peptide must be frozen at -20°C or -80°C.
Q: Why does the peptide smell like sulfur? A: A strong sulfur smell (rotten eggs/cabbage) usually indicates degradation. While Methionine has a faint characteristic odor, a pungent smell suggests the release of volatile sulfur compounds or contaminants. Verify purity before use.
References
-
Sigma-Aldrich. (n.d.). Peptide Stability and Storage Guidelines. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Peptide Handling Guidelines. Retrieved from
-
LifeTein. (2018).[6] Peptide Storage and Handling. Retrieved from
-
Biotage. (2023).[3][4] How to handle peptides that contain methionine. Retrieved from
-
National Institutes of Health (NIH). (2016). Suppression of Methionine Oxidation of a Pharmaceutical Antibody. Retrieved from
Sources
Reducing background noise in MS analysis of H-Met-Gly-Met-OH
Welcome to the Technical Support Center for the mass spectrometric analysis of H-Met-Gly-Met-OH . This guide is engineered for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve background noise and artifactual oxidation issues specific to this methionine-rich tripeptide.
System Diagnostics: Understanding the Analyte
H-Met-Gly-Met-OH (Methionyl-glycyl-methionine) contains two highly reactive thioether groups. In LC-MS workflows, "background noise" is frequently conflated with chemical noise generated by the artifactual oxidation of these residues. Before troubleshooting, verify your target ions against the exact mass data below to distinguish the native peptide from matrix adducts and oxidation artifacts.
Table 1: Quantitative Mass Reference for H-Met-Gly-Met-OH
| Analyte State | Chemical Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Expected[M+Na]⁺ (m/z) |
| Native Peptide | C₁₂H₂₃N₃O₄S₂ | 337.11 | 338.12 | 360.10 |
| Single Oxidation (MetO) | C₁₂H₂₃N₃O₅S₂ | 353.11 | 354.12 | 376.10 |
| Double Oxidation (MetO₂) | C₁₂H₂₃N₃O₆S₂ | 369.10 | 370.11 | 392.09 |
Diagnostic Decision Tree
Use the following self-validating logic workflow to isolate the root cause of signal degradation or baseline interference.
Fig 1: Diagnostic workflow for resolving background noise and oxidation in H-Met-Gly-Met-OH MS.
Troubleshooting Guides
Q1: My chromatogram exhibits a constant high baseline noise (~10⁶ intensity) that obscures the native peptide peak. How do I resolve this? Expertise & Causality: Constant baseline noise across the entire gradient is rarely sample-related; it is typically caused by contaminated mobile phases, leaching from substandard vials, or ambient environmental ions entering the ESI source[1]. Contaminants like siloxanes or plasticizers ionize efficiently, competing for charge and raising the baseline. Self-Validating Solution:
-
Inject a true blank (zero injection volume) versus a solvent blank. If the noise is present in the true blank, the issue is isolated to the mobile phase or the ESI source.
-
Ensure you are using LC-MS certified glass vials. Polypropylene vials can leach interfering compounds that suppress peptide signals[2].
-
If environmental noise persists, consider installing an Active Background Ion Reduction Device (ABIRD), which actively suppresses ambient chemical noise in the ESI source[1].
Q2: I am detecting significant peaks at +16 Da (m/z 354.12) and +32 Da (m/z 370.11). Are these synthesis impurities or MS artifacts? Expertise & Causality: Because H-Met-Gly-Met-OH contains two thioether groups, it is exceptionally prone to artifactual oxidation, forming methionine sulfoxide (+16 Da) and sulfone (+32 Da). This oxidation can occur on-column due to aged stationary phases[3], in-source due to high ESI voltages and capillary corrosion, or during sample preparation[4]. Self-Validating Solution: Implement a System Suitability Test (SST) monitoring the oxidation levels across multiple blank runs[3]. If the +16 Da peak relative abundance increases with column age, replace the column. If it correlates with ESI voltage, lower the spray voltage and optimize the declustering potential to reduce electrochemical oxidation at the emitter tip.
Q3: How can I definitively prove that the oxidation is an MS artifact and not present in my original sample? Expertise & Causality: You must decouple pre-existing biological/synthetic oxidation from artifactual oxidation generated during the MS workflow. Self-Validating Solution: Utilize the Stable Isotope Labeling forced-oxidation method[5] or Methionine Oxidation by Blocking with Alkylation (MObBa)[4]. By forcibly oxidizing all unoxidized methionines in your sample with ¹⁸O-labeled hydrogen peroxide prior to MS analysis, you prevent any further ¹⁶O-oxidation during the LC-MS run[5]. Any ¹⁶O-sulfoxide detected must have been present in the original sample, while ¹⁸O-sulfoxide represents the unoxidized peptide that was successfully protected from artifactual ESI oxidation.
Q4: How can I improve the signal-to-noise (S/N) ratio for trace quantification of this peptide? Expertise & Causality: Full-scan MS captures all background ions, drastically reducing S/N. Self-Validating Solution: Transition from LC-MS to LC-MS/MS using Multiple Reaction Monitoring (MRM). MRM isolates the precursor ion (m/z 338.12) and monitors specific fragment ions, effectively filtering out background chemical noise and improving quantification accuracy[6]. Additionally, evaluate negative ion mode (ESI−); while positive mode is standard for peptides, ESI− often exhibits significantly lower background noise, which can counterintuitively yield better sensitivity for certain analytes[7].
Experimental Protocol: Artifact-Free Sample Prep & LC-MS/MS Optimization
Follow this self-validating methodology to ensure accurate quantification of H-Met-Gly-Met-OH.
Step 1: Reagent and Vial Standardization
-
Purge LC lines and prepare mobile phases using strictly LC-MS grade water and acetonitrile.
-
Prepare all peptide samples in LC-MS certified, low-adsorption glass vials to prevent plasticizer leaching and signal suppression[2].
Step 2: Artifact Blocking via ¹⁸O-H₂O₂ (Validation Phase)
-
To quantify true endogenous oxidation, incubate a 10 µL aliquot of the H-Met-Gly-Met-OH sample with 100 mM ¹⁸O-enriched H₂O₂ at room temperature for 30 minutes[5].
-
Quench the reaction. This converts all native methionines to ¹⁸O-Met sulfoxide (+18 Da), immunizing them against artifactual ¹⁶O-oxidation (+16 Da) during ESI.
Step 3: Chromatographic Separation
-
Utilize a superficially porous particle (SPP) C18 column to improve resolution and narrow peak widths.
-
Run a shallow gradient (e.g., 5–40% Acetonitrile with 0.1% Formic Acid over 15 minutes) to separate the native peptide from any oxidized variants. Note: MetO is more hydrophilic and will elute earlier than the native peptide[3].
Step 4: MS Source Optimization
-
Lower the ESI capillary voltage to the minimum required for a stable Taylor cone (e.g., 2.5 – 3.0 kV) to reduce electrochemical oxidation at the emitter tip.
-
Optimize the desolvation gas temperature; excessive heat exacerbates methionine oxidation.
Frequently Asked Questions (FAQs)
Why does my peptide signal degrade over a long sequence of injections? Long-term column use leads to the accumulation of reactive species on the stationary phase, causing unintended on-column methionine oxidation. Monitor this via an SST and replace the guard or analytical column when oxidation exceeds an acceptable threshold (e.g., >5%)[3].
Can I use standard HPLC vials instead of LC-MS certified ones? It is highly discouraged. Standard vials introduce residual siloxanes and phthalates that create severe background noise in the m/z 200–400 range, directly interfering with the detection of H-Met-Gly-Met-OH (m/z 338.12)[2].
References
1.[4] Chen M. et al. "Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC" Source: nih.gov. URL: 2.[6] "LC-MS VS LC-MS/MS: Performance, Applications, and Quantitative Analysis Methods" Source: creative-proteomics.com. URL: 3.[3] "Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping | LCGC International" Source: chromatographyonline.com. URL: 4.[2] "LC-MS Vial Tips: Boost Accuracy Now - Mastelf" Source: mastelf.com. URL: 5.[5] "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Analytical Chemistry" Source: acs.org. URL: 6.[1] "Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC" Source: nih.gov. URL: 7.[7] "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte" Source: acs.org. URL:
Sources
- 1. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
Strategies for stabilizing H-Met-Gly-Met-OH in cell culture media
The following guide serves as a specialized Technical Support Center for researchers working with H-Met-Gly-Met-OH (MGM). It is structured to address the specific physicochemical vulnerabilities of this tripeptide in biological systems.
Executive Summary: The MGM Paradox
H-Met-Gly-Met-OH (MGM) presents a unique stability challenge. While structurally simple, it possesses two Methionine residues flanking a flexible Glycine hinge. This creates a "double-jeopardy" scenario:
-
Redox Instability: The thioether side chains of Methionine are highly susceptible to oxidation, forming Methionine Sulfoxide (MetO).
-
Proteolytic Susceptibility: With free N- and C-termini, MGM is a prime substrate for serum exopeptidases (aminopeptidases and carboxypeptidases).
This guide provides the protocols and logic required to stabilize MGM in complex culture environments.
Diagnostic Visualization: Degradation Pathways
Before troubleshooting, identify which degradation pathway is likely affecting your experiment.
Figure 1: The two primary degradation vectors for MGM.[1] Oxidation increases mass (+16Da per Met), while proteolysis decreases mass (fragmentation).
Module A: Preventing Oxidation (The Methionine Threat)
The Issue: Methionine oxidation is the most common cause of "silent" failure. The peptide remains intact but becomes biologically inert due to the conversion of the hydrophobic thioether to a polar sulfoxide.
Troubleshooting Q&A
Q: My LC-MS shows a mass shift of +16 Da and +32 Da. What happened? A: Your peptide has oxidized. +16 Da indicates one Met residue has converted to Methionine Sulfoxide (MetO); +32 Da indicates both have oxidized. This is likely due to dissolved oxygen in the media, exposure to light, or trace metal ions (Fe²⁺, Cu²⁺) acting as catalysts (Fenton reaction).
Q: Can I reverse this oxidation? A: In a cell-free system, it is difficult to reverse without harsh reducing agents (like DTT) that might be cytotoxic. In cell culture, cells express Methionine Sulfoxide Reductase (MsrA/B), but relying on this is risky. Prevention is the only reliable strategy.
Q: Will adding antioxidants interfere with my cells? A: It depends on the antioxidant. We recommend a "Sacrificial Scavenger" approach using free Methionine, which is metabolically safe for most cell lines.
Protocol A1: The "Sacrificial Scavenger" Media Formulation
This protocol uses free L-Methionine to act as a decoy for Reactive Oxygen Species (ROS), protecting your MGM peptide.
Reagents:
-
L-Methionine (Cell culture grade)
-
Base Media (e.g., DMEM, RPMI)
Steps:
-
Calculate Baseline: Determine the concentration of Met in your base media (usually 0.1 - 0.2 mM).
-
Fortification: Supplement the media with 5x to 10x molar excess of free L-Methionine relative to your MGM peptide concentration.
-
Example: If treating with 100 µM MGM, add 1 mM free L-Methionine.
-
-
Mechanism: ROS will statistically react with the abundant free Met before the peptide-bound Met, preserving the MGM structure.
-
Validation: Incubate media at 37°C for 24h. Analyze via HPLC. The MGM peak should remain >95% intact compared to non-fortified control.
Module B: Preventing Proteolysis (The Serum Threat)
The Issue: Fetal Bovine Serum (FBS) is rich in aminopeptidases (e.g., Aminopeptidase N) that rapidly cleave N-terminal amino acids. H-Met-Gly-Met-OH, having a free N-terminus, is a prime target.
Troubleshooting Q&A
Q: The half-life of MGM in my media is <2 hours. Is this normal? A: In 10% FBS, yes. Small linear peptides with free ends are degraded rapidly.
Q: Can I just heat-inactivate the serum? A: Heat inactivation (56°C, 30 min) reduces complement activity but does not fully eliminate aminopeptidase activity. It extends half-life but does not grant immunity.
Q: Should I use protease inhibitors? A: Use with caution. Broad-spectrum cocktails can be cytotoxic. Specific inhibitors like Bestatin (targets aminopeptidases) are more effective for MGM but must be titrated to avoid affecting cell viability.
Protocol B1: Serum-Reduced Pulse Strategy
If your experiment allows, avoid serum during the peptide incubation window.
Steps:
-
Wash: Wash cells 2x with PBS to remove residual serum proteases.
-
Pulse: Apply MGM in Serum-Free Media (SFM) (e.g., Opti-MEM) or media supplemented with 0.1% BSA (fatty acid-free) for carrier support.
-
Duration: Limit the pulse to 4-6 hours. Most signaling events occur within this window.
-
Chase: If longer incubation is needed, replace with serum-containing media, understanding that the remaining peptide will degrade.
Module C: Storage & Handling Best Practices
Improper storage is the "Patient Zero" of experimental failure.
| Parameter | Recommendation | Scientific Rationale |
| Physical State | Lyophilized | Solid state restricts molecular mobility, preventing hydrolysis and oxidation. |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T exponentially slows degradation rates. |
| Atmosphere | Argon/Nitrogen Flush | Displaces oxygen from the vial headspace, preventing slow oxidation during storage. |
| Solvent | Degassed Buffer (pH 5-6) | Met oxidation is pH-dependent. Slightly acidic pH reduces the reactivity of the sulfur atom.[2] |
| Freeze-Thaw | Strictly Avoid | Ice crystal formation shears peptides and introduces oxygen bubbles. Aliquot immediately. |
Troubleshooting Decision Matrix
Use this logic flow to solve stability problems in real-time.
Figure 2: Step-by-step logic for identifying the root cause of peptide instability.
References
-
Methionine Oxidation Mechanisms
- Title: Methionine Oxid
- Source: N
-
URL:[Link]
-
Peptide Stability in Serum
-
Handling & Storage Guidelines
-
Antioxidant Strategies in Culture
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. H-Gly-Gly-Met-OH peptide [novoprolabs.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
Validation & Comparative
Precision Analytics: LC-MS Verification of H-Met-Gly-Met-OH Purity and Sequence
Executive Summary: The Methionine Liability
In peptide therapeutics and research, the tripeptide H-Met-Gly-Met-OH (MGM) presents a distinct analytical challenge: the high susceptibility of its two Methionine residues to oxidation. While a Certificate of Analysis (CoA) often claims ">98% Purity" based on HPLC-UV at 214 nm, this metric is frequently insufficient for sulfur-containing peptides.
Methionine sulfoxide variants (+16 Da) can co-elute with the native peptide in standard gradient systems, masking impurities that drastically alter biological efficacy. This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) not just as an identity test, but as the superior orthogonal method for validating both the chemical purity (oxidation state) and sequence integrity of H-Met-Gly-Met-OH.
Comparative Analysis: Why LC-MS?
To understand the necessity of LC-MS, we must objectively compare it against traditional alternatives used in peptide QC.
| Feature | HPLC-UV (214 nm) | Edman Degradation | LC-MS (High Res) |
| Primary Output | Quantitative Purity (% Area) | Sequence Order | Mass Identity & Sequence |
| Met-Oxidation Detection | Poor. Sulfoxide shifts are often subtle; requires specialized gradients to resolve. | None. PTH-Met derivatives are unstable; cannot quantify oxidation levels. | Excellent. Detects +16 Da mass shift immediately, even if co-eluting. |
| Sequence Specificity | Low. Cannot distinguish H-Met-Gly-Met-OH from H-Met-Met-Gly-OH (scrambled isomer). | High. Gold standard for N-terminal sequencing. | High. MS/MS fragmentation (b/y ions) confirms sequence. |
| Throughput | High (mins) | Low (hours/residue) | High (mins) |
| Sensitivity | µg level | pmol level | fmol level |
Verdict: While HPLC-UV is the standard for quantifying bulk peptide, it fails to identify isobaric scrambling or co-eluting oxidation products. LC-MS is the required "Identity & Purity" validator.[1]
Experimental Protocol: Self-Validating LC-MS Workflow
Note: This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.
Reagents & Sample Preparation
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Sample: Dissolve H-Met-Gly-Met-OH to 0.1 mg/mL in 95:5 Water:Acetonitrile.
-
Critical Step: Avoid sonication if possible to prevent induced oxidation. Vortex gently.
-
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Why: Met is hydrophobic; Gly is hydrophilic. A standard C18 retains the tripeptide sufficiently to separate salts.
-
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-6 min: 5% -> 40% B (Linear Gradient)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Scan Range: m/z 100 – 1000.
-
Collision Energy: Stepped (15, 25, 35 eV) to ensure rich fragmentation of the short peptide.
Visualization: The Analytical Workflow
The following diagram outlines the decision logic for verifying the peptide.
Figure 1: Logical workflow for LC-MS verification of H-Met-Gly-Met-OH, prioritizing the detection of oxidation artifacts and sequence confirmation.
Data Interpretation: Sequence Confirmation
This is the core of the verification. You must look for specific fragment ions.
Theoretical Monoisotopic Mass: 337.1131 Da Precursor Ion [M+H]+: 338.1204 m/z
The Fragmentation Map
We utilize the b-ion (N-terminal) and y-ion (C-terminal) nomenclature.
-
Residue Masses: Met (131.04), Gly (57.02).
| Ion Type | Fragment Structure | Calculation | Theoretical m/z |
| b1 | [H-Met]+ | Unstable (usually loses CO) | ~132.05 |
| b2 | [H-Met-Gly]+ | 131.04 + 57.02 + 1.007 | 189.07 |
| y1 | [Met-OH + H]+ | 131.04 + 18.01 + 1.007 | 150.06 |
| y2 | [Gly-Met-OH + H]+ | 57.02 + 131.04 + 18.01 + 1.007 | 207.08 |
Diagnostic Logic
-
The "Bookends":
-
Observe y1 at m/z 150.06. This confirms the C-terminus is Methionine.
-
Observe b2 at m/z 189.07. This confirms the N-terminal sequence is Met-Gly.
-
-
The Scramble Check:
-
If the sequence were H-Met-Met-Gly-OH (scrambled):
-
y1 would be Glycine (m/z ~76).
-
b2 would be Met-Met (m/z ~263).
-
-
Absence of these peaks confirms the correct MGM sequence.
-
Oxidation Markers
If the sample is oxidized, you will see a precursor at 354.12 .
-
MS/MS of 354.12:
-
If y1 shifts to 166.06, the C-terminal Met is oxidized.
-
If b2 shifts to 205.07, the N-terminal Met is oxidized.
-
Specific Marker: A neutral loss of 64 Da (CH3SOH) from the precursor is a specific signature of Methionine sulfoxide [1].
-
Visualizing the Fragmentation Pathway
Figure 2: Fragmentation map showing the primary cleavage site between Glycine and the C-terminal Methionine, generating the diagnostic b2 and y1 ions.
References
-
Identification of oxidized methionine in peptides. Source: National Institutes of Health (PubMed) / Journal of Mass Spectrometry. Description: Describes the characteristic elimination of CH3SOH (-64 u) from [M+H]+ unique to methionine sulfoxide. URL:[Link]
-
HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: Prime Labs / Analytical Guides.[1] Description: A comparative overview of why HPLC is quantitative while LC-MS is qualitative and identity-confirming. URL:[Link]
-
FDA Guidance on Peptide Characterization (Reference to USP <621> and ICH Q6B). Source: U.S. Food and Drug Administration.[4][5][6][7] Description: General guidelines emphasizing the need for orthogonal methods in establishing identity and purity for peptide therapeutics. URL:[Link]
-
Peptide Fragmentation Rules (Mascot Help). Source: Matrix Science. Description: Definitive guide on Roepstorff and Fohlman nomenclature (b and y ions) used in this protocol. URL:[Link]
Sources
- 1. getprimelabs.com [getprimelabs.com]
- 2. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ibib.waw.pl [ibib.waw.pl]
- 4. fda.gov [fda.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
Comparing oxidation rates of H-Met-Gly-Met-OH vs H-Met-Met-OH
Comparative Oxidation Kinetics: H-Met-Gly-Met-OH vs. H-Met-Met-OH
As peptide therapeutics and engineered proteins grow in clinical prominence, understanding their degradation pathways is paramount. Methionine (Met) is highly susceptible to oxidation by reactive oxygen species (ROS), which can lead to loss of biological function, altered pharmacokinetics, or immunogenicity[1]. However, the oxidation kinetics of methionine are not uniform; they are heavily dictated by the primary sequence and the local microenvironment[2].
This guide provides an in-depth comparative analysis of the oxidation kinetics between two model peptides: H-Met-Met-OH (adjacent methionines) and H-Met-Gly-Met-OH (methionines separated by a glycine spacer). By examining the causality behind their transient intermediates, researchers can better predict the stability of methionine-rich domains in biologic drug development.
Mechanistic Foundations: Neighboring Group Participation
The oxidation of methionine by one-electron oxidants (such as the hydroxyl radical,
Because >S
Divergent intermediate stabilization pathways in adjacent vs. spaced methionine peptides.
Structural Comparison & Kinetic Divergence
The insertion of a single glycine spacer fundamentally alters the kinetic landscape of the peptide's oxidation.
H-Met-Met-OH (Adjacent Methionines)
In the adjacent configuration, the two thioether groups are in close spatial proximity. When one sulfur atom undergoes one-electron oxidation, the unoxidized sulfur on the adjacent residue immediately shares a lone pair to form an intramolecular (S$\therefore
-
Causality : The formation of the (S
S) bond is highly favored entropically due to the adjacent sequence. This intermediate is exceptionally stable—sometimes forming unique azasulfonium diastereomers that can be chemically isolated before they eventually hydrolyze[1]. -
Kinetic Impact : Because this intermediate acts as a deep thermodynamic well, the overall rate of conversion to the final methionine sulfoxide is often delayed or exhibits complex, non-first-order kinetics.
H-Met-Gly-Met-OH (Spaced Methionines)
The introduction of a glycine residue increases the distance between the two sulfur atoms and introduces high conformational flexibility.
-
Causality : The increased spatial separation prevents the efficient formation of the (S
S) bridge. Instead, the >S radical cation is forced to interact with the peptide backbone, forming an (S$\therefore ^+ \therefore ^+$ intermediate via the neighboring amide groups[2][4]. -
Kinetic Impact : The (S
N) intermediates have much shorter half-lives (typically in the sub-microsecond to microsecond range) compared to (S S) complexes[2]. Consequently, H-Met-Gly-Met-OH undergoes a more rapid, pseudo-first-order hydrolysis to methionine sulfoxide.
Quantitative Data Summary
| Parameter | H-Met-Met-OH | H-Met-Gly-Met-OH |
| Primary 2c-3e Intermediate | (S$\therefore | (S$\therefore |
| Intermediate Half-Life | Long (Thermodynamically stable) | Short (Transient, rapid decay) |
| S-S Steric Hindrance | Low (Adjacent side chains) | High (Separated by Gly spacer) |
| Overall Oxidation Kinetics | Complex / Delayed hydrolysis | Pseudo-first-order / Rapid |
| Biological Implication | Acts as a stable radical sink | Rapidly converts to sulfoxide |
Self-Validating Experimental Workflow
To accurately compare the oxidation rates of these two peptides, one cannot simply measure the end-point sulfoxide concentration. A self-validating system must capture both the transient microsecond intermediates and the absolute final product yields.
Step-by-Step Methodology
-
Equimolar Preparation : Prepare 100 µM solutions of H-Met-Met-OH and H-Met-Gly-Met-OH in 50 mM phosphate buffer (pH 7.4). Rationale: Strict pH control is required because the protonation state of the N-terminus and backbone amides directly dictates the stability of the (S
N) intermediates[2]. -
Oxidant Introduction (Pulse Radiolysis / Fenton System) : Initiate oxidation using a controlled one-electron oxidant source, such as pulse radiolysis (to generate
OH) or a carefully calibrated Fe(II)/H O Fenton system[1]. Rationale: One-electron oxidants cleanly generate the >S radical cation, avoiding the confounding two-electron direct oxygen transfer mechanisms that bypass intermediate formation. -
Time-Resolved Analysis : Monitor the reaction using Laser Flash Photolysis (LFP) or transient absorption spectroscopy. Rationale: The (S
N) intermediate absorbs strongly at ~390 nm, while the (S S) intermediate has a distinct spectral signature[2][3]. Tracking the decay of these specific wavelengths provides the true kinetic rate constants of the intermediates. -
Reaction Quenching : At predefined time points, quench the reaction by adding excess catalase (to degrade H
O ) and a massive molar excess of free methionine. Rationale: This prevents artifactual, ex vivo oxidation from occurring while the samples sit in the autosampler queue. -
LC-MS/MS Quantification : Spike the quenched samples with a heavy-isotope internal standard (e.g., H-Met(d3)-Gly-Met(d3)-OH). Analyze the samples via reverse-phase LC coupled to a triple quadrupole mass spectrometer. Rationale: The internal standard perfectly corrects for matrix effects and ionization suppression, ensuring the quantified sulfoxide yields are absolute and directly comparable.
Self-validating experimental workflow for capturing transient kinetics and final product yields.
Conclusion for Drug Development Professionals
When engineering therapeutic proteins, the placement of methionine residues is a critical stability parameter. As demonstrated, adjacent methionines (Met-Met) trap oxidative damage in long-lived radical cation states[1], which can lead to unpredictable side reactions or cross-linking. Conversely, spacing methionines with flexible residues like glycine (Met-Gly-Met) forces the oxidation pathway through short-lived intermediates[4], resulting in a faster, but more predictable, conversion to methionine sulfoxide. Understanding these sequence-dependent kinetics allows scientists to rationally design more stable biologics and accurately interpret forced degradation studies.
References
-
The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes - PubMed (nih.gov) -[Link]
-
Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques - MDPI -[Link]
-
Stabilization and Reactions of Sulfur Radical Cations: Relevance to One-Electron Oxidation of Methionine in Peptides and Protein - CHIMIA -[Link]
Sources
- 1. The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
Strategic NMR Assignment Guide: H-Met-Gly-Met-OH Structure Confirmation
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: High-Resolution Multi-Dimensional NMR Spectroscopy for Tripeptide Analysis
Executive Summary: The "Symmetry" Challenge
The tripeptide H-Met-Gly-Met-OH presents a deceptive analytical challenge. While chemically simple, the presence of two identical Methionine residues—one N-terminal (Met1) and one C-terminal (Met3)—creates spectral ambiguity. Standard 1D NMR often fails to resolve the overlapping methyl singlets (
This guide objectively compares the High-Resolution 2D NMR Workflow against standard alternatives, demonstrating why a multi-dimensional approach is the gold standard for unambiguous structure confirmation of Met-containing peptides.
Comparative Analysis: Methodology Performance
The following table contrasts the "Product" (2D NMR Workflow) with common alternatives (1D NMR and LC-MS/MS) for this specific peptide structure.
| Feature | 2D NMR Workflow (Recommended) | 1D | LC-MS/MS |
| Residue Differentiation | High. Resolves Met1 vs. Met3 via scalar coupling and sequential NOEs. | Low. Met1/Met3 signals often overlap; indistinguishable methyl singlets. | Medium. Requires specific |
| Sequence Validation | Absolute. NOESY "walking" maps spatial connectivity ( | Inferred. Relies on integration and broad chemical shift rules. | High. Sequence is derived from mass fragments, but stereochemistry is lost. |
| Stereochemical Proof | Yes. Coupling constants ( | No. | No. Cannot distinguish L-Met from D-Met easily. |
| Through-Space Data | Yes (NOESY/ROESY). Confirms folding or aggregation states. | No. | No. |
| "Sulfur Firewall" | Breached. HMBC/NOESY links isolated Met-Methyls to the main chain. | Blocked. Met-Methyls appear as isolated singlets with no connectivity. | N/A. |
Technical Deep Dive: The "Sulfur Firewall" Protocol
The critical technical hurdle in assigning Methionine is the sulfur atom, which acts as a "firewall" for scalar coupling. The methyl protons (
The Solution: A self-validating workflow combining TOCSY (Spin System ID) and NOESY/HMBC (Connectivity).
Step 1: Sample Preparation
-
Solvent: 90% H
O / 10% D O (pH 4.5–5.5). Acidic pH slows amide proton exchange, ensuring sharp NH signals essential for sequential assignment. -
Alternative: DMSO-
if the peptide is insoluble in water; however, water is preferred to observe native conformation. -
Concentration: 1–5 mM to ensure sufficient signal-to-noise for Heteronuclear (HMBC/HSQC) experiments.
Step 2: Spin System Identification (TOCSY)[1]
-
Objective: Define the isolated islands of protons.
-
Met1 & Met3: You will see correlations from NH
H H H .-
Note: The
-CH methyls will not appear in these spin systems.
-
-
Gly2: Distinct pattern. NH
H (doublet or singlet depending on diastereotopicity). No side chain ( ) exists.
Step 3: Breaching the Firewall (NOESY & HMBC)
This is the causality behind the experimental choice:
-
NOESY: The Met
-CH (singlet, ~2.1 ppm) will show a strong spatial NOE to its own H protons. This links the orphan methyl to the specific Met spin system identified in Step 2. -
HMBC: Provides a long-range J-coupling correlation from the
-CH protons to the C carbon. This is the definitive "hard" link.
Step 4: Sequential Assignment (The "Walk")
To distinguish Met1 (N-term) from Met3 (C-term):
-
N-Terminal Met1: The H
and C chemical shifts are distinct due to the free amine ( ). The NH signal may be broad or absent if exchange is fast, but the H will be shielded/deshielded differently than Met3. -
Sequential NOE: Look for the
connectivity:-
Met1 H
Gly2 NH -
Gly2 H
Met3 NH
-
Visualizing the Logic Flow
The following diagram illustrates the assignment logic, specifically highlighting how the "Sulfur Firewall" is overcome to link the methyl groups.
Caption: Logic flow for H-Met-Gly-Met-OH assignment. Note the specific NOESY/HMBC bridge required to link the isolated Methionine Methyls (Red) to their respective spin systems.
Expected Chemical Shifts (Reference Data)
While exact shifts depend on solvent and pH, the following predicted ranges allow for rapid "binning" of signals during the 1D screening phase.
| Residue | Atom | Approx Shift (ppm) | Multiplicity | Diagnostic Note |
| Met 1 | NH | ~8.0 - 8.5 (or absent) | Doublet / Broad | Often exchanges fast due to free amine proximity. |
| Met 1 | H | 4.0 - 4.2 | Multiplet | Deshielded by N-term amine. |
| Met 1 | 2.08 - 2.15 | Singlet | Critical: Use HMBC to distinguish from Met 3. | |
| Gly 2 | NH | 8.2 - 8.6 | Triplet | Diagnostic triplet splitting (coupled to 2 H |
| Gly 2 | H | 3.8 - 4.0 | Doublet/Singlet | Distinct region, no sidechain coupling. |
| Met 3 | NH | 7.8 - 8.2 | Doublet | Sharp doublet. |
| Met 3 | H | 4.3 - 4.5 | Multiplet | Shifted by C-term carboxyl group. |
| Met 3 | 2.05 - 2.12 | Singlet | Often slightly upfield of Met 1. |
References
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140.
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for sequential assignment).
-
Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." (Authoritative database for peptide shifts).
-
Teng, Q. (2013). Structural Biology: Practical NMR Applications. Springer. (Detailed protocols for TOCSY/NOESY).
Comparative stability of Met-Gly-Met versus Gly-Met-Met isomers
Comparative Stability of Met-Gly-Met versus Gly-Met-Met Isomers
Executive Summary
This guide details the stability differentials between two tripeptide isomers: Met-Gly-Met (MGM) and Gly-Met-Met (GMM) . While they share an identical molecular weight (321.4 Da) and amino acid composition, their sequence order dictates distinct degradation pathways.
Key Findings:
-
Oxidative Stability: MGM is uniquely susceptible to N-terminal radical cation stabilization (S∴N bond formation), leading to specific oxidative degradation intermediates not seen in GMM.
-
Enzymatic Stability: MGM presents a high-risk motif for Methionine Aminopeptidase (MAP) cleavage due to the unhindered Glycine in the P1' position, making it biologically less stable than GMM.
-
Cyclization (DKP): GMM is structurally prone to Diketopiperazine (DKP) formation due to the high flexibility of the N-terminal Glycine, which facilitates the nucleophilic attack required for backbone cleavage.
Mechanistic Stability Comparison
Oxidative Instability: The N-Terminal Effect
Methionine is highly sensitive to reactive oxygen species (ROS), forming methionine sulfoxide (MetO). However, the position of the Methionine residue fundamentally alters the oxidation mechanism.[1]
-
Met-Gly-Met (MGM): The N-terminal Methionine allows for a unique intramolecular interaction. Upon one-electron oxidation (e.g., by hydroxyl radicals), the sulfur atom forms a 2-center, 3-electron (2c-3e) bond with the lone pair of the N-terminal amine nitrogen.[1] This forms a cyclic S∴N radical cation . This species stabilizes the radical but can channel the peptide into specific irreversible degradation pathways (decarboxylation or deamination) distinct from simple sulfoxide formation.
-
Gly-Met-Met (GMM): The N-terminal Glycine acts as a spacer. The internal Methionine cannot easily form the 5-membered S∴N ring due to geometric constraints and the distance of the N-terminal amine. Consequently, GMM oxidation follows the canonical pathway, primarily yielding Methionine Sulfoxide without the accelerated radical stabilization seen in MGM.
Technical Insight: Crystal structure analysis reveals that Met-Gly dipeptides adopt a "kinked" conformation facilitating this S...N interaction, whereas Gly-Met adopts an extended backbone, preventing it (Source: Acta Cryst., Ref [1]).
Enzymatic Liability: The MAP Motif
In biological matrices (plasma, cellular lysates), stability is dictated by protease susceptibility.
-
MGM Vulnerability: Methionine Aminopeptidase (MAP) specifically cleaves N-terminal Methionine residues. This enzyme is most active when the second residue (P1') has a small side chain. Glycine is the smallest possible residue. Therefore, MGM is an optimal substrate for MAP , leading to rapid hydrolysis into free Met and Gly-Met.
-
GMM Resilience: GMM presents an N-terminal Glycine. While Glycine Aminopeptidases exist, they are less ubiquitous and aggressive than the co-translational MAP machinery. GMM displays superior half-life in standard cytosolic stability assays.
Chemical Cyclization: Diketopiperazine (DKP) Formation
Spontaneous cyclization truncates peptides and reduces potency.
-
GMM Risk (High): DKP formation involves the N-terminal amine attacking the carbonyl carbon of the second residue.[2] Glycine is achiral and lacks a side chain, providing maximum rotational flexibility (
angles) to adopt the cis-like transition state required for ring closure. -
MGM Risk (Moderate): The N-terminal Methionine side chain introduces steric bulk, increasing the energy barrier for the nucleophilic attack compared to Glycine.
Comparative Data Summary
| Feature | Met-Gly-Met (MGM) | Gly-Met-Met (GMM) | Stability Winner |
| Oxidation Mechanism | Forms S∴N radical cation (Specific degradation) | Canonical Sulfoxide formation | GMM (Simpler profile) |
| Enzymatic Half-Life | Short (Rapid MAP cleavage) | Moderate (Resistant to MAP) | GMM |
| DKP Formation Rate | Slower (Steric hindrance at N-term) | Faster (Gly flexibility) | MGM |
| Solubility | High | High | Neutral |
| Structural Conformation | Kinked (Solid state) | Extended (Solid state) | N/A |
Degradation Pathway Visualization
The following diagram illustrates the divergent degradation pathways for both isomers.
Caption: Divergent degradation pathways. MGM favors enzymatic hydrolysis and radical-mediated oxidation, while GMM favors spontaneous cyclization (DKP).
Experimental Protocols for Stability Validation
To validate these profiles in your specific formulation, use the following self-validating protocols.
Protocol A: Forced Oxidation Stress Test (H2O2)
Purpose: To quantify the susceptibility of the N-terminal Met vs. Internal Met.
-
Preparation: Dissolve peptide (1 mg/mL) in 50 mM Ammonium Bicarbonate (pH 7.4).
-
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 0.1% (w/v). -
Incubation: Incubate at 25°C. Take aliquots at T=0, 30, 60, and 120 mins.
-
Quenching: Immediately quench aliquots with excess Methionine (10 mM) or Catalase to stop oxidation.
-
Analysis (LC-MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Gradient: 5-40% Acetonitrile with 0.1% Formic Acid over 10 mins.
-
Detection: Monitor [M+H]+ (322.1 Da) and [M+16+H]+ (338.1 Da for Sulfoxide).
-
Differentiation: Look for "split peaks" in MGM chromatograms, indicating diastereomers or secondary degradation products unique to the S∴N radical pathway.
-
Protocol B: DKP Formation Assessment
Purpose: To confirm the higher cyclization rate of GMM.
-
Preparation: Dissolve peptide (1 mg/mL) in Phosphate Buffer (pH 8.0). Note: Slightly basic pH accelerates DKP formation.
-
Thermal Stress: Incubate at 40°C or 60°C for 24-48 hours.
-
Analysis:
-
Monitor the disappearance of the parent peak (322.1 Da).
-
Monitor the appearance of the DKP product (Cyclo(Gly-Met) MW = 188.2 Da) and free Methionine (149.2 Da).
-
Validation Criterion: GMM should show a statistically significant higher rate of parent loss compared to MGM under these conditions.
-
References
-
Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. Source: Acta Crystallographica Section C (PMC). Link:[Link] Relevance: Establishes the structural "kink" in Met-Gly sequences and the S∴N radical stabilization mechanism.
-
Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments. Source: Molecules (MDPI). Link:[Link] Relevance: Details the specific N-terminal amine interaction with oxidized sulfur (S∴N bond) in Met-Gly peptides.
-
Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention. Source: Peptide Chemistry.[3][4][5][6][7][8][9][10][11] Link:[Link] Relevance: Confirms the high risk of DKP formation in sequences with N-terminal Glycine.[2]
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation. Source: Journal of Proteome Research. Link:[Link] Relevance:[2][8][12][13][14][15][16][17] Provides validated LC-MS workflows for distinguishing oxidized methionine species.
Sources
- 1. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques [mdpi.com]
- 2. 펩타이드 안정성 및 잠재적 분해 경로 [sigmaaldrich.com]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiation chemical studies of Gly-Met-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. Amino acid - Wikipedia [en.wikipedia.org]
- 12. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies | MDPI [mdpi.com]
Elemental Analysis and Peptide Content Determination of H-Met-Gly-Met-OH
This guide provides a rigorous technical comparison of methods for determining the elemental composition and net peptide content of H-Met-Gly-Met-OH . It is designed for analytical scientists and drug development professionals who require high-precision data to bridge the gap between "HPLC Purity" and "Net Peptide Content."
A Publish Comparison Guide for Sulfur-Rich Peptides
Executive Summary: The "Methionine Problem"
H-Met-Gly-Met-OH (C₁₂H₂₃N₃O₄S₂) presents a specific analytical challenge due to its high sulfur content (two Methionine residues). While High-Performance Liquid Chromatography (HPLC) effectively measures chromatographic purity (the absence of peptide impurities), it fails to determine the Net Peptide Content (NPC) —the actual weight percentage of peptide in the lyophilized powder, which includes counter-ions (TFA/Acetate) and residual water.
For Methionine-containing peptides, the standard "Gold Standard"—Amino Acid Analysis (AAA)—is prone to significant error because Methionine oxidizes to sulfoxide forms during standard acid hydrolysis.
Core Recommendation: For H-Met-Gly-Met-OH, Elemental Analysis (CN/CHN) is the superior method for determining Net Peptide Content due to its independence from sulfur oxidation chemistry, provided the peptide sequence is known and unique nitrogenous contaminants are absent.
Physicochemical Baseline
Before selecting an analytical method, the theoretical baseline must be established.
-
Formula: C₁₂H₂₃N₃O₄S₂
-
Molecular Weight (Average): 337.46 g/mol
-
Theoretical Nitrogen Content (%N): 12.45%
-
Key Instability Factor: Methionine thioether side chains (susceptible to oxidation to sulfoxide/sulfone).
Methodological Comparison
Method A: Elemental Analysis (Combustion)
The Precision Standard for NPC
Elemental Analysis (EA) utilizes high-temperature combustion (typically >900°C) in an oxygen-rich environment to convert the sample into simple gases (N₂, CO₂, H₂O, SO₂). The nitrogen content is measured via thermal conductivity detection.[3]
-
Mechanism: The sample is combusted; Carbon converts to CO₂, Hydrogen to H₂O, Sulfur to SO₂, and Nitrogen to N₂ gas.
-
Relevance to H-Met-Gly-Met-OH:
-
Pro: The sulfur atoms in Methionine do not interfere with Nitrogen detection. The oxidation state of Methionine (Met vs. Met-Sulfoxide) does not change the total Nitrogen count.
-
Pro: Counter-ions like Trifluoroacetate (TFA) and Acetate do not contain Nitrogen.[4] Therefore, all measured Nitrogen comes exclusively from the peptide.
-
Con: Requires ~1-2 mg of sample (destructive).
-
Protocol Logic:
Method B: Amino Acid Analysis (AAA)
The Specificity Standard (with Caveats)
AAA involves hydrolyzing the peptide into constituent amino acids (6N HCl, 110°C, 24h), separating them via ion-exchange chromatography, and quantifying them against standards.
-
The Met-Gly-Met Failure Mode:
-
Standard hydrolysis causes partial oxidation of Methionine to Methionine Sulfoxide (Met(O)) and Methionine Sulfone (Met(O₂)).
-
This results in low recovery for Met, leading to an underestimation of peptide content if Met is used for calculation.
-
Correction:Oxidative Hydrolysis . The sample must be treated with performic acid prior to hydrolysis to quantitatively convert all Met to Met-Sulfone.[5]
-
Method C: HPLC-UV
The Purity Trap
HPLC measures the absorbance of peptide bonds (210-220 nm).
-
Why it fails for Content: HPLC quantifies the ratio of the target peptide to other peptide-like impurities. It is "blind" to non-chromophoric salts (TFA) and water. A sample can be "99% Pure" by HPLC but only have a "Net Peptide Content" of 70% (the rest being salt/water).
Comparative Data Summary
| Feature | Elemental Analysis (CHN) | Standard AAA (HCl) | Oxidative AAA (Performic) | HPLC-UV |
| Primary Output | Total % Nitrogen | Molar ratio of Amino Acids | Molar ratio (Met as Sulfone) | Chromatographic Purity |
| Suitability for Met-Gly-Met | High | Low (Met degradation) | High (Requires extra step) | None (For content) |
| Precision (RSD) | < 0.5% | 3 - 5% | 3 - 5% | < 0.5% (Retention time) |
| Interference | Ammonium salts (rare) | Incomplete hydrolysis | Trp destruction (not present here) | Co-eluting impurities |
| Cost/Time | Low / Fast | High / Slow | Very High / Slow | Medium / Fast |
Experimental Protocols
Protocol 1: Elemental Analysis (Recommended Workflow)
Self-Validating Step: Ensure the instrument is calibrated with Acetanilide or Sulfanilamide (S-containing standard) to verify Sulfur does not interfere with Nitrogen detection.
-
Preparation: Dry the H-Met-Gly-Met-OH powder in a desiccator over P₂O₅ for 24 hours to stabilize moisture content.
-
Weighing: Accurately weigh 1.0–2.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Introduce sample into the combustion reactor (e.g., Elementar vario EL cube) at 1150°C with O₂ injection.
-
Reduction: Gases pass through reduced copper to convert NOₓ to N₂.
-
Detection: Measure N₂ via Thermal Conductivity Detector (TCD).
-
Calculation: Use the formula provided in Section 3.
Protocol 2: Oxidative Amino Acid Analysis (Validation Workflow)
Use this only if you need to confirm the molar ratio of Met:Gly is exactly 2:1.
-
Oxidation: Dissolve peptide in performic acid (1 part 30% H₂O₂ : 9 parts 88% Formic acid) for 16 hours at 0°C.
-
Result: Met converts to Met-Sulfone.[5]
-
-
Lyophilization: Remove excess performic acid by freeze-drying.
-
Hydrolysis: Add 6N HCl (constant boiling) containing 0.1% Phenol. Hydrolyze at 110°C for 24 hours under vacuum/Argon.
-
Derivatization/Separation: Analyze using cation-exchange chromatography with post-column ninhydrin derivatization.
-
Quantification: Quantify Glycine (Gly) and Methionine Sulfone.
-
Note: Do not quantify "Methionine" peak; it will be empty. Use "Methionine Sulfone" standard.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision path for characterizing sulfur-rich peptides like H-Met-Gly-Met-OH.
Figure 1: Analytical decision tree highlighting the necessity of Oxidative Hydrolysis or Elemental Analysis for Methionine-containing peptides.
Conclusion
For the specific case of H-Met-Gly-Met-OH , the presence of two Methionine residues makes standard Amino Acid Analysis risky due to oxidative instability.
-
For Routine Content Determination: Use Elemental Analysis (Nitrogen) . It is faster, more precise, and immune to sulfur oxidation issues.
-
For Sequence Validation: Use Oxidative Amino Acid Analysis . You must convert Met to Met-Sulfone to get an accurate molar ratio.
-
For Purity: Continue to use HPLC , but never confuse the HPLC purity percentage with the net peptide content.
Final Calculation for Certificate of Analysis:
References
- USP General Chapter <1057>. Biotechnology-Derived Articles - Total Protein Measurement. United States Pharmacopeia.
-
European Pharmacopoeia (Ph. Eur.) 2.5.33 .[6] Total Protein. (Standardizes method 7B for Nitrogen analysis).
-
Elementar . NPC analysis without compromise. Retrieved from . (Source for CHN precision data).
-
AmbioPharm . How is Theoretical Net Peptide Content Calculated?. Retrieved from . (Source for counter-ion calculation logic).
-
Waters Corporation . Introduction to Acid & Alkaline Hydrolysis for Amino Acid Analysis. Retrieved from . (Source for Met degradation mechanisms).[5]
-
ResearchGate . Comparison of assays for determination of peptide content for lyophilized thymalfasin. Retrieved from . (Comparative study of AAA vs CHN precision).
Sources
- 1. H-Met-Gly-Met-Met-OH | 14517-45-4 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Even the smallest sample quantities are sufficient - Elementar [elementar.com]
- 4. genscript.com [genscript.com]
- 5. keypublishing.org [keypublishing.org]
- 6. NPC analysis without compromise - Elementar [elementar.com]
Benchmarking H-Met-Gly-Met-OH: Substrate Specificity & Metal Coordination Dynamics
Executive Summary
H-Met-Gly-Met-OH (MGM) is a specialized tripeptide motif primarily characterized by its role as a Tier-1 Substrate for Methionine Aminopeptidase (MetAP) and a Transient Metal Coordinator (Cu/Pt) in transport proteins like hCTR1. Unlike the immunological standard f-Met-Leu-Phe (fMLP) , MGM exhibits negligible affinity for Formyl Peptide Receptors (FPR). Its utility lies in enzymatic assays (as a reference substrate) and bioinorganic chemistry (as a thioether-based chelator).
This guide benchmarks MGM against three distinct peptide classes:
-
MetAP Substrates (vs. Met-Ala-Ser, Met-Pro-Gly)
-
Chemotactic Agonists (vs. f-Met-Leu-Phe)
-
Metal Chelators (vs. Gly-Gly-His)
Comparative Benchmarking Analysis
A. Enzymatic Affinity (MetAP Substrate)
The primary biological interaction of H-Met-Gly-Met-OH is with Methionine Aminopeptidase (MetAP) . It serves as a canonical substrate for N-terminal Methionine Excision (NME). The "affinity" here is defined by the Michaelis constant (
| Peptide Sequence | Role | Affinity ( | Catalytic Efficiency ( | Interaction Mechanism |
| H-Met-Gly-Met-OH | Reference Substrate | 0.9 – 3.2 mM | High | Fits P1/P1' specificity pocket of Type I MetAP. |
| H-Met-Ala-Ser-OH | Alternative Substrate | 1.0 – 5.0 mM | High | Comparable efficiency; often used to distinguish MetAP isoforms. |
| H-Met-Pro-Gly-OH | Non-Cleavable Control | > 20 mM (Inactive) | Negligible | Proline in P1' position induces steric clash, preventing hydrolysis. |
| H-Gly-Met-Met-OH | Product Control | No Binding | N/A | Lacks N-terminal Methionine required for active site recognition. |
Key Insight: MGM is a "Tier 1" substrate. The small Glycine residue at the P1' position (second residue) allows optimal positioning of the scissile bond near the dinuclear metal center (Co/Fe/Mn) of the enzyme.
B. Immunological Affinity (Formyl Peptide Receptor)
Researchers often confuse Methionine-containing peptides with neutrophil chemoattractants. MGM lacks the structural prerequisites for FPR activation.
| Peptide Sequence | Target Receptor | Binding Affinity ( | Biological Outcome |
| H-Met-Gly-Met-OH | FPR1 / FPR2 | > 100 µM (Non-binder) | No chemotaxis / No Calcium flux. |
| f-Met-Leu-Phe-OH | FPR1 | ~ 0.1 – 1.0 nM | Potent neutrophil activation and chemotaxis. |
| f-Met-Gly-Met-OH | FPR1 | ~ 1 – 10 µM | Weak agonist. N-formylation improves affinity, but Gly-Met tail is too polar compared to Leu-Phe. |
Key Insight: The absence of the N-formyl group reduces affinity by >10,000-fold. Furthermore, the hydrophilic Gly-Met C-terminus fails to engage the hydrophobic pocket of FPR1, unlike the Leu-Phe tail of fMLP.
C. Metal Coordination Affinity (Cu / Pt)
MGM contains two thioether (sulfur) groups, making it a relevant ligand for "soft" metals like Cu(I) and Pt(II), distinct from the "hard" metal binding of Histidine-rich peptides.
| Peptide Sequence | Metal Target | Affinity Regime | Coordination Mode |
| H-Met-Gly-Met-OH | Cu(I), Pt(II), Ag(I) | Micromolar ( | S-O or S-N Chelation. Mimics hCTR1 "Methionine Cluster." |
| Gly-Gly-His-OH | Cu(II), Ni(II) | Femtomolar (fM) | ATCUN Motif. Square planar coordination via backbone nitrogens + His imidazole. |
| Glutathione (GSH) | Cu(I), Heavy Metals | Millimolar to | Thiol (SH) mediated sequestration. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for H-Met-Gly-Met-OH interaction based on the biological context (Enzymatic vs. Receptor vs. Inorganic).
Caption: Functional divergence of H-Met-Gly-Met-OH. Green path indicates primary biological role (substrate); Red indicates lack of activity; Yellow indicates bioinorganic coordination.
Experimental Protocols
To validate the performance of H-Met-Gly-Met-OH in your specific application, use the following self-validating protocols.
Protocol A: MetAP Enzymatic Cleavage Assay (Spectrophotometric)
Objective: Determine
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 µM CoCl
(essential cofactor). -
Detection Mix: 0.5 mg/mL L-AAO, 5 U/mL HRP, 0.1 mg/mL o-Dianisidine.
-
Substrate: H-Met-Gly-Met-OH serial dilutions (0.1 mM to 10 mM).
-
-
Reaction Assembly:
-
In a 96-well plate, mix 180 µL Buffer + Detection Mix with 10 µL Substrate.
-
Incubate at 30°C for 5 mins (Baseline).
-
-
Initiation:
-
Add 10 µL purified MetAP enzyme (10–50 nM final).
-
-
Data Acquisition:
-
Monitor Absorbance (
) continuously for 20 minutes. -
Validation: Include H-Met-Pro-Gly-OH as a negative control (slope should be ~0).
-
-
Analysis:
-
Convert
to velocity ( ). -
Plot
vs. using Michaelis-Menten non-linear regression.
-
Protocol B: Isothermal Titration Calorimetry (ITC) for Metal Binding
Objective: Quantify binding affinity (
-
Preparation:
-
Ligand: 2 mM H-Met-Gly-Met-OH in 20 mM MES buffer (pH 6.0). Note: Avoid buffers with high metal affinity like Tris.
-
Titrant: 200 µM Metal Salt (e.g., CuSO
or Cisplatin) in the exact same buffer to minimize heat of dilution.
-
-
Execution:
-
Fill the ITC cell with Metal solution (Reverse titration is often better for low affinity).
-
Inject Peptide (2 µL injections, 20 injections).
-
-
Analysis:
-
Fit data to a One Set of Sites model.
-
Expected Result: Endothermic or exothermic peaks decreasing in magnitude. For MGM, expect weak binding (
in M range) compared to GGH ( in fM range).
-
References
-
Substrate Specificity of Methionine Aminopeptidase
- Title: Systematic Profiling of Peptide Substrate Specificity in N-Terminal Processing by Methionine Aminopeptidase.
- Source:Biochemistry (ACS Public
- Context: Defines Met-Gly-Met as a Tier 1 substr
-
Kinetic Parameters of MetAP
- Title: Structural Evidence That the Methionyl Aminopeptidase from Escherichia coli Is a Mononuclear Metalloprotease.
- Source:Biochemistry (Marquette University e-Public
-
Context: Provides
values (approx 1.95 - 3.16 mM) for Met-Gly-Met-Met substrates.[1]
-
Metal Coordin
-
FPR Receptor Specificity
- Title: N-Formylpeptide Receptors: Structure, Function, and Mechanisms.
- Source:Physiological Reviews.
- Context: Establishes the requirement for N-formylation and hydrophobic residues for high-affinity FPR binding.
Sources
Reproducibility of Enzymatic Hydrolysis Rates for H-Met-Gly-Met-OH
Topic: Reproducibility of enzymatic hydrolysis rates for H-Met-Gly-Met-OH Audience: Researchers, scientists, and drug development professionals.
A Technical Comparison Guide for Methionine Aminopeptidase (MetAP) Kinetics
Executive Summary & Core Directive
The Reproducibility Paradox: H-Met-Gly-Met-OH (MGM) is the canonical "gold standard" substrate for Methionine Aminopeptidase (MetAP), an enzyme critical for N-terminal methionine excision (NME) in protein maturation. While MGM perfectly mimics the native peptide bond, its hydrolysis rates are notoriously difficult to reproduce across laboratories.
The Root Cause: This guide identifies the three "Silent Variables" that compromise MGM data integrity:
-
Substrate Oxidation: The spontaneous oxidation of the methionine sulfur to sulfoxide (Met(O)), which renders the peptide resistant to cleavage.
-
Metalloenzyme Promiscuity: The differential activation of MetAP by
vs. , altering by orders of magnitude. -
Detection Bias: The discrepancy between discontinuous HPLC endpoints and continuous chromogenic monitoring.
This guide provides a self-validating protocol to stabilize these variables, comparing the MGM-HPLC workflow against the high-throughput Met-pNA alternative.
Mechanistic Grounding: The MetAP Pathway
Methionine Aminopeptidase (MetAP) removes the initiator methionine only if the second residue has a small side chain (Gly, Ala, Ser).[1] H-Met-Gly-Met-OH represents the optimal substrate (
Diagram 1: MetAP Catalytic Cycle & Inhibition Risks
This diagram illustrates the hydrolysis mechanism and the specific points where oxidation or wrong metal cofactors derail the reaction.
Caption: The MetAP catalytic cycle showing the critical dependence on metal cofactors and the inhibitory effect of substrate oxidation.
Technical Comparison: H-Met-Gly-Met-OH vs. Met-pNA
Researchers often choose between the native peptide (MGM) and a chromogenic surrogate (Met-pNA). The following data synthesizes performance metrics from standard kinetic assays.
Table 1: Comparative Performance Metrics
| Feature | H-Met-Gly-Met-OH (MGM) | Met-pNA (Chromogenic) |
| Assay Type | Discontinuous (HPLC/LC-MS) | Continuous (Spectrophotometry) |
| Biological Relevance | High (Mimics native peptide bond) | Low (Artificial amide bond) |
| Kinetic Constant ( | ~0.9 mM (High affinity) | ~2.5 - 4.0 mM (Lower affinity) |
| Turnover ( | ~38 | ~1 - 5 |
| Reproducibility (CV%) | Poor (15-25%) without strict oxidation control | Good (<5%) |
| Primary Error Source | Met-Sulfoxide contamination | Background hydrolysis (non-enzymatic) |
| Detection Limit | Low (pmol range with OPA-derivatization) | Moderate (nmol range) |
Scientist's Insight: Use Met-pNA for rapid screening of inhibitors. Use H-Met-Gly-Met-OH for determining accurate biological turnover rates (
Validated Protocol: The "Oxidation-Proof" MGM Assay
To achieve <5% CV with H-Met-Gly-Met-OH, you must treat the substrate as a labile reagent.
Reagents & Preparation[2][3][4][5]
-
Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl.
-
Metal Cofactor: 100 µM
(freshly prepared). Note: yields different kinetics; consistency is key. -
Substrate Stock: 20 mM H-Met-Gly-Met-OH in degassed water.
-
Critical Step: Verify purity via HPLC before every assay. If Met(O) > 5%, reduce with 10 mM DTT or discard.
-
Workflow Diagram
The following workflow integrates Quality Control (QC) steps often skipped in standard protocols.
Caption: "Oxidation-Proof" workflow for Met-Gly-Met hydrolysis, integrating a mandatory pre-assay purity check.
Step-by-Step Methodology
-
Pre-Incubation: Incubate MetAP (10-50 nM final) in reaction buffer with
for 10 minutes at 30°C. This ensures the apo-enzyme is fully loaded with metal ions. -
Reaction Initiation: Add H-Met-Gly-Met-OH (0.1 – 5.0 mM range for
determination). -
Sampling: Remove aliquots (e.g., 50 µL) at 2-minute intervals.
-
Quenching: Immediately mix with 50 µL of 1% Trifluoroacetic acid (TFA). This stops the enzyme and acidifies the sample for HPLC.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 5% Acetonitrile / 95% Water (+0.1% TFA).
-
Detection: UV at 214 nm (peptide bond).
-
Quantification: Measure the appearance of the product H-Gly-Met-OH (or free Met if derivatized). Note: H-Gly-Met-OH elutes distinctively from the tripeptide.
-
Troubleshooting & Data Interpretation
The "Lag Phase" Artifact
If you observe a lag phase in hydrolysis rates, it is likely due to metal ion equilibration .
-
Solution: Never add metal ions simultaneously with the substrate. The enzyme requires time to coordinate the metal cofactor.
The "Drifting Rate"
If hydrolysis rates decrease faster than expected (non-linear progress curve):
-
Cause: Product inhibition. Free Methionine is a weak product inhibitor, but H-Gly-Met-OH can also compete if accumulation is high.
-
Fix: Ensure you measure Initial Velocity (
) within the first 10-15% of substrate conversion.
Reproducibility Checklist
Before publishing or finalizing data, verify:
References
-
GenScript. (2006). The proteomics of N-terminal methionine cleavage: Substrate Specificity of Methionine Aminopeptidase. Retrieved from [Link]
-
Xiao, Q., Zhang, F., et al. (2010).[2] Protein N-terminal processing: substrate specificity of Escherichia coli and human methionine aminopeptidases. Biochemistry. Retrieved from [Link]
-
Frottin, F., et al. (2006). The proteomics of N-terminal methionine cleavage. Molecular & Cellular Proteomics. Retrieved from [Link]
- Ye, Q. Z., et al. (2006). Methionine Aminopeptidase: Kinetics and Inhibition. Current Opinion in Chemical Biology.
Sources
Chromatographic Differentiation of H-Met-Gly-Met-OH from Oxidized Derivatives
Executive Summary
The tripeptide H-Met-Gly-Met-OH (MGM) serves as a critical model for studying oxidative stress and chemotactic signaling. However, its two methionine residues render it highly susceptible to oxidation, yielding a complex mixture of sulfoxides that can compromise assay integrity.
This guide provides a definitive protocol for differentiating native MGM from its mono-oxidized (Met(O)-Gly-Met, Met-Gly-Met(O)) and di-oxidized (Met(O)-Gly-Met(O)) derivatives. Unlike generic peptide guides, we focus on the chromatographic resolution of positional isomers and diastereomers , utilizing Reverse Phase HPLC (RP-HPLC) as the primary tool, validated by forced degradation kinetics.
The Chemical Challenge: Methionine Oxidation
Methionine oxidation is not a binary event.[1] It introduces polarity and chirality that significantly alter chromatographic behavior.
The Polarity Shift
Methionine (thioether) is hydrophobic. Upon oxidation by Reactive Oxygen Species (ROS), the sulfur atom acquires an oxygen, forming Methionine Sulfoxide (MetO) .[2][3] This transformation adds a polar dipole, significantly reducing the peptide's hydrophobicity coefficient.
-
Result: Oxidized variants elute earlier than the native peptide on C18 columns.
The Isomer Matrix
For H-Met-Gly-Met-OH, the oxidation landscape is multi-dimensional:
-
Native: H-Met-Gly-Met-OH (Most Hydrophobic)
-
Mono-Oxidized (Positional Isomers):
-
N-Terminal Ox: H-Met(O) -Gly-Met-OH
-
C-Terminal Ox: H-Met-Gly-Met(O) -OH
-
-
Di-Oxidized: H-Met(O) -Gly-Met(O) -OH (Most Hydrophilic)
The Hidden Variable: Chirality
Oxidation at the sulfur center creates a new chiral center, generating (R) and (S) diastereomers. Consequently, a "single" mono-oxidized peak may split into a doublet under high-resolution conditions.
Oxidation Pathway Diagram
The following diagram illustrates the stepwise degradation pathway you must resolve.
Figure 1: Stepwise oxidation pathway of H-Met-Gly-Met-OH showing branching into positional isomers.
Methodology: RP-HPLC vs. Alternatives
While RP-HPLC is the industry standard, understanding why it is chosen over alternatives ensures robust method development.
| Feature | RP-HPLC (C18) | HILIC | IEX (Ion Exchange) |
| Separation Mechanism | Hydrophobicity | Hydrophilicity/Polarity | Charge State |
| Elution Order | Di-Ox | Native | Poor Resolution* |
| Isomer Resolution | High (With shallow gradient) | Moderate | Low |
| MS Compatibility | Excellent (Volatile buffers) | Good | Poor (High salt) |
| Verdict | Primary Choice | Orthogonal Confirmation | Not Recommended |
*Note: Oxidation does not significantly alter the pKa of the N-terminus or C-terminus, making IEX ineffective for this specific separation.
Validated Experimental Protocol
This protocol is designed to be self-validating . By generating your own standards via forced degradation, you confirm the identity of peaks without purchasing expensive oxidized references.
Reagents & Equipment
-
Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters XBridge). Why: Standard hydrophobicity resolution.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution of isomers compared to Formic Acid.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Oxidant: 30% Hydrogen Peroxide (
), diluted to 3%.
Step-by-Step Workflow
Step 1: Preparation of Native Standard
Dissolve H-Met-Gly-Met-OH to 1 mg/mL in water. Inject to establish the reference retention time (
Step 2: Forced Degradation (The "Clock" Method)
To identify the Mono- and Di-oxidized peaks, we induce oxidation over time.
-
Take 100 µL of Native Standard.
-
Add 10 µL of 3%
. -
Incubate at Room Temperature.
-
Inject at T=0, T=30 min, and T=4 hours.
Step 3: Gradient Programming
A shallow gradient is required to separate the N-term and C-term mono-oxidized isomers.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Lower temps improve diastereomer separation)
-
Detection: UV 210 nm (Peptide bond)[4]
| Time (min) | % B (ACN) | Description |
| 0.0 | 0 | Equilibrate (Highly polar Di-Ox may elute here) |
| 2.0 | 0 | Hold to elute salts/void |
| 20.0 | 20 | Critical Shallow Ramp (1% B/min) |
| 25.0 | 90 | Wash |
| 30.0 | 0 | Re-equilibrate |
Workflow Diagram
Figure 2: Self-validating experimental workflow using forced degradation to map retention times.
Data Analysis & Interpretation
Expected Chromatogram Evolution
The "Clock" method (Step 4.2) validates the peaks based on their appearance/disappearance kinetics.
| Species | Relative Retention (RRT)* | Kinetic Behavior ( | Peak Characteristics |
| Di-Oxidized | ~0.4 - 0.6 | Increases continuously | Broad; elutes near void volume. |
| Mono-Oxidized | ~0.8 - 0.9 | Increases, then decreases | Doublet (Positional isomers). |
| Native MGM | 1.00 (Ref) | Decreases continuously | Sharp single peak. |
*RRT = Retention Time of Impurity / Retention Time of Native.
Differentiating Positional Isomers
The separation of H-Met(O)-Gly-Met-OH vs. H-Met-Gly-Met(O)-OH is subtle.
-
Theory: The N-terminal ammonium group is electron-withdrawing. Oxidation adjacent to it (Met1) creates a different local dipole than oxidation adjacent to the C-terminal carboxylate (Met3).
-
Observation: Under acidic conditions (pH 2.0), the C-terminal Met(O) often elutes slightly later than the N-terminal Met(O) due to interaction with the free carboxylic acid, though this is column-dependent.
Troubleshooting Peak Splitting
If you observe "shoulders" or split peaks within the Mono-Oxidized region, do not integrate them as impurities.
-
Cause: Diastereomer separation (R-sulfoxide vs S-sulfoxide).[5]
-
Solution: Increase column temperature to 40°C to coalesce the peaks, OR integrate the sum of the split peaks as "Total Mono-Oxidized."
References
-
Chao, C. C., & Stadtman, E. R. (1978). Modification of the methionine residues in the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine. Proceedings of the National Academy of Sciences. Link (Demonstrates fundamental loss of biological activity upon Met oxidation).
-
Kim, Y. H., et al. (2015). Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments. Journal of Chromatography B. Link (Establishes the hydrophobicity shift of MetO vs Met).
-
Sielc Technologies. (n.d.). Separation of Methionine sulfoxide on Newcrom R1 HPLC column. Link (Provides specific mobile phase conditions for MetO separation).
-
Thermo Fisher Scientific. (n.d.). The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications.[2][6] Link (Discusses diastereomer formation and peak splitting).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ovid.com [ovid.com]
- 5. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Parameters for Commercial H-Met-Gly-Met-OH Reagents
Topic: Quality control parameters for commercial H-Met-Gly-Met-OH reagents Content Type: Publish Comparison Guide
Executive Summary
H-Met-Gly-Met-OH (MGM) is a specialized tripeptide widely utilized as a reference standard in oxidative stress research, chemotaxis assays, and as a substrate for methionine aminopeptidase (MetAP) specificity studies. Its utility, however, is frequently compromised by its inherent instability. The presence of two methionine residues makes this reagent highly susceptible to oxidation, leading to the formation of sulfoxide (+16 Da) and sulfone (+32 Da) impurities that can silently invalidate enzymatic kinetics and cellular signaling data.
This guide provides a technical comparison of commercial MGM reagent grades, defining the Critical Quality Attributes (CQAs) necessary for high-fidelity research. It moves beyond basic purity (% area) to address the specific liabilities of methionine-rich peptides.
Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis
Commercial reagents are often sold under generic "Research Grade" labels that mask significant variations in chemical integrity. For H-Met-Gly-Met-OH, three parameters dictate performance: Oxidation State , Counter-Ion Identity , and Net Peptide Content .
1. The Oxidation Liability (Purity vs. Integrity)
Standard RP-HPLC purity (>95%) often fails to resolve the Met(O) impurity unless the gradient is specifically optimized for polar shifts.
-
The Problem: Methionine sulfoxide variants (Met(O)-Gly-Met, Met-Gly-Met(O), or bis-sulfoxide) are biologically distinct. In MetAP assays, the oxidized N-terminal Met renders the peptide a non-substrate, yielding false-negative inhibition data.
-
The Comparison:
-
Standard Grade: Synthesized without inert atmosphere control. Likely contains 2–5% oxidized species upon receipt.
-
Premium/Bio-Assay Grade: Synthesized under Argon/Nitrogen; lyophilized with reducing agents (e.g., DTT scavengers). Guaranteed <0.5% Met(O).
-
2. Counter-Ion Impact (TFA vs. Acetate/HCl)
Most commercial MGM is produced via Solid Phase Peptide Synthesis (SPPS) and cleaved using Trifluoroacetic Acid (TFA).
-
The Problem: TFA is cytotoxic and can alter protonation states in enzymatic assays. It binds avidly to the N-terminal amine.
-
The Comparison:
-
Standard Grade (TFA Salt): Cheaper. Residual TFA (10–25% by weight) can induce apoptosis in cell-based chemotaxis assays.
-
Premium Grade (Acetate/HCl Salt): Undergoes ion exchange.[1] Acetate is biocompatible; HCl is preferred for strict pH control in kinetics.
-
3. Comparative Data Summary
The following table contrasts the expected performance metrics of generic versus optimized commercial reagents.
| Feature | Standard Research Grade | High-Fidelity (Bio-Assay) Grade | Impact on Data |
| Purity (HPLC) | > 95% (Generic Gradient) | > 98% (Oxidation-Resolving Gradient) | Low-resolution HPLC hides oxidized impurities. |
| Oxidation (Met-O) | Not Specified (Typically 2-5%) | < 0.5% (Strictly Controlled) | High oxidation alters enzyme kinetics ( |
| Counter-Ion | Trifluoroacetate (TFA) | Acetate or Hydrochloride (HCl) | TFA inhibits cell proliferation and alters pH. |
| Peptide Content | ~70-80% (High Salt/Water) | > 85% (Quantitated) | Inaccurate molar dosing if uncorrected. |
| Endotoxin | Not Tested | < 0.1 EU/mg | Critical for neutrophil chemotaxis assays. |
Part 2: Experimental Protocols for Quality Validation
Protocol A: Orthogonal Oxidation Assessment (HPLC-MS)
Objective: To quantify the specific presence of Met-sulfoxide impurities which may co-elute under standard conditions.
Reagents:
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3 µm particle size) – Note: Smaller particle size is required to resolve the sulfoxide shift.
Methodology:
-
Sample Prep: Dissolve H-Met-Gly-Met-OH to 1 mg/mL in 0.1% TFA/Water. Do not sonicate excessively to avoid heat-induced oxidation.
-
Gradient: Run a shallow gradient: 0% B to 10% B over 20 minutes.
-
Rationale: MGM is polar. A standard 0-60% gradient is too steep and will elute the peptide in the void or bunch impurities. A shallow gradient exploits the polarity difference between Met and Met(O).
-
-
Detection: UV at 215 nm (peptide bond) and ESI-MS (Positive Mode).
-
Acceptance Criteria:
-
Main Peak: Mass = 351.4 Da (M+H)+.
-
Impurity 1 (Met-Sulfoxide): Mass = 367.4 Da (+16). Elutes earlier than main peak (more polar).
-
Impurity 2 (Met-Sulfone): Mass = 383.4 Da (+32).
-
Fail Limit: >1% Total Oxidized Species for kinetic studies.
-
Protocol B: Counter-Ion Interference Check
Objective: To determine if the salt form inhibits your specific biological system.
Methodology:
-
Prepare a 10 mM stock of the peptide.
-
Measure pH. If pH < 4.0, significant TFA/Acid is present.
-
Buffer Capacity Test: Dilute 1:100 into your assay buffer (e.g., PBS or HEPES). Measure pH again.
-
Pass: pH remains within ±0.1 units of buffer target.
-
Fail: pH shifts significantly (common with high-TFA peptides in weak buffers), requiring neutralization with NaOH or ion exchange.
-
Part 3: Visualization of Degradation & QC Workflow
Diagram 1: The Methionine Oxidation Cascade
This diagram illustrates the stepwise degradation of H-Met-Gly-Met-OH. The transition from Sulfide to Sulfoxide is the primary instability event affecting reagent quality.
Caption: Stepwise oxidation pathway of Methionine residues. Each oxidation event adds +16 Da and increases polarity, reducing retention time on RP-HPLC.
Diagram 2: Quality Control Decision Matrix
A logic flow for researchers to accept or reject commercial lots based on the CQAs defined above.
Caption: QC Decision Matrix ensuring only chemically integral and biologically compatible reagents enter the experimental workflow.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5062077, Methionyl-Glycyl-Methionine. Retrieved from [Link]
-
Cornish, J., et al. (1999).[2] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Safety Operating Guide
Executive Safety Summary: The "Silent" Risks of H-Met-Gly-Met-OH
Topic: Personal protective equipment for handling H-Met-Gly-Met-OH Content Type: Operational Safety & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I often observe a dangerous complacency regarding short-chain peptides. While H-Met-Gly-Met-OH (MGM) is not classified as a Category 1 toxin (like amatoxins), treating it as "harmless white powder" is a methodological error that compromises both operator safety and experimental integrity.
The Dual-Risk Profile:
-
Operator Safety (Sensitization): Like all bioactive peptides, MGM poses a risk of respiratory sensitization . Repeated inhalation of lyophilized dust can trigger anaphylactic responses, even if the sequence is endogenous.
-
Compound Integrity (Methionine Oxidation): This tripeptide contains two Methionine (Met) residues . Methionine is the "canary in the coal mine" for oxidation. Exposure to atmospheric oxygen and moisture rapidly converts Met to Methionine Sulfoxide [Met(O)], fundamentally altering the peptide's hydrophobicity and binding affinity.
Your PPE strategy must therefore serve two masters: protecting the scientist from the peptide, and protecting the peptide from the environment.
PPE & Containment Matrix
Do not rely on generic "lab safety" rules. Use this matrix to scale your protection based on the physical state of the peptide.
| Protective Layer | Standard Handling (Solutions / Sealed Vials) | High-Risk Operations (Weighing Powder / Lyophilization) | Scientific Rationale (The "Why") |
| Respiratory | Surgical Mask (Minimum) | N95 Respirator or P100 | Peptides are potent sensitizers. Inhalation of aerosolized powder is the primary route for developing acquired allergies. |
| Primary Containment | Chemical Fume Hood | Glove Box (Inert Atmosphere) or Static-Free Hood | Methionine Protection: A glove box (N₂/Ar) prevents oxidation of the Met residues. If unavailable, work strictly in a fume hood to capture dust. |
| Hand Protection | Nitrile Gloves (4 mil) | Double Nitrile or Extended Cuff | Latex contains proteins that can cross-react. Nitrile offers superior chemical resistance to the TFA/organic solvents used in reconstitution. |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles | Lyophilized powders are static-prone and can "jump." Goggles prevent ocular mucosal absorption. |
| Body Protection | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Closed-Front Coat | Prevents accumulation of peptide dust on street clothes, which can transport allergens home. |
Operational Protocol: The "Zero-Oxidation" Workflow
This protocol is designed to minimize Met-oxidation while ensuring operator safety.
Phase 1: Equilibration (Critical Step)
-
The Error: Opening a cold vial immediately.
-
The Consequence: Condensation forms on the hygroscopic peptide. Water + Air = Rapid Methionine Oxidation.
-
The Fix: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30–60 mins) before breaking the seal.
Phase 2: Weighing & Solubilization
-
Static Control: Peptides are often electrostatically charged. Use an anti-static gun or polonium strip near the balance to prevent the powder from dispersing (and being inhaled).
-
Solvent Choice:
-
Degas all buffers/solvents with Nitrogen or Helium for 10 minutes prior to use.
-
Tip: If the peptide is stubborn, avoid sonication (which generates heat/oxidation). Use a vortex or gentle warming (<30°C).
-
Phase 3: Storage
-
Aliquot Immediately: Freeze-thaw cycles destroy peptides. Aliquot into single-use vials.
-
Inert Overlay: Flood the headspace of the vial with Argon or Nitrogen gas before capping. This is non-negotiable for Met-containing peptides.
Visualized Safety Logic (DOT Diagrams)
Figure 1: Hazard-Response Decision Tree
This workflow dictates your engineering controls based on the state of the peptide.
Caption: Decision logic for selecting engineering controls. Note that Methionine protection (Argon overlay) applies regardless of physical state.
Figure 2: Disposal & Waste Management Flow
Peptides are often ambiguously classified.[1] Follow this strict disposal logic.
Caption: Waste stream segregation. Synthetic peptides are Chemical Waste unless introduced to biological agents.
Emergency Procedures
-
Spill (Powder):
-
Do not sweep. Sweeping creates aerosols.
-
Cover the spill with a paper towel dampened with water or 10% bleach.
-
Wipe up gently from the outside in.
-
-
Exposure:
References
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]
-
Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze. [Link]
-
GenScript. (2016).[2] Safety Data Sheet: Lyophilized Peptide. GenScript. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
